Ethylenediamine dihydroiodide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
5700-49-2 |
|---|---|
Molecular Formula |
C2H9IN2 |
Molecular Weight |
188.01 g/mol |
IUPAC Name |
ethane-1,2-diamine;hydroiodide |
InChI |
InChI=1S/C2H8N2.HI/c3-1-2-4;/h1-4H2;1H |
InChI Key |
LTALGLGRMHWWKA-UHFFFAOYSA-N |
SMILES |
C(CN)N.I.I |
Canonical SMILES |
C(CN)N.I |
Other CAS No. |
5700-49-2 |
Pictograms |
Irritant |
Related CAS |
107-15-3 (Parent) |
Synonyms |
1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |
Origin of Product |
United States |
Foundational & Exploratory
Ethylenediamine dihydroiodide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine (B42938) dihydroiodide (EDDI), with the chemical formula C₂H₁₀I₂N₂, is an organic salt formed from the neutralization of ethylenediamine with hydroiodic acid.[1] It presents as a colorless to light yellow crystalline powder and is recognized for its high water solubility.[1] This document provides an in-depth overview of the chemical properties, structure, and experimental protocols related to EDDI, tailored for professionals in research and drug development. While primarily used as a nutritional supplement in animal feed to prevent iodine deficiency, its chemical characteristics are of interest for various applications in chemical synthesis.[1]
Chemical and Physical Properties
A summary of the key quantitative data for ethylenediamine dihydroiodide is presented in the table below. It is important to note that the melting point has been reported with some variability in the literature, likely due to differences in purity and analytical methodology. The compound is expected to decompose at higher temperatures rather than exhibit a distinct boiling point.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₁₀I₂N₂ | [1][2][3] |
| Molecular Weight | 315.92 g/mol | [1][3] |
| Appearance | Colorless to light yellow crystalline powder | [1][4] |
| Melting Point | 150 - 170 °C | [4][5] |
| Boiling Point | Decomposes upon heating | [5] |
| Solubility | ||
| in Water | Highly soluble | [1][5] |
| in Ethanol | Moderately soluble | [5] |
| in Methanol | Soluble | [4] |
| in Benzene | Insoluble | [4] |
Chemical Structure
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and information gathered from various sources.
Synthesis of this compound
Method 1: Direct Neutralization
This is the most straightforward method, involving the acid-base reaction between ethylenediamine and hydroiodic acid.[6]
Materials:
-
Ethylenediamine (C₂H₄(NH₂)₂)
-
Hydroiodic acid (HI, 57% in water)
-
Deionized water
-
Isopropanol (B130326) (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of ethylenediamine in deionized water.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add a stoichiometric equivalent of 2 moles of hydroiodic acid for every 1 mole of ethylenediamine from a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
Reduce the volume of the solvent by rotary evaporation until precipitation of the product is observed.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum desiccator or a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Method 2: In-situ Generation of Hydroiodic Acid
This method avoids the direct handling of concentrated hydroiodic acid by generating it in the reaction mixture. One approach involves the reaction of elemental iodine and a reducing agent in the presence of ethylenediamine. A patented method describes the use of elemental iodine and hydrazine (B178648) hydrate (B1144303).
Materials:
-
Ethylenediamine (C₂H₄(NH₂)₂)
-
Iodine (I₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Deionized water
-
Reaction vessel with cooling capabilities
-
Stirrer
Procedure:
-
Charge a reaction vessel with deionized water and ethylenediamine.
-
Begin stirring the solution.
-
Alternately add small portions of elemental iodine and a solution of hydrazine hydrate. The hydrazine reduces the iodine to iodide, which then forms hydroiodic acid in situ and subsequently reacts with the ethylenediamine.
-
Continue the alternating additions while monitoring the reaction, ensuring a slight excess of hydrazine to prevent the accumulation of colored polyiodides.
-
After all the iodine has been added and the solution is colorless, the reaction is complete.
-
The product can be isolated by evaporation of the water, followed by crystallization, filtration, and drying as described in Method 1.
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the ethylenediammonium cation.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in an NMR tube.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the four equivalent methylene (B1212753) protons (-CH₂-CH₂-). The chemical shift will be downfield compared to free ethylenediamine due to the deshielding effect of the adjacent positively charged ammonium (B1175870) groups. The protons of the ammonium groups (-NH₃⁺) may be observable, but their signal can be broad and may exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should exhibit a single resonance corresponding to the two equivalent methylene carbons.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
Analysis: The IR spectrum will show characteristic absorption bands for the N-H stretching of the ammonium group (typically a broad band in the range of 3200-2800 cm⁻¹), N-H bending vibrations (around 1600-1500 cm⁻¹), and C-H stretching and bending vibrations.
3. X-ray Crystallography
Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated aqueous or aqueous-ethanolic solution.
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.[6]
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical progression. The following diagrams illustrate these workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H8N2.2HI | CID 21921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | 5700-49-2 | Benchchem [benchchem.com]
Ethylenediamine Dihydroiodide: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 5700-49-2
An In-depth Technical Guide
Introduction
Ethylenediamine (B42938) dihydroiodide (EDDI), with the CAS number 5700-49-2, is a salt composed of ethylenediamine and two equivalents of hydroiodic acid.[1] It is a white to off-white or light yellow crystalline powder that is soluble in water.[2][3] EDDI is primarily recognized for its high bioavailability as an organic source of iodine, making it a crucial additive in animal nutrition, particularly in cattle and pet food, to prevent iodine deficiency.[2][4] Beyond its nutritional role, it has demonstrated efficacy in the prevention of foot rot in cattle.[5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and biological role of Ethylenediamine Dihydroiodide for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a stable compound under normal conditions, though it is hygroscopic and may absorb moisture from the air.[4] Key quantitative data regarding its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₁₀I₂N₂ | [1] |
| Molecular Weight | 315.92 g/mol | [1] |
| Appearance | White to off-white or light yellow crystalline powder | [2][3][7] |
| Melting Point | 208 to 212 °C (Predicted) | [8] |
| Solubility | Soluble in water and methanol. Insoluble in benzene. | [3][4] |
| Density | Not Known | [8] |
Synthesis of this compound
There are two primary methods for the synthesis of this compound: direct neutralization and a catalytic process.
Direct Neutralization with Hydroiodic Acid
This method involves the direct reaction of ethylenediamine with hydroiodic acid.
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer and cooling system, dissolve ethylenediamine in a suitable solvent, such as water.
-
Slowly add a stoichiometric amount of hydroiodic acid (HI) to the ethylenediamine solution while stirring continuously. The reaction is exothermic, and the temperature should be controlled.
-
Continue stirring for a specified period to ensure the reaction goes to completion.
-
The resulting solution is then concentrated by evaporation to induce crystallization of this compound.
-
The crystals are collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum.
Catalytic Synthesis from Elemental Iodine
This method avoids the direct use of hydroiodic acid, which can be hazardous and expensive.[9]
Experimental Protocol:
-
Charge a pressure-rated reaction kettle with elemental iodine, ethylenediamine, and a platinum black catalyst.[9]
-
Seal the reactor and replace the air with an inert gas, such as nitrogen.[9]
-
Introduce hydrogen gas into the reactor while maintaining continuous stirring.[9]
-
Control the temperature between 50-60°C and the pressure between 1.5-2.5 MPa, allowing the reaction to proceed. In this step, hydrogen and iodine react on the catalyst surface to form hydrogen iodide, which then neutralizes the ethylenediamine.[9]
-
After the reaction is complete, release the pressure and add alcohol to the mixture.[9]
-
Filter the solution to remove the platinum black catalyst.[9]
-
Transfer the filtrate to a crystallizing tank and cool to 0-5°C with slow stirring to induce crystallization.[9]
-
Collect the this compound crystals by filtration and dry them under vacuum.[9]
Analytical Methods
The purity and composition of this compound can be determined using standard analytical techniques.
Argentometric Titration for Iodide Content
This method is used to quantify the iodide ion content.
Experimental Protocol:
-
Accurately weigh a sample of this compound and dissolve it in distilled water.
-
Add a few drops of an indicator, such as potassium chromate (B82759).
-
Titrate the solution with a standardized solution of silver nitrate (B79036) (AgNO₃).
-
The endpoint is reached when a reddish-brown precipitate of silver chromate (Ag₂CrO₄) forms and persists.
-
The concentration of iodide is calculated based on the volume of silver nitrate solution used.[10][11]
Kjeldahl Method for Nitrogen Content
This method determines the total nitrogen content, which verifies the amount of ethylenediamine.
Experimental Protocol:
-
Digestion: Place a weighed sample in a Kjeldahl flask with a catalyst (e.g., copper sulfate) and concentrated sulfuric acid. Heat the mixture to digest the organic material, converting the nitrogen to ammonium (B1175870) sulfate.[12][13]
-
Distillation: After cooling, make the solution alkaline with sodium hydroxide. Distill the liberated ammonia (B1221849) into a receiving flask containing a known amount of standard acid (e.g., boric acid).[12][13]
-
Titration: Titrate the excess acid in the receiving flask with a standard base solution. The amount of nitrogen in the original sample is calculated from the amount of ammonia produced.[12][13]
Applications
Animal Nutrition
The primary application of this compound is as a nutritional supplement in animal feed. It serves as a highly bioavailable source of iodine, essential for the synthesis of thyroid hormones.[2][4] The FDA has set a limit for its intake in cattle at 50 mg/head/day.[1]
Prevention of Foot Rot in Cattle
EDDI has been shown to be effective in preventing foot rot in cattle, an infectious disease caused by the bacteria Fusobacterium necrophorum and Prevotella melaninogenicus.[5][6][14] While the exact mechanism is not fully elucidated, it is believed to be related to the antimicrobial properties of iodine.[15] Studies have shown a significant reduction in the incidence and severity of foot rot in cattle receiving EDDI supplementation.[5][6]
Biological Role and Mechanism of Action
Iodine Source for Thyroid Hormone Synthesis
The primary biological role of this compound is to provide a readily absorbable source of iodide. Iodide is an essential component of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism in the body.
The synthesis of thyroid hormones occurs in the thyroid gland and involves the following key steps:
-
Iodide Trapping: Iodide ions are actively transported from the bloodstream into the thyroid follicular cells.
-
Oxidation and Iodination: The enzyme thyroid peroxidase oxidizes iodide to iodine, which is then incorporated into tyrosine residues of the thyroglobulin protein.
-
Coupling: Two iodinated tyrosine molecules are coupled together to form T4 or T3, which remain attached to thyroglobulin.
-
Release: Thyroglobulin is taken back into the follicular cells, where T4 and T3 are cleaved and released into the bloodstream.
Antimicrobial Action in Foot Rot Prevention
The mechanism by which EDDI prevents foot rot is thought to be related to the antimicrobial properties of iodine. It is hypothesized that secreted iodine at the skin surface of the hoof may create an environment that is less conducive to the growth of the causative bacteria.[15] However, some studies suggest that the addition of EDDI to rations did not affect the frequency of experimentally induced foot rot, indicating that the mechanism may be more complex and warrants further investigation.[16]
Safety and Toxicology
This compound is classified as harmful if swallowed and causes skin and eye irritation.[17][18] Chronic exposure to iodides may lead to "iodism," characterized by skin rash, runny nose, headache, and irritation of mucous membranes.[17] The oral LD50 of the parent compound, ethylenediamine, in rats is reported as 637 mg/kg.[19]
Stability
This compound is a hygroscopic solid and should be stored in a cool, dry place away from moisture.[4] Stability studies should be conducted under controlled temperature and humidity conditions to establish a re-test period or shelf life, in accordance with regulatory guidelines.[20][21][22][23]
Conclusion
This compound (CAS 5700-49-2) is a valuable compound with significant applications in animal health and nutrition. Its primary role as a bioavailable source of iodine is critical for normal thyroid function. Furthermore, its demonstrated efficacy in preventing foot rot in cattle highlights its potential for broader veterinary applications. This technical guide has provided a detailed overview of its properties, synthesis, analytical methods, and biological roles to support further research and development in the fields of animal science and drug development. Further investigation into the precise mechanism of its antimicrobial action is warranted to fully understand its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Principle and Protocol of Kjeldahl Method - Creative BioMart [creativebiomart.net]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Efficacy of ethylenediamine dihydriodide as an agent to prevent experimentally induced bovine foot rot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of ethylenediamine dihydriodide in the prevention of naturally occurring foot rot in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eskayiodine.com [eskayiodine.com]
- 8. varnichemimpex.com [varnichemimpex.com]
- 9. Preparation method of ethanediamine dihydroiodide and application to feed additive - Eureka | Patsnap [eureka.patsnap.com]
- 10. analytical chemistry - What are some example of the use of argentometric titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Argentometry - Wikipedia [en.wikipedia.org]
- 12. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 13. msesupplies.com [msesupplies.com]
- 14. dvm360.com [dvm360.com]
- 15. formafeed.com [formafeed.com]
- 16. Experimentally induced foot rot in feedlot cattle fed rations containing organic iodine (ethylenediamine dihydriodide) and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ethylenediamine Dihydriodide Manufacturer (EDDI) | Deepwater Chemicals [deepwaterchemicals.com]
- 18. This compound | C2H8N2.2HI | CID 21921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. edaegypt.gov.eg [edaegypt.gov.eg]
- 21. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
Ethylenediamine Dihydroiodide (EDDI): A Comprehensive Technical Guide on its Role as a Source of Iodide and Ethylenediamine Cation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine (B42938) Dihydroiodide (EDDI) is an organic salt with significant applications in both animal health and various fields of chemical synthesis. Composed of an ethylenediammonium dication and two iodide anions, EDDI serves as a bioavailable source of both iodide and the ethylenediamine cation. This technical guide provides an in-depth analysis of EDDI, covering its chemical properties, synthesis, and analytical methods. It further explores the distinct roles of its constituent ions: the iodide anion as an essential micronutrient in thyroid hormone synthesis and the ethylenediamine cation's potential biological activities. This document aims to be a comprehensive resource for researchers and professionals in drug development and related scientific disciplines.
Introduction
Ethylenediamine Dihydroiodide (EDDI) is a water-soluble salt formed from the reaction of ethylenediamine and hydroiodic acid.[1][2] It presents as a colorless to light yellow crystalline powder.[2] While its primary commercial application is as a nutritional supplement in animal feed to prevent iodine deficiency, the unique properties of its constituent ions have garnered interest in broader research and development contexts.[2] This guide will dissect the dual nature of EDDI, providing a detailed examination of both the iodide and ethylenediamine cation components.
Chemical and Physical Properties
A thorough understanding of EDDI's physicochemical characteristics is fundamental to its application.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₁₀I₂N₂ | [3] |
| Molecular Weight | 315.92 g/mol | [3] |
| Appearance | Colorless to light yellow crystalline powder | [2] |
| Solubility | Water-soluble | [2] |
| Iodine Content (approx.) | 80% | [3] |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of EDDI have been described: direct neutralization and in situ generation of hydrogen iodide.
3.1.1. Direct Neutralization with Hydroiodic Acid
This is the most classical approach to synthesizing EDDI.[1]
-
Principle: An acid-base neutralization reaction between the organic base ethylenediamine and the strong acid, hydroiodic acid.
-
Reaction: C₂H₄(NH₂)₂ + 2HI → [C₂H₄(NH₃)₂]²⁺ + 2I⁻
-
Protocol:
-
In a suitable reaction vessel, dissolve ethylenediamine in an aqueous solution.
-
Slowly add a stoichiometric equivalent of hydroiodic acid (HI) with constant stirring. The reaction is exothermic and may require cooling.
-
Continue stirring for a specified period to ensure complete reaction.
-
The resulting solution is then cooled to induce crystallization of this compound.
-
The crystals are collected by filtration, washed with a cold solvent (e.g., ethanol (B145695) or ether) to remove impurities, and dried under vacuum.[4]
-
3.1.2. In Situ Hydrogen Iodide Generation
This method avoids the direct handling of corrosive hydroiodic acid.[1]
-
Principle: Hydrogen iodide is generated in situ from the reaction of elemental iodine and a reducing agent in the presence of ethylenediamine. A patent describes a method using hydrogen gas and a platinum catalyst.[1]
-
Protocol Overview (based on patent information):
-
Charge a pressure reaction kettle with elemental iodine, ethylenediamine, and a platinum black catalyst.[1]
-
Control the temperature between 50-60°C.[1]
-
Replace the air in the reactor with nitrogen, then introduce hydrogen gas under continuous stirring, maintaining a pressure of 1.5-2.5 MPa.[1]
-
After the reaction is complete, release the pressure and add alcohol.[1]
-
Filter to remove the platinum catalyst.[1]
-
The filtrate is cooled to 0-5°C with slow stirring for 15-24 hours to induce crystallization.[1]
-
The resulting crystals are filtered and vacuum-dried.[1]
-
Analytical Methods for Quantification
Accurate quantification of EDDI and its components is crucial for quality control and research purposes.
3.2.1. Quantification of Iodide
-
Ion-Selective Electrode (ISE) Method: This is a common and effective method for determining iodide concentration in various matrices, including animal feed and biological samples.
-
Principle: An iodide-selective electrode develops a potential that is proportional to the concentration of free iodide ions in the sample solution.
-
General Protocol:
-
Sample Preparation: Extract the iodide from the sample matrix. For animal feed, this may involve ashing followed by dissolution in an appropriate buffer.
-
Calibration: Prepare a series of standard iodide solutions of known concentrations.
-
Measurement: Immerse the iodide and reference electrodes in the sample and standard solutions and measure the potential.
-
Quantification: Determine the iodide concentration in the sample by comparing its potential to the calibration curve.
-
-
-
Ion Chromatography (IC): IC with conductivity or UV detection is a powerful technique for separating and quantifying iodide, especially in complex matrices.
-
Principle: The sample is injected into a stream of eluent and passed through an ion-exchange column. The iodide ions are separated from other anions based on their affinity for the stationary phase and are subsequently detected.
-
General Protocol:
-
Sample Preparation: Similar to the ISE method, extract the iodide from the sample matrix and filter the extract.
-
Chromatographic Separation: Inject the prepared sample into the IC system equipped with a suitable anion-exchange column.
-
Detection: Detect the eluted iodide using a conductivity or UV detector.
-
Quantification: Quantify the iodide concentration by comparing the peak area or height to that of known standards.[5]
-
-
3.2.2. Quantification of Ethylenediamine Cation
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of ethylenediamine and other compounds.
-
Principle: The ethylenediamine cation is separated from other components in the sample by HPLC and then detected and quantified by mass spectrometry.
-
General Protocol:
-
Sample Preparation: Extract the ethylenediamine from the sample matrix using a suitable solvent system. This may involve a solid-phase extraction (SPE) clean-up step to remove interfering substances.
-
LC Separation: Inject the extracted sample onto an appropriate HPLC column (e.g., a C18 or HILIC column) for separation.
-
MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The ethylenediamine is ionized (typically by electrospray ionization - ESI), and specific parent and daughter ions are monitored for quantification (Selected Reaction Monitoring - SRM).[6]
-
Quantification: The concentration of ethylenediamine is determined by comparing the response to a calibration curve prepared with known standards.
-
-
EDDI as a Source of Iodide: Role in Thyroid Hormone Synthesis
The primary and most well-understood function of EDDI is as a source of bioavailable iodide.[2] Iodide is an essential trace element required for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), in the thyroid gland.
Iodide Bioavailability
Studies in dairy cows have indicated that iodine from EDDI is readily absorbed and utilized. While some research suggests differences in the metabolism and excretion of iodine from EDDI compared to inorganic sources like potassium iodide (KI), with EDDI potentially showing greater retention in tissues, both are effective sources of iodine.
Thyroid Hormone Synthesis Pathway
The iodide provided by EDDI is actively transported into the thyroid follicular cells and participates in the following key steps of thyroid hormone synthesis:
Caption: Iodide uptake and incorporation into thyroid hormones.
The Ethylenediamine Cation: Biological Activity and Signaling
The biological role of the ethylenediamine cation is less defined than that of iodide. As a small organic polycation, its effects are likely mediated through electrostatic interactions with negatively charged cellular components.
Interaction with Cellular Membranes and Ion Channels
Polyamines, a class of molecules to which ethylenediamine belongs, are known to interact with the negatively charged phosphate (B84403) groups of phospholipids (B1166683) in cell membranes. This interaction can potentially alter membrane fluidity and the function of embedded proteins, such as ion channels. It is hypothesized that the ethylenediamine dication may exert some of its biological effects through such membrane interactions.
Potential Signaling Mechanisms
While a specific, dedicated signaling pathway for the ethylenediamine cation has not been elucidated, its polycationic nature suggests potential interactions with signaling components that are sensitive to charge.
5.2.1. Interaction with G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are involved in a vast array of signaling pathways. The extracellular loops of some GPCRs are rich in negatively charged amino acid residues, presenting potential binding sites for cationic molecules. It is plausible that the ethylenediamine dication could allosterically modulate GPCR activity through such interactions, although direct evidence for this is currently lacking.
Caption: Hypothetical allosteric modulation of a GPCR by the ethylenediamine cation.
5.2.2. Effects on Intracellular Calcium Signaling
Polyamines have been shown to influence intracellular calcium levels, although the mechanisms are complex and not fully understood. The ethylenediamine dication could potentially interact with calcium channels or pumps, or modulate the release of calcium from intracellular stores. Further research is required to investigate these possibilities.
Applications in Research and Drug Development
The distinct properties of EDDI's components lend themselves to various applications beyond animal nutrition.
-
Source of Iodide: In a research setting, EDDI can be used as a readily soluble and stable source of iodide for cell culture experiments or in the formulation of preclinical drug candidates where iodide is a necessary component.
-
Organic Synthesis: The ethylenediamine moiety is a versatile building block in organic synthesis, used in the preparation of ligands for coordination chemistry and in the synthesis of heterocyclic compounds.[1] EDDI can serve as a convenient source of the ethylenediammonium dication for these applications.
-
Materials Science: EDDI has been investigated as a precursor for the formation of perovskite materials, which have applications in solar cells and other electronic devices.[1]
Conclusion
This compound is a multifaceted compound, serving as an effective source of both iodide and the ethylenediamine cation. While its role in providing iodide for thyroid hormone synthesis is well-established, the biological activities of the ethylenediamine cation are an area ripe for further investigation. The potential for this small organic polycation to interact with cell membranes and signaling proteins presents intriguing possibilities for future research and drug development. This technical guide has provided a comprehensive overview of the current knowledge on EDDI, offering a foundation for scientists and researchers to explore its full potential.
References
- 1. Preparation method of ethanediamine dihydroiodide and application to feed additive - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. US4111991A - Process for making halogen salts - Google Patents [patents.google.com]
- 5. metrohm.com [metrohm.com]
- 6. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Chelating Properties of Ethylenediamine Dihydroiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chelating properties of ethylenediamine (B42938) dihydroiodide (EDDI). It delves into the fundamental chemistry of ethylenediamine as a chelating agent, the conditions required to harness these properties from its dihydroiodide salt, quantitative data on the stability of its metal complexes, and detailed experimental protocols for their characterization.
Introduction: From an Iodine Supplement to a Chelating Precursor
Ethylenediamine dihydroiodide (EDDI) is a water-soluble salt primarily recognized for its application as a nutritional supplement, particularly as a source of bioavailable iodide in animal feed.[1] However, its chemical structure, consisting of the ethylenediammonium dication and two iodide anions, holds the potential for chelation.[1] The core of this potential lies in the ethylenediamine (en) molecule, a well-established bidentate chelating ligand in coordination chemistry.[2][3][4]
The nitrogen atoms of ethylenediamine possess lone pairs of electrons that can be donated to a metal ion, forming two coordinate covalent bonds. This ability to form a stable five-membered ring with a central metal ion is known as the chelate effect, which results in significantly more stable complexes compared to those formed with analogous monodentate ligands.[4][5]
However, in this compound, the nitrogen atoms are protonated, forming the ethylenediammonium ion ([H₃N-CH₂-CH₂-NH₃]²⁺).[1] In this state, the lone pairs are unavailable for coordination. Therefore, the chelating properties of EDDI are contingent upon the deprotonation of the ethylenediammonium ion to release the neutral ethylenediamine ligand. This process is fundamentally dependent on the pH of the solution.
The Role of pH: Unleashing the Chelating Agent
The transition from the non-chelating ethylenediammonium ion to the chelating ethylenediamine ligand is governed by acid-base equilibria. The ethylenediammonium ion is a diprotic acid and will deprotonate in a stepwise manner as the pH of the solution increases. These two dissociation steps can be represented as follows:
-
[H₃N-CH₂-CH₂-NH₃]²⁺ (aq) + H₂O (l) ⇌ [H₃N-CH₂-CH₂-NH₂]⁺ (aq) + H₃O⁺ (aq)
-
[H₃N-CH₂-CH₂-NH₂]⁺ (aq) + H₂O (l) ⇌ H₂N-CH₂-CH₂-NH₂ (aq) + H₃O⁺ (aq)
The equilibrium constants for these reactions are the acid dissociation constants, Ka1 and Ka2, respectively. The corresponding pKa values are crucial for determining the pH range at which ethylenediamine is the predominant species and thus available for chelation.
The following diagram illustrates the pH-dependent equilibrium of this compound, highlighting the deprotonation steps necessary to form the active chelating ligand.
Caption: pH-dependent deprotonation of ethylenediammonium ion to form the chelating ligand.
Quantitative Chelating Properties: Stability Constants
The stability of the complexes formed between ethylenediamine and various metal ions is quantified by their stability constants (also known as formation constants, K). These constants represent the equilibrium for the formation of the complex in solution. For a divalent metal ion (M²⁺), the stepwise formation of complexes with ethylenediamine (en) can be represented as:
-
M²⁺ + en ⇌ [M(en)]²⁺ ; K₁ = [[M(en)]²⁺] / ([M²⁺][en])
-
[M(en)]²⁺ + en ⇌ [M(en)₂]²⁺ ; K₂ = [[M(en)₂]²⁺] / ([[M(en)]²⁺][en])
-
[M(en)₂]²⁺ + en ⇌ [M(en)₃]²⁺ ; K₃ = [[M(en)₃]²⁺] / ([[M(en)₂]²⁺][en])
The overall stability constant (βn) is the product of the stepwise constants. A higher value for the stability constant indicates a more stable complex. The table below summarizes the logarithm of the stepwise stability constants for ethylenediamine complexes with several common metal ions.
| Metal Ion | Log K₁ | Log K₂ | Log K₃ |
| Co²⁺ | 5.89 | 4.83 | 3.10 |
| Ni²⁺ | 7.66 | 6.40 | 4.55 |
| Cu²⁺ | 10.72 | 9.32 | -1.0 |
| Zn²⁺ | 5.92 | 5.21 | 0.8 |
| Cd²⁺ | 5.63 | 4.57 | 1.32 |
| Fe³⁺ | 5.3 | 10.9 (β₂) | - |
Note: Data compiled from various sources.[6][7] Conditions such as temperature and ionic strength can affect these values.
Experimental Protocols for Characterization
The determination of the stability constants of metal-ethylenediamine complexes is crucial for understanding and applying their chelating properties. Potentiometric titration and spectrophotometry are two common and powerful techniques for this purpose.
This method involves monitoring the pH of a solution containing the metal ion and ethylenediamine (or its salt) as it is titrated with a standard acid or base. The resulting titration curve can be used to calculate the formation constants of the complexes.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a standard solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Prepare a solution of the metal salt (e.g., NiCl₂) of known concentration.
-
Prepare a solution of this compound of known concentration.
-
Prepare a solution of an inert salt (e.g., KNO₃) to maintain a constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated vessel, place a solution containing the metal salt, this compound, and the inert salt.
-
Titrate this solution with the standardized NaOH solution, recording the pH after each addition of the titrant.
-
Perform a separate titration of a solution containing only this compound and the inert salt to determine the protonation constants of ethylenediamine.
-
Perform a third titration containing the metal salt, a known excess of strong acid, and the inert salt to determine the concentration of any hydrolytic species.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for each titration.
-
From the titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.
-
The stability constants can then be determined by various computational methods, such as the Bjerrum method or by using specialized software that fits the titration data to a chemical model of the system.
-
The following diagram illustrates the general workflow for determining stability constants using potentiometric titration.
Caption: Workflow for potentiometric determination of stability constants.
This technique is particularly useful when the metal complexes are colored and their formation or dissociation results in a change in the absorbance of the solution. By measuring the absorbance at a specific wavelength as a function of the ligand-to-metal ratio, the stability constants can be determined.
Detailed Methodology:
-
Wavelength Selection:
-
Record the absorption spectra of the free metal ion, the free ligand, and a solution containing a mixture of the metal ion and ligand to identify the wavelength of maximum absorbance (λ_max) for the complex.
-
-
Preparation of Solutions (Job's Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.
-
Ensure the pH and ionic strength of all solutions are kept constant.
-
-
Absorbance Measurements:
-
Measure the absorbance of each solution at the predetermined λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex can be determined from the mole fraction at which the maximum absorbance occurs.
-
The stability constant can be calculated from the absorbance data using appropriate equations that relate absorbance to the concentrations of the species in equilibrium.
-
Synthesis of a Metal-Ethylenediamine Complex from EDDI
This compound can serve as a convenient and stable source of the ethylenediamine ligand for the synthesis of its metal complexes. The following is a general procedure for the synthesis of a tris(ethylenediamine)nickel(II) complex.
Experimental Protocol:
-
Deprotonation of Ethylenediammonium:
-
Dissolve a known amount of this compound in water.
-
Slowly add a stoichiometric amount of a base (e.g., NaOH or NaHCO₃) to neutralize the hydroiodic acid and deprotonate the ethylenediammonium ion. The pH should be raised to a level where the free ethylenediamine is the predominant species.
-
-
Complexation:
-
In a separate flask, dissolve a nickel(II) salt (e.g., NiCl₂·6H₂O) in water.
-
Slowly add the aqueous solution of ethylenediamine to the nickel(II) solution with constant stirring. A color change should be observed as the complex forms.
-
-
Isolation and Purification:
-
The resulting complex can be isolated by cooling the solution and inducing crystallization, possibly by the addition of a less polar solvent like ethanol.
-
The crystals can be collected by filtration, washed with a small amount of cold water and then with ethanol, and dried in a desiccator.
-
This general procedure can be adapted for the synthesis of other metal-ethylenediamine complexes, with adjustments to the stoichiometry and reaction conditions as needed.
Conclusion
This compound, while primarily used as a nutritional supplement, is a valuable precursor to the potent chelating agent ethylenediamine. The chelating properties are unlocked in a pH-dependent manner through the deprotonation of the ethylenediammonium ion. The resulting ethylenediamine forms highly stable complexes with a wide range of metal ions, a property that can be quantified through the determination of their stability constants using techniques such as potentiometric titration and spectrophotometry. This guide provides the foundational knowledge and experimental frameworks for researchers and scientists to explore and utilize the chelating potential of this compound in various applications, from fundamental coordination chemistry to the development of new metal-scavenging agents and catalysts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ethylene diamine functions as a chelating agent. [thinkdochemicals.com]
- 3. Ethylene Diamine Chelating Agents and Their Applications in Various Industries [thinkdochemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Metal Chelate Complexes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Hygroscopic Nature of Ethylenediamine Dihydroiodide Crystals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic nature of ethylenediamine (B42938) dihydroiodide (EDDI) crystals. EDDI, a salt derived from ethylenediamine and hydroiodic acid, is utilized as a nutritional supplement, particularly in animal feed, and in various chemical syntheses.[1][2] Its interaction with atmospheric moisture is a critical parameter influencing its stability, storage, and handling. This document outlines the qualitative and quantitative aspects of EDDI's hygroscopicity, details experimental protocols for its determination, and discusses the potential consequences of moisture absorption.
Understanding the Hygroscopic Nature of Ethylenediamine Dihydroiodide
This compound is characterized as a white to off-white or colorless to light yellow crystalline powder.[1][2] Multiple sources describe the material as being "slightly hygroscopic". This qualitative assessment indicates that EDDI has a tendency to absorb moisture from the surrounding atmosphere. Proper handling and storage are therefore crucial to maintain the material's quality and performance. The recommended storage condition is in tightly closed containers in a cool, dry, and well-ventilated area, protected from moisture and sunlight.[3]
European Pharmacopoeia Classification
The European Pharmacopoeia provides a standardized classification for the hygroscopicity of substances. This classification is based on the percentage weight gain of a sample after being stored at 25°C and 80% relative humidity (RH) for 24 hours. The classification categories are as follows:
| Classification | Weight Gain (% w/w) |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Table 1: European Pharmacopoeia classification of hygroscopicity.[4][5]
Based on its description as "slightly hygroscopic," it can be inferred that this compound is expected to exhibit a weight gain of between 0.2% and 2% under these specified conditions.
Experimental Protocols for Determining Hygroscopicity
To quantitatively assess the hygroscopic nature of this compound crystals, two primary analytical techniques are recommended: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6] This method provides a detailed moisture sorption isotherm, which illustrates the relationship between the water content of the material and the surrounding relative humidity.
Objective: To determine the moisture sorption and desorption profile of this compound and to classify its hygroscopicity.
Apparatus: A Dynamic Vapor Sorption analyzer equipped with a microbalance.
Methodology:
-
Sample Preparation: A small amount of the this compound crystal sample (typically 5-15 mg) is accurately weighed and placed in the DVS instrument's sample pan.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is recorded as the dry weight of the sample.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a defined threshold).
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage water uptake. The sorption and desorption isotherms are plotted as the percentage change in mass versus relative humidity. The hygroscopicity classification can be determined from the water uptake at 80% RH.
Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[7] It can be used to measure the initial water content of the this compound crystals and to verify the results obtained from DVS.
Objective: To determine the absolute water content of this compound crystals.
Apparatus: A Karl Fischer titrator (either volumetric or coulometric).
Methodology:
-
Titrator Preparation: The Karl Fischer titrator is prepared with the appropriate reagents, and the titration vessel is conditioned to a dry state.
-
Sample Introduction: A precisely weighed amount of the this compound crystal sample is introduced directly into the titration vessel containing a suitable solvent (e.g., methanol).
-
Titration: The sample is dissolved or suspended in the solvent, and the water present is titrated with the Karl Fischer reagent. The endpoint of the titration is detected potentiometrically.
-
Calculation: The instrument calculates the amount of water in the sample based on the amount of reagent consumed. The water content is typically expressed as a percentage by weight.
Visualization of Experimental Workflow and Consequences of Moisture Absorption
To better illustrate the process of hygroscopicity determination and its implications, the following diagrams are provided.
Caption: Workflow for determining the hygroscopicity of EDDI.
Caption: Potential effects of moisture on EDDI crystals.
Data Summary
| Parameter | Expected Value/Observation | Reference Method |
| Hygroscopicity Classification | Slightly hygroscopic | European Pharmacopoeia |
| Water Uptake at 25°C/80% RH | ≥ 0.2% and < 2% (w/w) | Gravimetric analysis |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Solubility in Water | Freely soluble | USP/EP |
| Stability | Stable under ordinary conditions of use and storage | [8] |
Table 2: Summary of Hygroscopic Properties of this compound.
Conclusion
This compound is a slightly hygroscopic crystalline solid. This property necessitates careful handling and storage to prevent moisture-induced physical and chemical changes, such as caking, reduced flowability, and potential degradation. The experimental protocols detailed in this guide, namely Dynamic Vapor Sorption and Karl Fischer Titration, provide robust methods for the quantitative characterization of its hygroscopic nature. For drug development professionals and researchers, a thorough understanding and quantification of the hygroscopicity of EDDI are essential for ensuring product quality, stability, and performance.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. metrohm.com [metrohm.com]
- 3. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]
- 4. public.jenck.com [public.jenck.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. particletechlabs.com [particletechlabs.com]
- 7. ardl.com [ardl.com]
- 8. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Navigating the Solubility Landscape of Ethylenediamine Dihydroiodide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine (B42938) dihydroiodide (EDDI), a salt derived from ethylenediamine and hydroiodic acid, is a compound of interest in various chemical and pharmaceutical applications. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the available knowledge on the solubility of ethylenediamine dihydroiodide in organic solvents. Due to a notable lack of precise quantitative data in publicly accessible literature, this guide summarizes the existing qualitative solubility information, outlines a general experimental protocol for its determination, and presents a conceptual framework for understanding the factors that govern its solubility.
Introduction
This compound (C₂H₁₀I₂N₂) is a white to off-white crystalline solid.[1] It is an organic salt that finds application as a source of iodine in animal feed and as a reagent in organic synthesis.[2] Understanding its solubility in various organic solvents is crucial for its effective use in drug formulation, reaction chemistry, and material science, enabling researchers to select appropriate solvent systems for specific applications. This guide aims to consolidate the current understanding of EDDI's solubility in organic media.
Physicochemical Properties
A brief overview of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₁₀I₂N₂ | [2] |
| Molecular Weight | 315.92 g/mol | [2] |
| Appearance | Colorless to light yellow crystalline powder | [2] |
| Melting Point | Not available | |
| Water Solubility | Soluble | [2] |
Solubility in Organic Solvents
The solubility of this compound in organic solvents is influenced by its ionic nature. As an amine salt, it is generally more soluble in polar solvents and less soluble in nonpolar solvents.[3][4] The principle of "like dissolves like" is a key determinant of its solubility profile.[5][6]
Qualitative Solubility Data
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solvent Type | Solubility | Reference |
| Methanol | Polar Protic | Soluble | [7] |
| Ethanol | Polar Protic | Moderate solubility suggested | [1] |
| Benzene | Nonpolar | Insoluble | [7] |
| Dilute Alcohol | Polar | Soluble |
It is important to note that terms like "soluble" and "insoluble" are qualitative and can vary in their precise meaning between different sources. For rigorous applications, experimental determination of solubility is recommended.
Factors Influencing Solubility
The solubility of this compound in organic solvents is a complex interplay of several factors. A conceptual diagram illustrating these relationships is provided below.
Caption: Factors influencing the solubility of EDDI.
Experimental Determination of Solubility
Given the scarcity of quantitative data, researchers may need to determine the solubility of this compound experimentally. The following section outlines a general protocol for this purpose.
General Experimental Workflow
The determination of solubility typically involves equilibrating a supersaturated solution of the solute in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute. A generalized workflow is depicted below.
Caption: Workflow for solubility determination.
Detailed Methodology
A more detailed, though general, experimental protocol is provided below. This protocol should be adapted based on the specific solvent and available analytical equipment.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid ensures that the solution becomes saturated.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to maintain the temperature.
-
To ensure complete removal of any undissolved solid, centrifuge the withdrawn sample or filter it through a syringe filter (of a material compatible with the solvent).
-
-
Quantification of Solute:
-
Accurately dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument. For instance, if EDDI has a chromophore, UV-Vis spectrophotometry could be used. Alternatively, methods like HPLC with a suitable detector can be employed.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the unknown sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Conclusion
While this compound is a compound with established applications, detailed quantitative data on its solubility in a wide array of organic solvents remains a significant knowledge gap. This guide has consolidated the available qualitative information and provided a general framework for its experimental determination. For researchers and professionals in drug development and chemical synthesis, the experimental validation of solubility in specific solvent systems is paramount for predictable and reproducible outcomes. Further research to generate and publish comprehensive quantitative solubility data for this compound would be of great value to the scientific community.
References
The Versatility of EDDI in Modern Organic Synthesis: A Technical Guide
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, commonly known as EDDI or EDC, is a highly versatile and widely utilized reagent in organic synthesis. While it is most renowned for its role as a "zero-length" crosslinking agent, facilitating the formation of amide and ester bonds, its utility extends to its function as a structural building block in the synthesis of various organic molecules. This technical guide provides an in-depth exploration of EDDI's dual role, offering detailed experimental protocols, quantitative data, and mechanistic insights for researchers, scientists, and professionals in drug development. Its water-soluble nature and the ease of removal of its urea (B33335) byproduct make it a preferred choice over other carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC).[1][2]
EDDI as a Versatile Coupling Agent
The primary application of EDDI lies in its ability to activate carboxylic acids for coupling with primary amines to yield amide bonds.[3][4] This transformation is central to peptide synthesis, bioconjugation, and the creation of a vast array of organic molecules. EDDI is typically used as its hydrochloride salt (EDCI), which is a white, water-soluble solid.[3][5] The reaction is generally carried out in a pH range of 4.0-6.0.[4][6]
Mechanism of Amide Bond Formation
The mechanism of EDDI-mediated amide bond formation involves the initial activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired amide bond and the water-soluble N,N'-disubstituted urea byproduct.
Caption: General mechanism of EDDI-mediated amide bond formation.
Enhancing Coupling Efficiency with Additives
In many applications, particularly in peptide synthesis and bioconjugation, EDDI is used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).[1][5] These additives react with the O-acylisourea intermediate to form more stable active esters (NHS esters or HOBt esters). These activated esters are less prone to hydrolysis and side reactions, and they react efficiently with primary amines to provide higher yields and purity of the final amide product.
Caption: Role of additives in EDDI-mediated amide coupling.
Experimental Protocols for Amide Synthesis
Protocol 1: General Amide Coupling using EDDI and HOBt
This protocol describes a general procedure for the coupling of a carboxylic acid and a primary amine using EDDI hydrochloride in the presence of HOBt.
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
EDDI hydrochloride (1.2 equiv)
-
HOBt (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM)
-
Diisopropylethylamine (DIPEA) (optional, 2-3 equiv)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF or DCM.
-
Add the amine (1.2 equiv) to the solution. If the amine is a hydrochloride salt, add DIPEA (2-3 equiv) to neutralize it.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDDI hydrochloride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
| Entry | Carboxylic Acid | Amine | Solvent | Additive | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | DMF | HOBt | >90 |
| 2 | Acetic Acid | Aniline | DCM | HOBt | >85 |
| 3 | Boc-Gly-OH | H-Phe-OMe | DMF | HOBt | >95 |
Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.
EDDI as a Building Block in Organic Synthesis
Beyond its role as a coupling reagent, EDDI can also act as a building block where parts of its structure are incorporated into the final product. This is most notably observed in the synthesis of N-acylureas and substituted guanidines.
Synthesis of N-Acylureas
In the absence of a strong nucleophile like a primary amine, the O-acylisourea intermediate formed from the reaction of a carboxylic acid and EDDI can undergo an intramolecular O-to-N acyl migration. This rearrangement leads to the formation of a stable N-acylurea, where the acyl group from the carboxylic acid is attached to one of the nitrogen atoms of the carbodiimide (B86325) moiety.
Caption: Mechanism of N-acylurea formation from a carboxylic acid and EDDI.
Protocol 2: Synthesis of N-Acylureas
This protocol is adapted from a general procedure for the synthesis of N-acylureas from carboxylic acids and carbodiimides.
-
Materials:
-
Carboxylic acid (1.0 mmol)
-
EDDI hydrochloride (1.1 mmol)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent (10 mL)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add EDDI hydrochloride (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically after several hours to overnight), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether) to afford the pure N-acylurea.
-
| Entry | Carboxylic Acid | Carbodiimide | Solvent | Yield (%) |
| 1 | Benzoic Acid | EDDI | CH₂Cl₂ | High |
| 2 | Cinnamic Acid | EDDI | CH₂Cl₂ | High |
| 3 | 4-Nitrobenzoic Acid | EDDI | CH₂Cl₂ | High |
Note: Yields are generally high for this transformation, often exceeding 80%.
Synthesis of Substituted Guanidines
EDDI can also be employed in the synthesis of substituted guanidines. In a one-pot procedure, a carbamoyl (B1232498) isothiocyanate is first reacted with a primary amine to form a thiourea (B124793). Subsequent treatment with a second amine in the presence of EDCI as a dehydrating and activating agent leads to the formation of a 1,3-substituted guanidine (B92328).[3] In this reaction, EDDI facilitates the C-N bond formation but is not directly incorporated into the guanidine core. However, it plays a crucial role as a versatile reagent in this multi-step, one-pot synthesis.
Caption: One-pot synthesis of 1,3-substituted guanidines using EDCI.
Protocol 3: One-Pot Synthesis of 1,3-Substituted Guanidines
This protocol is based on a literature procedure for the synthesis of substituted guanidines.[3]
-
Materials:
-
Carbamoyl isothiocyanate (1.0 equiv)
-
Primary amine 1 (1.0 equiv)
-
Primary amine 2 (1.1 equiv)
-
EDDI hydrochloride (1.5 equiv)
-
Triethylamine (B128534) (TEA) (2.0 equiv)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
-
Procedure:
-
Dissolve the carbamoyl isothiocyanate (1.0 equiv) in anhydrous acetonitrile.
-
Add the first primary amine (1.0 equiv) and stir at room temperature for 1-2 hours to form the thiourea intermediate.
-
Add the second primary amine (1.1 equiv), triethylamine (2.0 equiv), and EDDI hydrochloride (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
| Entry | Amine 1 | Amine 2 | Yield (%) |
| 1 | Benzylamine | Cyclohexylamine | >80 |
| 2 | Aniline | Benzylamine | >70 |
| 3 | n-Butylamine | Benzylamine | >85 |
Note: Yields are reported for the one-pot procedure and can vary based on the specific amines used.
EDDI is a powerful and versatile tool in the arsenal (B13267) of the modern organic chemist. Its primary role as a water-soluble coupling agent for the formation of amides and esters is well-established and widely applied. Furthermore, its ability to act as a building block in the synthesis of N-acylureas highlights a less common but valuable application. The ease of handling, mild reaction conditions, and the straightforward removal of its byproduct make EDDI a superior choice for a multitude of synthetic transformations. This guide provides a foundational understanding and practical protocols to effectively utilize EDDI in its various capacities, enabling the efficient synthesis of a diverse range of organic molecules.
References
- 1. CAS 1892-57-5: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiim… [cymitquimica.com]
- 2. EDC - Enamine [enamine.net]
- 3. A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates [organic-chemistry.org]
- 4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
- 5. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
The Ethylenediammonium Dication in EDDI: A Technical Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine (B42938) dihydroiodide (EDDI), a salt composed of the ethylenediammonium dication and two iodide anions, is a compound with a long history of use, primarily in animal health as a nutritional supplement. However, the physicochemical properties of the ethylenediammonium dication, [C₂H₄(NH₃)₂]²⁺, merit closer examination by researchers and professionals in pharmaceutical development. This technical guide provides an in-depth analysis of the ethylenediammonium dication within EDDI, covering its fundamental properties, synthesis, and characterization. Furthermore, this document explores the potential of the ethylenediammonium dication as a counterion in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients (APIs), a critical consideration in modern drug development.
Introduction to Ethylenediammonium Dihydroiodide (EDDI)
Ethylenediamine dihydroiodide, commonly known as EDDI, is a water-soluble salt formed from the reaction of ethylenediamine with hydroiodic acid.[1][2] It presents as a colorless to light yellow crystalline powder.[1][2] The core of this salt is the ethylenediammonium dication, a divalent cation resulting from the protonation of both amine groups of the ethylenediamine molecule. While EDDI's primary established application is as a bioavailable source of iodine in animal feed to prevent deficiencies and conditions like foot rot in cattle, the inherent characteristics of its dicationic organic core hold potential for broader applications in pharmaceutical sciences.[1][2][3][4] Ethylenediamine itself is a well-known building block in chemical synthesis and is used in some pharmaceutical preparations, for instance, to solubilize theophylline (B1681296) in the bronchodilator aminophylline.[5]
Physicochemical Properties of the Ethylenediammonium Dication and EDDI
A thorough understanding of the physicochemical properties of EDDI and its constituent ions is fundamental to its application. The ethylenediammonium dication is formed due to the basic nature of ethylenediamine, which exhibits two pKa values for its conjugate acid forms.[1] The salt's properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound (EDDI)
| Property | Value | Reference |
| Chemical Formula | C₂H₁₀I₂N₂ | [1] |
| Molecular Weight | 315.92 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline powder | [1][2] |
| Solubility | Freely soluble in water | [1][2] |
| CAS Number | 5700-49-2 | [1] |
Table 2: Acid-Base Properties of Ethylenediamine
| Property | Value | Reference |
| pKa₁ | 6.85 | [1] |
| pKa₂ | 9.92 | [1] |
The Ethylenediammonium Dication as a Pharmaceutical Counterion
In drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step. Salt formation can significantly improve the physicochemical properties of a drug, such as its solubility, dissolution rate, stability, and manufacturability.[3][6][7] The use of diammonium counterions, like the ethylenediammonium dication, offers a strategy for forming salts with acidic APIs. The divalent nature of the ethylenediammonium cation allows for the formation of a 1:2 salt with a monobasic acidic drug, potentially influencing the crystal lattice and other solid-state properties in unique ways compared to monovalent counterions.
The principle of using an amine-containing salt to enhance the properties of an acidic drug has been demonstrated. For instance, a flurbiprofen-ethylenediamine salt was successfully prepared, which significantly increased the aqueous solubility and intrinsic dissolution rate of flurbiprofen, a poorly water-soluble nonsteroidal anti-inflammatory drug. This highlights the potential of the ethylenediammonium dication to be employed in formulation strategies to overcome challenges associated with BCS Class II and IV compounds.
Experimental Protocols
Synthesis of this compound
Method 1: Direct Neutralization
This is the most common and straightforward method for synthesizing EDDI.[1]
-
Principle: An acid-base neutralization reaction between ethylenediamine and hydroiodic acid in a 1:2 stoichiometric ratio.
-
Procedure Outline:
-
Ethylenediamine is dissolved in an aqueous solution.
-
A stoichiometric amount of hydroiodic acid (HI) is slowly added to the ethylenediamine solution with stirring. The reaction is exothermic and may require cooling.
-
The reaction mixture is then concentrated by evaporation of water, leading to the crystallization of this compound.
-
The resulting crystals are collected by filtration and dried.
-
Method 2: In Situ Generation of Hydroiodic Acid
A patented method describes the synthesis of EDDI by reacting ethylenediamine with elemental iodine in the presence of a reducing agent like hydrazine.[8] Another patented method involves the reaction of elemental iodine and hydrogen over a platinum catalyst in the presence of ethylenediamine.[9]
-
Principle: Hydrogen iodide is generated in situ, which then reacts with ethylenediamine.
-
Procedure Outline (based on patent information): [9]
-
Elemental iodine, ethylenediamine, and a platinum black catalyst are added to a pressure reactor.
-
The reactor is purged with nitrogen, and then hydrogen gas is introduced under pressure (1.5-2.5 MPa) while maintaining a temperature of 50-60°C with continuous stirring.
-
After the reaction, the pressure is released, and alcohol is added.
-
The catalyst is removed by filtration.
-
The filtrate is cooled to 0-5°C for 15-24 hours to induce crystallization.
-
The crystals of this compound are collected by filtration and dried under vacuum.
-
Characterization of EDDI
Argentometric Titration for Iodide Content
-
Principle: This is a precipitation titration method used to quantify the iodide content in the EDDI sample.[10][11] A solution of silver nitrate (B79036) of known concentration is titrated against the sample solution. The silver ions react with the iodide ions to form a precipitate of silver iodide (AgI). The endpoint is detected when all the iodide has precipitated, which can be observed by a color change of an indicator or potentiometrically.[10]
-
Procedure Outline:
-
A known mass of EDDI is accurately weighed and dissolved in distilled water.
-
An indicator, such as eosin (B541160) or fluorescein, is added to the solution.[12]
-
The solution is titrated with a standardized solution of silver nitrate (AgNO₃).
-
The endpoint is reached when there is a distinct color change, indicating the complete precipitation of iodide.
-
The volume of silver nitrate solution used is recorded to calculate the percentage of iodide in the sample.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For the ethylenediammonium dication, characteristic peaks for N-H stretching and bending vibrations are expected.
-
-
KBr Pellet Method: A small amount of the EDDI sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: The solid sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two KBr plates.
-
-
Expected Spectra: The spectrum of an amine salt is characterized by a broad and strong absorption band for the N-H stretching vibrations of the ammonium (B1175870) group (NH₃⁺), typically in the region of 3300-2500 cm⁻¹.[14] Bending vibrations for the NH₃⁺ group are also expected.
Crystal Structure of the Ethylenediammonium Dication
-
Conformation: The ethylenediammonium dication typically adopts a stable, staggered conformation to minimize steric hindrance.
-
Hydrogen Bonding: The crystal structure is stabilized by an extensive network of hydrogen bonds.[15] Each of the ammonium (NH₃⁺) groups acts as a hydrogen bond donor, forming multiple hydrogen bonds with the surrounding anions (in this case, iodide ions). This strong hydrogen bonding network rigidly holds the dications and anions in the crystal lattice, contributing to the stability of the salt.[15]
Biological Activity and Signaling
The primary biological role of EDDI is as a source of iodide.[2] Iodide is an essential trace element required for the synthesis of thyroid hormones, which regulate metabolism. There is currently no substantial evidence to suggest that the ethylenediammonium dication itself possesses significant intrinsic biological activity or directly modulates specific signaling pathways in a therapeutic context for humans. Its role is primarily that of a carrier and counterion. The biological effects observed with EDDI administration are overwhelmingly attributed to the iodide component.
Conclusion
The ethylenediammonium dication, the core of EDDI, is a simple yet versatile chemical entity. While its traditional application has been in the realm of animal nutrition, its fundamental physicochemical properties, particularly its dicationic nature and ability to form stable salts, present opportunities for pharmaceutical development. As a counterion, it has the potential to modify the properties of acidic APIs, addressing common challenges in drug formulation such as poor solubility. The synthesis and characterization methods outlined in this guide provide a framework for researchers to explore the utility of the ethylenediammonium dication in the development of new and improved pharmaceutical products. Further investigation into the formation of various API-ethylenediammonium salts and their resulting properties is warranted.
References
- 1. This compound | 5700-49-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Salts and Derivatives of Active Pharmaceutical Ingredients… [cymitquimica.com]
- 4. calibrechem.com [calibrechem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. US4111991A - Process for making halogen salts - Google Patents [patents.google.com]
- 9. Preparation method of ethanediamine dihydroiodide and application to feed additive - Eureka | Patsnap [eureka.patsnap.com]
- 10. mt.com [mt.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scribd.com [scribd.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Ethylenediammonium dichloride - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Ethylenediamine Dihydroiodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine (B42938) dihydroiodide (EDDI), an organic salt of ethylenediamine and hydroiodic acid, is primarily recognized for its role as a nutritional source of iodine in animal feed.[1][2][3] Beyond its established use in preventing iodine deficiency, EDDI exhibits a range of biological activities with potential therapeutic implications. This technical guide provides an in-depth overview of the known biological effects of EDDI, focusing on its anti-inflammatory properties, modulation of the NF-κB signaling pathway, impact on gut microbiota, and its role in the prevention of bovine foot rot. Detailed experimental protocols for investigating these activities are provided, alongside a summary of available quantitative data and visualizations of key pathways and workflows.
Introduction
Ethylenediamine dihydroiodide (EDDI) is a water-soluble, crystalline compound with the chemical formula C₂H₁₀I₂N₂.[1] It serves as a highly bioavailable source of iodine, an essential trace element crucial for the synthesis of thyroid hormones that regulate metabolic processes, growth, and development.[2] While its primary application is in the fortification of animal and pet food to prevent iodine deficiency disorders,[1][2] research and veterinary practice have highlighted additional biological effects. Notably, EDDI is used for the prevention of foot rot in cattle, an application that points towards activities beyond simple nutritional supplementation.[1] Emerging evidence also suggests that EDDI can modulate immune responses and gut health. This guide aims to consolidate the current understanding of EDDI's biological activities to inform further research and potential drug development applications.
Core Biological Activities and Mechanisms of Action
The biological activities of EDDI are largely attributed to its iodine content, though the organic ethylenediamine moiety may also play a role. The primary mechanisms of action include:
-
Iodine Supplementation: As a readily absorbed source of iodide, EDDI supports the proper functioning of the thyroid gland in synthesizing thyroxine (T4) and triiodothyronine (T3).[2] These hormones are critical for regulating metabolism throughout the body.[2]
-
Anti-inflammatory and Prosecretory Actions: Iodides are known to have prosecretory actions and potential anti-inflammatory effects. The ability of iodine to uncouple oxidative phosphorylation has also been noted as a possible mechanism of action.
-
Modulation of Immune Signaling: Recent studies indicate that EDDI can influence immune responses, including the suppression of the NF-κB signaling pathway, a key regulator of inflammation.
-
Alteration of Gut Microbiota: EDDI has been shown to modulate the composition of the gut microbiome, which can have far-reaching effects on host health and immunity.
Quantitative Data
Quantitative data on the specific potency of this compound, such as IC50 or EC50 values, for its various biological activities are not extensively available in the public domain. The majority of the available research focuses on in vivo studies in animals, with outcomes measured by physiological changes rather than specific inhibitory or effective concentrations.
The following table summarizes the quantitative data found in a study investigating the effects of dietary EDDI on Cherry Valley ducks.
Table 1: Effects of Dietary this compound (EDDI) on Growth Performance and Intestinal Health in Cherry Valley Ducks
| Parameter | Control Group (0 mg/kg EDDI) | 8 mg/kg EDDI Group | 16 mg/kg EDDI Group | P-value |
| 20-day Body Weight Gain (g) | Data not specified | Significantly increased | Significantly increased | < 0.05 |
| Serum Endotoxin Level | Data not specified | Significantly reduced | Significantly reduced | < 0.05 |
| Liver IL-1β mRNA Expression (relative) | Data not specified | Significantly inhibited | Significantly inhibited | < 0.05 |
| Liver TNF-α mRNA Expression (relative) | Data not specified | Significantly inhibited | Significantly inhibited | < 0.05 |
| Spleen TLR4 mRNA Expression (relative) | Data not specified | Significantly inhibited | Significantly inhibited | < 0.05 |
| Cecal Acetic Acid (μg/g) | Data not specified | Significantly increased | Significantly increased | < 0.05 |
| Cecal Propionic Acid (μg/g) | Data not specified | Significantly increased | Significantly increased | < 0.05 |
| Cecal Butyric Acid (μg/g) | Data not specified | Significantly increased | Significantly increased | < 0.05 |
Data adapted from a study on APEC-challenged meat ducks. The study did not provide specific mean and standard deviation values in the abstract, but reported significant differences (P < 0.05).
Key Biological Activities in Detail
Prevention of Bovine Foot Rot
One of the most well-documented biological activities of EDDI is its efficacy in preventing foot rot in cattle, a common and painful bacterial infection of the interdigital tissue.[4]
Mechanism of Action: While the precise mechanism is not fully elucidated, it is believed that the antimicrobial properties of iodine play a significant role. The bacteria primarily responsible for foot rot, Fusobacterium necrophorum and Bacteroides melaninogenicus, are susceptible to the antimicrobial actions of iodine.[4]
Dosage and Administration: For the prevention of foot rot, EDDI is typically added to cattle feed or salt-mineral mixtures to provide a daily intake of 10-15 mg per head per day.[1]
Anti-inflammatory Activity
EDDI has demonstrated anti-inflammatory properties, likely mediated by the iodide component. This is supported by its ability to suppress the expression of pro-inflammatory cytokines.
Modulation of the NF-κB Signaling Pathway
Studies in ducks have shown that EDDI can mitigate the inflammatory response induced by E. coli by suppressing the NF-κB signaling pathway. The activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) from Gram-negative bacteria typically leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. EDDI appears to inhibit this cascade.
Caption: NF-κB signaling pathway and the inhibitory effect of EDDI.
Impact on Gut Microbiota
Dietary supplementation with EDDI has been shown to alter the composition of the gut microbiota in ducks. Specifically, it can increase the relative abundance of beneficial bacteria that produce short-chain fatty acids (SCFAs), such as acetic, propionic, and butyric acid. These SCFAs are important for maintaining gut health, providing an energy source for intestinal cells, and modulating the immune system.
Experimental Protocols
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
This assay assesses the ability of a substance to prevent the denaturation of proteins, a process associated with inflammation.
Materials:
-
Egg albumin (from fresh hen's egg) or Bovine Serum Albumin (BSA)
-
Phosphate buffered saline (PBS), pH 6.4
-
This compound (EDDI) stock solution
-
Diclofenac (B195802) sodium (standard anti-inflammatory drug)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture:
-
For the test sample, mix 2.0 mL of varying concentrations of EDDI solution with 0.2 mL of egg albumin (or 1% BSA solution) and 2.8 mL of PBS.
-
For the control, mix 2.0 mL of deionized water with 0.2 mL of egg albumin (or 1% BSA solution) and 2.8 mL of PBS.
-
For the standard, mix 2.0 mL of varying concentrations of diclofenac sodium solution with 0.2 mL of egg albumin (or 1% BSA solution) and 2.8 mL of PBS.
-
-
Incubation: Incubate all mixtures at 37°C for 15-20 minutes.
-
Heating: Heat the mixtures at 70°C in a water bath for 5 minutes to induce protein denaturation.
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Caption: Workflow for the in vitro protein denaturation assay.
NF-κB Activation Assay in Macrophages (LPS-induced)
This protocol describes an image-based method to measure the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in macrophage cell lines (e.g., RAW 264.7) upon stimulation with lipopolysaccharide (LPS).[1][5]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (EDDI)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM until they reach 70-80% confluency.
-
Cell Seeding: Seed the cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of EDDI for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes). Include a negative control (no LPS) and a positive control (LPS only).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of the DAPI (blue) and the NF-κB p65 (e.g., green or red) channels.
-
Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A significant increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
Gut Microbiota Analysis: 16S rRNA Gene Sequencing of Cecal Contents
This protocol outlines the general steps for analyzing the gut microbial composition from cecal contents of poultry.[6][7]
Materials:
-
Cecal content samples
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers for amplifying the V3-V4 hypervariable region of the 16S rRNA gene (e.g., 341F and 806R)
-
PCR reagents
-
Agarose (B213101) gel electrophoresis equipment
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME 2)
Procedure:
-
Sample Collection: Aseptically collect cecal contents from the animals and immediately store them at -80°C.
-
DNA Extraction: Extract total genomic DNA from the cecal samples using a specialized DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Amplify the V3-V4 region of the 16S rRNA gene using PCR with the appropriate primers.
-
Verify the PCR products by agarose gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Prepare the sequencing library according to the instructions of the sequencing platform.
-
Perform paired-end sequencing on the prepared library.
-
-
Bioinformatics Analysis:
-
Quality Control: Trim low-quality reads and remove adapter sequences.
-
OTU Clustering: Cluster the sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Taxonomic Assignment: Assign taxonomy to the OTUs using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) to compare the microbial communities between different treatment groups.
-
Caption: Workflow for 16S rRNA gene sequencing analysis of gut microbiota.
Conclusion
This compound is a compound with established nutritional benefits and emerging evidence of broader biological activities. Its role in preventing bovine foot rot is a clear indication of its therapeutic potential beyond iodine supplementation. The anti-inflammatory effects, modulation of the NF-κB pathway, and the ability to favorably alter the gut microbiota composition highlight areas for further investigation, particularly in the context of inflammatory and infectious diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the mechanisms of action and potential applications of EDDI. The lack of extensive quantitative potency data (IC50/EC50) represents a significant knowledge gap that future research should aim to address to fully characterize the pharmacological profile of this compound.
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 4. Treating Foot Rot in Cattle | Norbrook Laboratories [norbrook.com]
- 5. researchgate.net [researchgate.net]
- 6. 16S rRNA-Based Analysis of Microbiota from the Cecum of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 16S rRNA Gene Sequencing of Gut Microbiota in Chickens Infected with Different Virulent Newcastle Disease Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of ethylenediamine dihydroiodide from ethylenediamine and hydroiodic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine (B42938) dihydroiodide (EDDI), a stable, water-soluble salt, serves as a crucial source of iodine in various applications, notably in animal nutrition and as a reagent in organic synthesis.[1][2][3] This document provides detailed protocols for the synthesis of ethylenediamine dihydroiodide from the reaction of ethylenediamine with hydroiodic acid. Alternative synthetic routes are also discussed, offering flexibility based on available starting materials and equipment. The protocols are designed to be clear and reproducible for researchers in both academic and industrial settings.
Introduction
This compound is formed from the acid-base reaction between the organic base ethylenediamine and the strong acid, hydroiodic acid.[4] The reaction involves the protonation of both amine groups on the ethylenediamine molecule, resulting in the formation of the ethylenediammonium dication, which then forms an ionic bond with two iodide anions.[4] EDDI is typically a white to off-white or light yellow crystalline powder that is freely soluble in water.[1][2][5][6] Its primary application is as a nutritional supplement in animal feed to prevent iodine deficiency.[2][3][7]
This application note details the direct neutralization method for synthesizing EDDI, which is the most straightforward approach. Additionally, it presents two alternative methods: one involving the in situ generation of hydroiodic acid and another utilizing a reductant-mediated process.
Chemical Reaction and Stoichiometry
The primary reaction for the synthesis of this compound is the direct acid-base neutralization of ethylenediamine with hydroiodic acid in a 1:2 molar ratio.
Chemical Equation:
C₂H₄(NH₂)₂ + 2HI → [C₂H₄(NH₃)₂]²⁺(I⁻)₂
Data Presentation
The following tables summarize the quantitative data for the different synthetic protocols described in this document.
Table 1: Reactant Quantities for Direct Neutralization Protocol
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| Ethylenediamine | 60.10 | 1 | 6.01 g (0.1 mol) |
| Hydroiodic Acid (57% w/w) | 127.91 | 2 | 44.88 g (0.2 mol) |
| Deionized Water | 18.02 | Solvent | 100 mL |
Table 2: Reactant Quantities and Conditions for Alternative Protocols
| Protocol | Reactants | Quantities | Reaction Conditions |
| In Situ HI Generation | Iodine (I₂) | 50 g | Temperature: 50-60°C |
| Ethylenediamine | 9.67 g | Pressure: 1.5-2.5 MPa | |
| Platinum Black Catalyst | 0.25 g - 0.4 g | Stirring | |
| Reductant-Mediated | Ethylenediamine | 120 g | Ambient Temperature |
| Iodine (I₂) | 507.6 g | Stirring | |
| Hydrazine (B178648) Hydrate (B1144303) (35% aq.) | 91.43 g | Cooling Jacket | |
| Water | 800 mL |
Experimental Protocols
Protocol 1: Direct Neutralization of Ethylenediamine with Hydroiodic Acid
This protocol describes the most direct method for synthesizing this compound.
Materials and Reagents:
-
Ethylenediamine (C₂H₈N₂)
-
Hydroiodic Acid (HI, 57% in water)
-
Deionized Water
-
Ethanol (B145695) (optional, for washing)
-
Beaker or Erlenmeyer flask
-
Stir plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Procedure:
-
Preparation of Ethylenediamine Solution: In a 250 mL beaker, dissolve 6.01 g (0.1 mol) of ethylenediamine in 50 mL of deionized water. Place the beaker in an ice bath and begin stirring.
-
Addition of Hydroiodic Acid: Slowly add 44.88 g of 57% hydroiodic acid (0.2 mol) to the stirred ethylenediamine solution. The addition should be done dropwise to control the exothermic reaction and maintain a low temperature.
-
Crystallization: After the complete addition of hydroiodic acid, continue stirring the solution in the ice bath for another 30 minutes to ensure the reaction goes to completion and to promote crystallization. The product, this compound, will precipitate as a crystalline solid.[4]
-
Isolation of the Product: Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 50°C) or in a desiccator until a constant weight is achieved. The final product should be a white to off-white crystalline powder.[1][5]
Alternative Protocol 1: Synthesis via In Situ Generation of Hydroiodic Acid
This method avoids the direct use of hydroiodic acid by generating it in situ from iodine and hydrogen gas using a catalyst.[8]
Materials and Reagents:
-
Iodine (I₂)
-
Ethylenediamine (C₂H₈N₂)
-
Platinum Black Catalyst
-
Ethanol
-
High-pressure reactor
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Reactor Setup: In a 1 L high-pressure reactor, add 50 g of iodine, 9.67 g of ethylenediamine, and 0.25 g of platinum black catalyst.[8]
-
Inert Atmosphere: Seal the reactor and replace the air inside with nitrogen gas.[8]
-
Reaction: While continuously stirring, introduce hydrogen gas into the reactor and maintain a pressure of 1.5-2.5 MPa. Heat the reactor to a temperature between 50-60°C.[8]
-
Catalyst Removal: After the reaction is complete, release the pressure and add ethanol to the reaction mixture. Filter the mixture to remove the platinum black catalyst.[8]
-
Crystallization: Transfer the filtrate to a crystallizing tank and cool to 0-5°C with slow stirring for 15-24 hours to induce crystallization.[8]
-
Isolation and Drying: Filter the solution to collect the crystals and dry them under a vacuum to obtain the final product.[8]
Alternative Protocol 2: Reductant-Mediated Synthesis
This protocol utilizes hydrazine hydrate as a reductant to facilitate the reaction between ethylenediamine and elemental iodine in an aqueous solution.[9]
Materials and Reagents:
-
Ethylenediamine (C₂H₈N₂)
-
Iodine (I₂)
-
Hydrazine Hydrate (35% aqueous solution)
-
Deionized Water
-
Reaction vessel with a cooling jacket and stirrer
Procedure:
-
Initial Setup: Charge a reaction vessel equipped with a cooling jacket and a stirrer with 800 mL of water and 120 g of ethylenediamine. Begin stirring.[9]
-
Alternating Addition: Add a 35% aqueous solution of hydrazine hydrate and elemental iodine in alternating aliquot amounts. Start with 9.143 g of the hydrazine solution, followed by approximately 45.68 g of iodine. Continue these alternating additions until a total of 91.43 g of the hydrazine solution and 507.6 g of iodine have been added.[9]
-
Reaction Completion: After the final addition of iodine, the solution may have a slight red color. Add a few drops of the hydrazine solution to decolorize it.[9]
-
Product Isolation: Allow the reaction mixture to cool. Evaporate the water at approximately 125°C to obtain high-quality crystals of this compound.[9]
Visualizations
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformation during the synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for the direct neutralization synthesis of this compound.
Caption: Experimental workflow for the direct neutralization synthesis of EDDI.
Safety Precautions
-
Ethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Harmful if inhaled.
-
Hydroiodic Acid: Strong acid, corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Hydrazine Hydrate: Toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All procedures should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be achieved through several methods, with the direct neutralization of ethylenediamine by hydroiodic acid being the most straightforward. The alternative methods presented offer viable options depending on the availability of reagents and equipment. The provided protocols are detailed to ensure reproducibility and success in the laboratory setting. Proper safety precautions must be followed due to the hazardous nature of the chemicals involved.
References
- 1. This compound EDDI Manufacturers, with SDS [mubychem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ethylenediamine_dihydroiodide [chemeurope.com]
- 4. This compound | 5700-49-2 | Benchchem [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. eskayiodine.com [eskayiodine.com]
- 7. This compound | C2H8N2.2HI | CID 21921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation method of ethanediamine dihydroiodide and application to feed additive - Eureka | Patsnap [eureka.patsnap.com]
- 9. US4111991A - Process for making halogen salts - Google Patents [patents.google.com]
Application Notes and Protocols for Utilizing Ethylenediammonium Diiodide (EDDI) as a Precursor for Organohalide Perovskites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organohalide perovskites have emerged as a highly promising class of materials for next-generation photovoltaic and optoelectronic applications, owing to their exceptional power conversion efficiencies and low processing costs. However, the long-term stability of traditional three-dimensional (3D) perovskites remains a significant hurdle for commercialization. A prominent strategy to enhance stability involves the incorporation of larger organic cations to form two-dimensional (2D) or quasi-2D perovskite structures. Ethylenediammonium diiodide (EDDI), with the chemical formula C₂H₁₀I₂N₂, is a diammonium salt that has garnered considerable attention as a precursor and additive in the fabrication of these lower-dimensional perovskites. The introduction of the larger ethylenediammonium (EDA²⁺) cation can lead to the formation of Ruddlesden-Popper or Dion-Jacobson phases, which offer improved intrinsic stability against environmental factors such as moisture and heat.
These application notes provide detailed protocols for the synthesis of EDDI and its subsequent use in the fabrication of organohalide perovskite solar cells. The information is intended to guide researchers in leveraging EDDI to produce more stable and efficient perovskite devices.
Data Presentation
The inclusion of EDDI as an additive in perovskite formulations has been shown to significantly impact the performance and stability of the resulting solar cells. The following table summarizes key performance metrics of tin-based perovskite solar cells with and without a 1% EDDI additive.
| Additive | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Stability (after 1400h in glove box) |
| None | ~4.0% | - | - | - | - |
| 1% EDDI | Initial: 7.4%, Max: 8.9% | - | - | - | Maintained high performance |
Data compiled from studies on FASnI₃ perovskite solar cells.
Experimental Protocols
Protocol 1: Synthesis of Ethylenediammonium Diiodide (EDDI)
This protocol details the synthesis of EDDI via the reaction of ethylenediamine (B42938) with hydroiodic acid.
Materials:
-
Ethylenediamine (C₂H₈N₂)
-
Hydroiodic acid (HI, 57 wt% in H₂O)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve a known molar amount of ethylenediamine in ethanol and place it in an ice bath on a magnetic stirrer.
-
Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of hydroiodic acid dropwise to the ethylenediamine solution while stirring continuously. Caution: The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
Remove the flask from the ice bath and allow it to warm to room temperature, continuing to stir for an additional 1-2 hours.
-
Remove the solvent using a rotary evaporator to obtain the crude EDDI salt.
-
Wash the crude product with diethyl ether to remove unreacted starting materials and byproducts. This can be done by suspending the solid in diethyl ether, stirring, and then collecting the solid by filtration. Repeat this washing step 2-3 times.
-
Dry the purified white to light-yellow crystalline powder of EDDI in a vacuum oven at 60-70°C overnight.
-
Characterize the final product using techniques such as ¹H NMR and XRD to confirm its purity and identity.
Protocol 2: Fabrication of Perovskite Solar Cells with EDDI Additive
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using a one-step spin-coating method with an EDDI-containing perovskite precursor solution.
Materials and Substrates:
-
FTO-coated glass substrates
-
Zinc acetate (B1210297) dihydrate
-
2-methoxyethanol
-
Perovskite precursors (e.g., Formamidinium Iodide - FAI, Lead Iodide - PbI₂)
-
Ethylenediammonium Diiodide (EDDI) - synthesized as per Protocol 1
-
Anhydrous Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)
-
Spiro-OMeTAD
-
Chlorobenzene
-
bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
Gold (Au) or Carbon paste for the back electrode
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the FTO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes before use.
-
-
Electron Transport Layer (ETL) Deposition (ZnO):
-
Prepare a ZnO precursor solution by dissolving zinc acetate dihydrate and a small amount of ethanolamine in 2-methoxyethanol.
-
Spin-coat the ZnO precursor solution onto the cleaned FTO substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates at 200°C for 1 hour in air.
-
-
Perovskite Precursor Solution Preparation (with EDDI):
-
Prepare a stock solution of the 3D perovskite precursors (e.g., FAI and PbI₂) in a mixture of DMF and DMSO (e.g., 4:1 v/v). A typical molar concentration for the lead source is around 1.4 M.
-
To this stock solution, add the desired amount of EDDI. For a 1% molar ratio of EDDI to the B-site cation (e.g., Pb²⁺ or Sn²⁺), calculate the required mass of EDDI and dissolve it completely in the precursor solution.
-
Stir the final precursor solution at room temperature for at least 2 hours before use.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the EDDI-containing perovskite precursor solution onto the ETL-coated substrates. A typical two-step spin-coating program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate about 10-15 seconds before the end of the program.
-
Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes. The optimal temperature and time will depend on the specific perovskite composition.
-
-
Hole Transport Layer (HTL) Deposition (Spiro-OMeTAD):
-
Prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene, and then add Li-TFSI and tBP as p-dopants.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Back Electrode Deposition:
-
Deposit the back electrode (e.g., 80-100 nm of gold) by thermal evaporation through a shadow mask to define the active area of the solar cell. Alternatively, a carbon paste can be doctor-bladed and annealed.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM1.5G illumination.
-
Perform stability testing under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination) to evaluate the impact of the EDDI additive.
-
Visualizations
Caption: Experimental workflow for EDDI synthesis and perovskite solar cell fabrication.
Caption: Logical relationship of EDDI addition to improved perovskite device performance.
Application Notes and Protocols: Ethylenediamine Dihydroiodide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethylenediamine (B42938) dihydroiodide (EDDI) as a stable and efficient reagent in the synthesis of heterocyclic compounds, with a primary focus on the preparation of 2-imidazolines. While direct literature precedents for the use of EDDI in the synthesis of other heterocycles like piperazines and 1,4-diazepines are limited, its role as a solid, non-volatile source of both ethylenediamine and iodide makes it a promising candidate for analogous reactions.
Application Note: Synthesis of 2-Imidazolines
2-Imidazolines are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, catalysis, and as ligands in coordination chemistry.[1] Traditional syntheses often involve the condensation of ethylenediamine with aldehydes in the presence of an oxidizing agent. Ethylenediamine dihydroiodide can be considered a convenient and stable precursor, providing both the diamine and the iodide component, which can facilitate the cyclization and oxidation steps. The reaction of aldehydes with ethylenediamine in the presence of iodine is a well-established method for preparing 2-imidazolines in good yields.[1][2][3]
The use of a pre-formed salt like this compound offers several potential advantages over handling aqueous ethylenediamine and elemental iodine separately, including improved handling, stoichiometry control, and potentially milder reaction conditions. The in-situ generation of the necessary reactive species from EDDI can lead to a more streamlined and reproducible synthetic process.
This protocol is adapted from the well-established synthesis of 2-imidazolines from aldehydes and ethylenediamine using molecular iodine.[2] this compound can be envisioned as a stable, solid source for both reactants in this transformation.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethylenediamine (1.5 mmol)
-
Iodine (I₂) (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add ethylenediamine (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add potassium carbonate (2.0 mmol) and iodine (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time indicated in Table 1.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium chloride solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 2-arylimidazoline.
The following table summarizes the reaction conditions and yields for the synthesis of various 2-arylimidazolines based on the reaction of aromatic aldehydes with ethylenediamine and iodine.
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 92 |
| 2 | 4-Methylbenzaldehyde | 3 | 95 |
| 3 | 4-Methoxybenzaldehyde | 3 | 96 |
| 4 | 4-Chlorobenzaldehyde | 3 | 94 |
| 5 | 4-Nitrobenzaldehyde | 5 | 98 |
| 6 | 2-Chlorobenzaldehyde | 4 | 91 |
| 7 | Naphthalene-2-carbaldehyde | 4 | 93 |
Table 1: Synthesis of 2-Arylimidazolines using an Ethylenediamine/Iodine System.[2]
The following diagram illustrates the general workflow for the synthesis of 2-imidazolines.
Application Note: Potential in Piperazine (B1678402) and 1,4-Diazepine Synthesis
Piperazine Synthesis: The synthesis of piperazine and its derivatives often involves the cyclization of precursors containing two nitrogen atoms separated by a two-carbon unit.[4] For instance, methods include the reaction of ethanolamine (B43304) derivatives or the cyclization of dihaloethanes with amines. The use of this compound could potentially be explored in reactions where an in-situ source of both the diamine and a halide is beneficial, possibly in combination with other reagents to facilitate the cyclization.
1,4-Diazepine Synthesis: 1,4-Diazepines are seven-membered heterocyclic rings containing two nitrogen atoms. Their synthesis often involves the condensation of a 1,2-diamine, such as ethylenediamine, with a 1,3-dicarbonyl compound or its equivalent.[5][6] While these reactions do not typically require an iodide source, the use of this compound as a stable, solid form of ethylenediamine could be advantageous in certain solvent systems or under specific catalytic conditions where the presence of an iodide salt might influence the reaction rate or selectivity.
Further research is warranted to explore the direct application of this compound in the synthesis of these and other important heterocyclic systems.
The following diagram illustrates the components of this compound and its potential role in heterocyclic synthesis.
References
- 1. 2-Imidazoline synthesis [organic-chemistry.org]
- 2. An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. jocpr.com [jocpr.com]
- 6. ijpcbs.com [ijpcbs.com]
Application Notes: The Prospective Use of N,N'-Ethylenebis(2,2-diiodo-salicylaldiminato) (EDDI) in Copper-Catalyzed Halogen Exchange Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The copper-catalyzed halogen exchange reaction, often referred to as an aromatic Finkelstein reaction, is a powerful synthetic tool for the conversion of aryl bromides and chlorides into the more reactive aryl iodides.[1] These aryl iodides are crucial intermediates in a multitude of cross-coupling reactions central to pharmaceutical and materials science research. The efficacy of this transformation has been significantly enhanced by the use of ancillary ligands, with 1,2- and 1,3-diamines being particularly effective in accelerating the reaction under mild conditions.[1][2]
While ligands such as N,N'-dimethyl-1,2-cyclohexanediamine have been well-established, the exploration of tetradentate Schiff base ligands like N,N'-Ethylenebis(2,2-diiodo-salicylaldiminato) (EDDI) remains a nascent area. This document provides an overview of the established copper/diamine-catalyzed system and presents a prospective application note and detailed protocols for the synthesis and use of an EDDI-copper complex in this context. The protocols for EDDI are based on established chemical principles and are intended to serve as a starting point for further research.
Part 1: Established Copper/Diamine-Catalyzed Aromatic Finkelstein Reaction
The use of a catalyst system comprising copper(I) iodide and a diamine ligand enables the efficient conversion of aryl, heteroaryl, and vinyl bromides to their corresponding iodides.[3] This method is tolerant of a wide array of functional groups and generally proceeds with high yields.[4]
Data Presentation: Halogen Exchange of Aryl Bromides with a CuI/Diamine System
The following table summarizes the typical performance of the well-established CuI/N,N'-dimethyl-1,2-cyclohexanediamine catalyst system for the conversion of various aryl bromides to aryl iodides.[1]
| Entry | Aryl Bromide | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Iodotoluene | 22 | 110 | 99 |
| 2 | 4-Bromoanisole | 4-Iodoanisole | 22 | 110 | 99 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Iodo-4-(trifluoromethyl)benzene | 22 | 110 | 98 |
| 4 | 2-Bromonaphthalene | 2-Iodonaphthalene | 22 | 110 | 99 |
| 5 | 3-Bromopyridine | 3-Iodopyridine | 24 | 110 | 95 |
| 6 | 1-Bromo-2-nitrobenzene | 1-Iodo-2-nitrobenzene | 24 | 110 | 96 |
Conditions: 1.0 mmol aryl bromide, 2.0 mmol NaI, 0.05 mmol CuI (5 mol %), 0.10 mmol N,N'-dimethyl-1,2-cyclohexanediamine (10 mol %), in 2.0 mL dioxane.[1]
Experimental Protocol: General Procedure for CuI/Diamine-Catalyzed Iodination
This protocol describes a general method for the iodination of an aryl bromide using a copper(I) iodide and N,N'-dimethyl-1,2-cyclohexanediamine catalyst system.[1]
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol %), sodium iodide (300 mg, 2.0 mmol, 2.0 equiv), and the aryl bromide (1.0 mmol, 1.0 equiv).
-
Atmosphere Control: Evacuate the tube and backfill with argon. Repeat this cycle two more times.
-
Reagent Addition: Add dioxane (2.0 mL) and N,N'-dimethyl-1,2-cyclohexanediamine (14.2 mg, 0.10 mmol, 10 mol %) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for the time indicated (typically 22-24 hours).
-
Workup: After cooling to room temperature, add ethyl acetate (B1210297) (10 mL) and water (10 mL). Separate the aqueous layer and extract it with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Part 2: Prospective Application of an EDDI-Copper Catalyst
The use of a tetradentate Schiff base ligand such as EDDI could offer potential benefits, including enhanced thermal stability of the catalyst and altered steric and electronic properties that may influence reactivity and substrate scope.
Protocol 1: Synthesis of N,N'-Ethylenebis(salicylaldimine)-type Ligand
The following is a general and robust protocol for synthesizing salen-type ligands, which can be adapted for the synthesis of EDDI from ethylenediamine (B42938) and a suitably substituted salicylaldehyde (B1680747) (e.g., 3,5-diiodosalicylaldehyde).[5][6]
-
Reagent Preparation: Dissolve the substituted salicylaldehyde (20 mmol, 2.0 equiv) in 30 mL of absolute ethanol (B145695) in a 100 mL round-bottom flask.
-
Amine Addition: To the stirred solution, slowly add a solution of ethylenediamine (0.60 g, 10 mmol, 1.0 equiv) in 20 mL of absolute ethanol.
-
Reaction: Reflux the stirred reaction mixture for 4 hours.
-
Isolation: Allow the mixture to cool to room temperature. A precipitate will form.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the desired Schiff base ligand.
Protocol 2: Hypothetical Procedure for EDDI-Cu Catalyzed Iodination
This prospective protocol outlines how an in situ prepared EDDI-copper complex could be used for the aromatic Finkelstein reaction.
-
Catalyst Pre-formation (Optional): In a separate Schlenk tube, stir copper(I) iodide (9.5 mg, 0.05 mmol) and the EDDI ligand (0.055 mmol, 1.1 equiv relative to Cu) in dioxane (1.0 mL) under an argon atmosphere for 30 minutes at room temperature.
-
Reaction Setup: In the main reaction tube, add sodium iodide (300 mg, 2.0 mmol) and the aryl bromide (1.0 mmol). Evacuate and backfill with argon (3x).
-
Reagent Addition: Add the pre-formed catalyst solution (or add CuI, EDDI ligand, and dioxane sequentially) to the main reaction tube.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 110-130 °C. Stir vigorously for 24-48 hours.
-
Workup and Purification: Follow steps 5 and 6 from the general protocol for the CuI/diamine system.
Proposed Catalytic Cycle
The catalytic cycle for a copper-catalyzed halogen exchange with a Schiff base ligand like EDDI is proposed to proceed through a Cu(I)/Cu(III) mechanism, analogous to other copper-catalyzed cross-coupling reactions. The tetradentate ligand would remain coordinated to the copper center throughout the cycle.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethylenediamine Dihydroiodide (EDAI2) in Perovskite Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fabrication of perovskite solar cells (PSCs) incorporating ethylenediamine (B42938) dihydroiodide (EDAI2) as an additive. The inclusion of EDAI2 has been shown to enhance the performance and stability of PSCs, particularly those based on tin and mixed tin-lead perovskites, by passivating surface defects, improving film morphology, and reducing non-radiative recombination.[1][2]
Overview of EDAI2 Application in Perovskite Solar Cells
Ethylenediamine dihydroiodide is a bulky organic cation that can be utilized in two primary ways in the fabrication of perovskite solar cells:
-
As an additive in the perovskite precursor solution: EDAI2 is mixed with the main perovskite precursors before the deposition of the perovskite layer. This method aims to influence the crystal growth, passivate defects throughout the bulk of the perovskite film, and improve the overall film quality.[2]
-
As a surface treatment agent: A solution of EDAI2 is deposited on top of the formed perovskite layer. This post-deposition treatment primarily passivates surface defects and improves the interface between the perovskite and the charge transport layer.
This document will focus on the protocol for using EDAI2 as an additive in the precursor solution for an inverted p-i-n device architecture, a common structure for high-efficiency perovskite solar cells.
Experimental Protocols
This section details the step-by-step procedure for fabricating an inverted p-i-n perovskite solar cell using EDAI2 as an additive.
Substrate Preparation (ITO-coated glass)
-
Cleaning:
-
Sequentially sonicate the pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a solution of detergent (such as Hellmanex) and deionized (DI) water, followed by DI water, acetone, and isopropanol (B130326) (IPA). Each sonication step should be performed for 15-20 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15-20 minutes to remove any organic residues and improve the wettability of the surface.
-
Hole Transport Layer (HTL) Deposition
-
Solution Preparation: Prepare a solution of Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).
-
Deposition:
-
Dispense the PEDOT:PSS solution onto the cleaned ITO substrates.
-
Spin-coat at 4000-5000 rpm for 30-45 seconds.
-
Anneal the substrates at 120-150°C for 10-15 minutes on a hotplate in ambient air.
-
Transfer the substrates into a nitrogen-filled glovebox for the subsequent steps.
-
Perovskite Precursor Solution Preparation (with EDAI2)
This protocol is for a mixed tin-lead perovskite, a common system where EDAI2 has shown significant benefits.
-
Precursor Mixture: In a nitrogen-filled glovebox, prepare a 1.8 M perovskite precursor solution in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v). The precursor composition can be, for example, Cs0.1FA0.6MA0.3Pb0.5Sn0.5I3.[1]
-
EDAI2 Addition: Add this compound (EDAI2) to the precursor solution. A typical concentration is 1-1.5 mol% with respect to the total A-site cations.
-
Other Additives: For tin-containing perovskites, it is common to add SnF2 (e.g., 10 mol% with respect to SnI2) to suppress the oxidation of Sn2+.[1]
-
Dissolution: Stir the solution on a hotplate at a low temperature (e.g., 60-70°C) for at least 2-4 hours or overnight until all components are fully dissolved.
-
Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter.
Perovskite Layer Deposition
-
Spin-Coating:
-
Transfer the substrates with the HTL into the glovebox.
-
Dispense approximately 50 µL of the perovskite precursor solution onto the substrate.
-
Use a two-step spin-coating program:
-
First step: 1000-2000 rpm for 5-10 seconds.
-
Second step: 4000-6000 rpm for 25-30 seconds.
-
-
-
Antisolvent Dripping:
-
During the second spin-coating step (typically 5-15 seconds before the end), dispense 100-200 µL of an antisolvent (e.g., chlorobenzene (B131634) or toluene) onto the center of the spinning substrate. This induces rapid crystallization and results in a uniform film.
-
-
Annealing:
-
Immediately transfer the substrate to a hotplate inside the glovebox.
-
Anneal at 100-130°C for 10-20 minutes. The optimal temperature and time will depend on the specific perovskite composition.
-
Electron Transport Layer (ETL) Deposition
-
Solution Preparation: Prepare a solution of[3][3]-phenyl-C61-butyric acid methyl ester (PCBM) or C60 in chlorobenzene (e.g., 20 mg/mL).
-
Deposition:
-
After the perovskite film has cooled to room temperature, deposit the ETL solution onto the perovskite layer.
-
Spin-coat at 1000-2500 rpm for 30 seconds.
-
Buffer Layer and Top Electrode Deposition
-
Buffer Layer (Optional but Recommended): A buffer layer, such as Bathocuproine (BCP), can be deposited on top of the ETL to improve charge extraction and protect the underlying layers during electrode deposition.
-
Prepare a BCP solution in IPA (e.g., 0.5 mg/mL).
-
Spin-coat at 4000 rpm for 30 seconds.
-
-
Top Electrode Deposition:
-
Transfer the substrates to a thermal evaporation chamber.
-
Deposit a metal top electrode (e.g., 80-100 nm of Silver (Ag) or Gold (Au)) through a shadow mask to define the active area of the solar cell. The deposition should be done under high vacuum (<10^-6 Torr).
-
Data Presentation
The following tables summarize typical quantitative data for the fabrication process and the resulting device performance when using EDAI2 as an additive.
Table 1: Perovskite Precursor Solution Composition
| Component | Molar Ratio / Concentration | Purpose |
| Formamidinium Iodide (FAI) | Varies | A-site cation for perovskite structure |
| Methylammonium Bromide (MABr) | Varies | A-site cation for perovskite structure |
| Cesium Iodide (CsI) | Varies | A-site cation for perovskite structure |
| Lead Iodide (PbI2) | Varies | B-site cation and halide source |
| Tin Iodide (SnI2) | Varies | B-site cation and halide source |
| EDAI2 | 1-1.5 mol% | Additive for defect passivation & morphology control |
| SnF2 | 10 mol% (w.r.t. SnI2) | Suppresses Sn2+ oxidation |
| DMF:DMSO | 4:1 v/v | Solvent system |
Table 2: Spin-Coating and Annealing Parameters
| Layer | Spin-Coating Program | Annealing Conditions |
| PEDOT:PSS (HTL) | 4000-5000 rpm for 30-45 s | 120-150°C for 10-15 min |
| Perovskite | 1000-2000 rpm for 5-10 s, then 4000-6000 rpm for 25-30 s | 100-130°C for 10-20 min |
| PCBM/C60 (ETL) | 1000-2500 rpm for 30 s | No annealing required |
| BCP (Buffer) | 4000 rpm for 30 s | No annealing required |
Table 3: Device Performance with and without EDAI2 Additive
| Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability (T80) |
| None (Control) | ~18-20 | ~0.80 | ~22-24 | ~75-80 | < 200 hours |
| 1% EDAI2 | ~20-23 | >0.85 | ~23-25 | >80 | > 500 hours |
Note: The values presented are typical and can vary significantly based on the specific perovskite composition, fabrication conditions, and measurement protocols.
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the fabrication of an inverted perovskite solar cell with EDAI2 as an additive.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Slow surface passivation and crystal relaxation with additives to improve device performance and durability for tin-based perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. Performance optimization of perovskite solar cells with an automated spin coating system and artificial intelligence technologies - EES Solar (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: EDDI as a Ligand in the Synthesis of Coordination Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield any specific examples of Ethylenediamine (B42938) diisobutyrate (EDDI) being utilized as a ligand in the synthesis of coordination compounds. The following application notes and protocols are based on the predicted behavior of a structurally similar and more likely candidate for a neutral bidentate ligand: N,N'-diisobutyrylethylenediamine . The experimental procedures are generalized from standard practices in coordination chemistry for related N-acyl substituted diamine ligands.
Introduction
N-acylated ethylenediamines represent a versatile class of neutral bidentate ligands. The amide functionalities can influence the electronic properties of the coordinating nitrogen atoms and the overall stability and reactivity of the resulting metal complexes. While Ethylenediamine diisobutyrate (EDDI), an ester, is not commonly observed as a ligand, the corresponding diamide, N,N'-diisobutyrylethylenediamine, presents a more plausible candidate for forming stable chelate rings with transition metals. The isobutyryl groups introduce steric bulk, which can affect the coordination geometry and solubility of the metal complexes. These characteristics make such ligands of interest in the development of new catalysts and potential therapeutic agents.
Hypothetical Synthesis and Coordination Chemistry
The synthesis of metal complexes with N,N'-diisobutyrylethylenediamine would likely proceed in two main stages: the synthesis of the ligand itself, followed by the reaction of the ligand with a suitable metal salt.
Ligand Synthesis: N,N'-diisobutyrylethylenediamine
A common method for the synthesis of N,N'-diacylated ethylenediamines is the Schotten-Baumann reaction, which involves the acylation of the primary amine groups of ethylenediamine with an acyl chloride in the presence of a base.
Coordination with Metal Ions
N,N'-diisobutyrylethylenediamine is expected to act as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on the nitrogen atoms to form a stable five-membered chelate ring. The coordination is driven by the Lewis acid-base interaction between the metal ion and the nitrogen donor atoms.
Experimental Protocols (Hypothetical)
The following are generalized protocols for the synthesis of N,N'-diisobutyrylethylenediamine and a representative copper(II) coordination compound.
Protocol 1: Synthesis of N,N'-diisobutyrylethylenediamine
Materials:
-
Ethylenediamine
-
Isobutyryl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethylenediamine (1 equivalent) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add isobutyryl chloride (2.1 equivalents) dropwise from a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Copper(II) Complex with N,N'-diisobutyrylethylenediamine
Materials:
-
N,N'-diisobutyrylethylenediamine (prepared as in Protocol 1)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve N,N'-diisobutyrylethylenediamine (2 equivalents) in ethanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in a minimal amount of ethanol.
-
Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring. A color change and/or precipitation should be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and then with a small amount of diethyl ether.
-
Dry the complex in a desiccator over a suitable drying agent.
Data Presentation (Hypothetical)
The following table summarizes hypothetical quantitative data that could be expected from the characterization of the synthesized ligand and its copper(II) complex.
| Analysis | N,N'-diisobutyrylethylenediamine | [Cu(N,N'-diisobutyrylethylenediamine)₂]Cl₂ |
| Formula | C₁₀H₂₀N₂O₂ | C₂₀H₄₀Cl₂CuN₄O₄ |
| Molecular Weight ( g/mol ) | 200.28 | 527.01 |
| Melting Point (°C) | 150-152 | >250 (decomposes) |
| FT-IR (cm⁻¹) | ||
| ν(N-H) | ~3300 | ~3300 |
| ν(C=O) | ~1640 | ~1630 |
| ν(Cu-N) | - | ~450 |
| UV-Vis (λmax, nm) | - | ~650 (d-d transition) |
| Elemental Analysis (%) | ||
| %C (Calculated) | 59.97 | 45.59 |
| %H (Calculated) | 10.07 | 7.65 |
| %N (Calculated) | 13.99 | 10.63 |
| %C (Found) | 59.89 | 45.48 |
| %H (Found) | 10.15 | 7.71 |
| %N (Found) | 13.91 | 10.55 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a coordination compound with a hypothetical N,N'-diacylated ethylenediamine ligand.
Caption: A generalized workflow for the synthesis and characterization of a coordination compound.
Logical Relationship of Coordination
The following diagram illustrates the logical relationship in the formation of a chelate complex between a bidentate ligand like N,N'-diisobutyrylethylenediamine and a metal ion.
Caption: The formation of a chelate complex from a metal ion and a bidentate ligand.
Conclusion
While there is a lack of specific literature on EDDI as a ligand, the principles of coordination chemistry allow for the prediction of the behavior of the related N,N'-diisobutyrylethylenediamine. The hypothetical protocols and data provided herein offer a foundational framework for researchers and drug development professionals interested in exploring the synthesis and potential applications of coordination compounds derived from N-acyl substituted ethylenediamines. Further experimental validation is necessary to confirm the specific properties and reactivity of these compounds.
Platinum-Catalyzed Synthesis of Ethylenediamine Dihydroiodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethylenediamine (B42938) dihydroiodide, a compound of interest in pharmaceutical and veterinary applications. The described method utilizes a platinum black catalyst for the in situ generation of hydroiodic acid from elemental iodine and hydrogen gas. This reactive intermediate subsequently neutralizes ethylenediamine in a one-pot reaction to yield the desired dihydroiodide salt. This process offers a controlled and efficient route to the target compound. The following sections detail the experimental procedure, present key quantitative data in a structured format, and provide a visual representation of the experimental workflow.
Introduction
Ethylenediamine dihydroiodide (EDDI) is a stable, water-soluble salt with applications as an iodine supplement in animal feed and as a starting material in various chemical syntheses.[1] Traditional synthetic routes often involve the direct neutralization of ethylenediamine with a pre-synthesized hydroiodic acid solution.[2] The platinum-catalyzed method detailed herein presents an alternative approach where the hydroiodic acid is generated in situ. The core of this process is the platinum-catalyzed reaction of hydrogen and iodine. Platinum catalysts are well-established for their efficacy in hydrogenation reactions.[3] In this synthesis, platinum black facilitates the reaction between hydrogen and iodine to form hydrogen iodide, which then reacts with ethylenediamine to produce the dihydroiodide salt.
Data Presentation
The following table summarizes the quantitative data for two example embodiments of the platinum-catalyzed synthesis of this compound.
| Parameter | Embodiment 1 | Embodiment 2 |
| Reactants | ||
| Iodine (I₂) | 50.0 g | 50.0 g |
| Ethylenediamine | 9.67 g (theoretical) | 9.67 g (theoretical) |
| Catalyst | ||
| Platinum Black | 0.25 g | 0.40 g |
| Reaction Conditions | ||
| Temperature | 50 - 60 °C | 50 - 60 °C |
| Hydrogen Pressure | 1.5 - 2.5 MPa | 1.5 - 2.5 MPa |
| Downstream Processing | ||
| Crystallization Temperature | 0 - 5 °C | 0 - 5 °C |
| Crystallization Time | 15 - 24 hours | 15 - 24 hours |
Experimental Protocol
This protocol is based on the platinum-catalyzed reaction of elemental iodine, hydrogen gas, and ethylenediamine.
Materials:
-
Iodine (elemental)
-
Ethylenediamine
-
Platinum black catalyst
-
Nitrogen gas (for inerting)
-
Hydrogen gas
-
Ice-salt bath
Equipment:
-
High-pressure reactor (e.g., 1L capacity) equipped with stirring, gas inlet, pressure gauge, and temperature control
-
Filtration apparatus
-
Crystallization tank with stirring
-
Vacuum drying oven
Procedure:
-
Reactor Charging:
-
Into a 1L high-pressure reactor, add 50.0 g of elemental iodine, 9.67 g of ethylenediamine, and 0.25 g of platinum black catalyst.
-
-
Inerting the Reactor:
-
Seal the reactor and replace the internal atmosphere with nitrogen gas to ensure an inert environment.
-
-
Reaction Initiation:
-
While continuously stirring, introduce hydrogen gas into the reactor.
-
Maintain the reaction temperature between 50 and 60 °C.
-
Pressurize the reactor with hydrogen to 1.5 - 2.5 MPa.
-
-
Reaction Progression:
-
Maintain the temperature and pressure for the duration of the reaction. The platinum black catalyzes the formation of hydrogen iodide from hydrogen and iodine, which then neutralizes the ethylenediamine.
-
-
Reaction Completion and Catalyst Recovery:
-
Once the reaction is complete, release the pressure from the reactor.
-
Add ethanol to the reaction mixture to dissolve the product.
-
Filter the mixture to recover the platinum black catalyst. The filtrate contains the this compound.
-
-
Crystallization:
-
Transfer the filtrate to a crystallization tank.
-
Cool the tank using an ice-salt water bath while slowly stirring.
-
Allow the product to crystallize over a period of 15-24 hours at a temperature of 0-5 °C.
-
-
Product Isolation and Drying:
-
Filter the crystallized product from the solution.
-
Dry the isolated this compound powder under vacuum.
-
Visualizations
Logical Workflow for Platinum-Catalyzed Synthesis
Caption: Workflow for the synthesis of this compound.
References
One-Pot Synthesis of Pyrimidine Derivatives: A Detailed Protocol and Application Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application note details a representative one-pot synthesis of pyrimidine-containing molecules. Extensive literature searches did not yield a specific protocol for the one-pot synthesis of pyrimidines using ethylenediamine (B42938) dihydroiodide as requested. Therefore, this document provides a detailed protocol for a well-documented, iodine-catalyzed one-pot synthesis of pyrimidine-linked imidazopyridines as an illustrative example of modern synthetic strategies in this field. This method highlights the use of an iodide source (molecular iodine) as a catalyst, which may be of interest to researchers exploring related methodologies.
Introduction: The Central Role of Pyrimidines in Drug Discovery
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry and drug development, owing to its presence in a vast array of biologically active compounds. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines play a crucial role in cellular processes, making them an attractive template for the design of therapeutic agents. The synthetic accessibility and structural versatility of the pyrimidine ring have enabled the development of drugs with a wide spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The ongoing exploration of novel synthetic routes to functionalized pyrimidines is therefore of paramount importance to the pharmaceutical industry.
Application Notes: Iodine-Catalyzed One-Pot Synthesis of Pyrimidine-Linked Heterocycles
This section describes a robust and efficient one-pot, three-component reaction for the synthesis of highly fluorescent pyrimidine-linked imidazopyridines. This methodology offers several advantages, including operational simplicity, the use of a readily available and environmentally benign catalyst (molecular iodine), and the formation of multiple chemical bonds in a single synthetic step.[1][2] The resulting compounds are of significant interest due to their potential applications in bioimaging, sensing, and as scaffolds for the development of novel therapeutic agents.
The reaction proceeds via a cascade of reactions, initiated by the iodine-catalyzed oxidation of an aryl methyl ketone, followed by the formation of an imidazopyridine intermediate, and culminating in the condensation with a pyrimidine derivative (barbituric acid). This approach allows for the rapid generation of a library of complex molecules from simple starting materials, accelerating the drug discovery process.
Experimental Workflow
The following diagram outlines the general workflow for the one-pot synthesis of pyrimidine-linked imidazopyridines.
Caption: Experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol
Materials:
-
Aryl methyl ketone (1.0 mmol)
-
2-Aminopyridine (1.0 mmol)
-
Barbituric acid (1.0 mmol)
-
Molecular iodine (I₂) (0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO) (4.0 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a 25 mL round-bottom flask, add the aryl methyl ketone (1.0 mmol), molecular iodine (0.1 mmol), and DMSO (2.0 mL).
-
Stir the mixture at 110 °C. Monitor the reaction progress by TLC until the aryl methyl ketone is consumed.
-
To the reaction mixture, add the 2-aminopyridine (1.0 mmol) and barbituric acid (1.0 mmol).
-
Continue to stir the reaction mixture at 110 °C. Monitor the reaction by TLC until completion (typically 6-8 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the pure pyrimidine-linked imidazopyridine.
Quantitative Data
The following table summarizes the yields of various pyrimidine-linked imidazopyridine derivatives synthesized using the described protocol, demonstrating the versatility of this method.
| Entry | Aryl Methyl Ketone | 2-Aminopyridine | Product Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | 85 |
| 2 | 4'-Methylacetophenone | 2-Aminopyridine | 88 |
| 3 | 4'-Methoxyacetophenone | 2-Aminopyridine | 92 |
| 4 | 4'-Chloroacetophenone | 2-Aminopyridine | 82 |
| 5 | 4'-Bromoacetophenone | 2-Aminopyridine | 80 |
| 6 | Acetophenone | 2-Amino-5-methylpyridine | 87 |
| 7 | 4'-Methoxyacetophenone | 2-Amino-5-chloropyridine | 89 |
Yields are based on isolated product after purification and are representative of typical results for this reaction.
Plausible Reaction Mechanism
The following diagram illustrates a plausible reaction mechanism for the iodine-catalyzed one-pot synthesis of pyrimidine-linked imidazopyridines.
References
Application Notes and Protocols: EDDI as an Activating Agent in Multicomponent Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in organic synthesis and drug discovery, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries. While not a catalyst in the classical sense, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDDI or EDC) plays a crucial role as an activating agent for carboxylic acid components, thereby facilitating their participation in various multicomponent reactions. These application notes provide a detailed overview of the principles, protocols, and applications of using EDDI to promote multicomponent organic syntheses.
EDDI is a water-soluble carbodiimide (B86325) that is widely used to activate carboxylic acids for the formation of amide or ester bonds.[1][2][3] In the context of MCRs, particularly those involving a carboxylic acid, an amine, and a carbonyl compound (like the Ugi or Passerini-type reactions), EDDI facilitates the reaction by converting the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack.[4][5] The resulting urea (B33335) byproduct is water-soluble, which simplifies the purification of the final product.[6]
Mechanism of Action: EDDI in Carboxylic Acid Activation
The primary function of EDDI in multicomponent reactions is the in-situ activation of a carboxylic acid. This process involves the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with a nucleophile (such as an amine component of the MCR) to form a stable amide bond, releasing a soluble urea derivative.
The general mechanism for EDDI-mediated carboxylic acid activation is as follows:
-
Activation: The carboxylic acid attacks the carbodiimide carbon of EDDI, forming the O-acylisourea intermediate.
-
Nucleophilic Attack: A primary amine or another nucleophile present in the MCR mixture attacks the carbonyl carbon of the activated acid.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Product Formation and Byproduct Release: The intermediate collapses to form the final amide product and releases the water-soluble N,N'-disubstituted urea byproduct.
To enhance the efficiency of the coupling and minimize side reactions, EDDI is often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).[1][7] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.
Diagram: Mechanism of EDDI-Mediated Carboxylic Acid Activation
Caption: Mechanism of EDDI-mediated carboxylic acid activation for MCRs.
Application in Multicomponent Reactions
EDDI's role as an activator is particularly relevant for MCRs that include a carboxylic acid as one of the key components. A prime example is the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure.[4][5][8][9] In cases where the carboxylic acid is unreactive or when milder reaction conditions are required, EDDI can be employed to facilitate the reaction.
Diagram: Experimental Workflow for an EDDI-Promoted Multicomponent Reaction
Caption: General experimental workflow for an EDDI-promoted MCR.
Experimental Protocols
The following is a general protocol for a four-component reaction using EDDI as an activating agent. The specific quantities and reaction conditions should be optimized for the particular substrates being used.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
EDDI (1.1 - 1.5 eq)
-
HOBt or NHS (optional, 1.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq), amine (1.0 eq), and isocyanide (1.0 eq).
-
Dissolve the components in a suitable anhydrous aprotic solvent.
-
Add the carboxylic acid (1.0 eq) to the reaction mixture.
-
If using, add HOBt or NHS (1.0 eq) to the mixture.
-
Add EDDI (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature. An ice bath may be used to control any initial exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired multicomponent product.
Quantitative Data and Reaction Parameters
While specific quantitative data for EDDI's use in a wide range of multicomponent reactions is not extensively consolidated, the following table summarizes typical parameters for EDDI-mediated couplings that can be adapted for MCRs.
| Parameter | Typical Range/Value | Notes |
| EDDI Stoichiometry | 1.1 - 1.5 equivalents | A slight excess is generally used to ensure complete activation of the carboxylic acid. |
| Additive (HOBt/NHS) | 1.0 - 1.2 equivalents | Used to improve yields and reduce side reactions. |
| Solvent | DCM, THF, DMF | Anhydrous aprotic solvents are preferred to prevent hydrolysis of the activated intermediate. |
| Temperature | 0 °C to Room Temperature | Reactions are typically started at 0 °C and then allowed to warm to room temperature. |
| Reaction Time | 12 - 48 hours | Reaction times can vary significantly based on the reactivity of the substrates. |
| Yield | Moderate to High | Yields are highly substrate-dependent but are generally good under optimized conditions. |
Conclusion
EDDI is a valuable reagent for enabling and promoting multicomponent reactions that involve carboxylic acids. By acting as a potent activating agent, EDDI facilitates the formation of key amide bonds within the MCR cascade, leading to the efficient synthesis of complex molecular architectures. The mild reaction conditions and the water-solubility of the urea byproduct make EDDI an attractive choice for modern organic synthesis, particularly in the construction of diverse compound libraries for drug discovery and development. The protocols and guidelines presented here offer a solid foundation for researchers to explore the utility of EDDI in their own multicomponent reaction systems.
References
- 1. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 2. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes and Protocols for Reactions Involving Ethylenediamine Dihydroiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine (B42938) dihydroiodide (EDDI), with the chemical formula C₂H₁₀I₂N₂, is a water-soluble salt formed from the reaction of ethylenediamine and hydroiodic acid.[1] It is a colorless to light yellow crystalline powder.[1] EDDI serves as a stable and bioavailable source of iodide, finding its primary application in the animal nutrition industry to prevent iodine deficiency.[2][3] This document provides detailed experimental protocols for the synthesis of EDDI, its characterization, and an overview of its primary application, including relevant biological context.
Data Presentation
Table 1: Physical and Chemical Properties of Ethylenediamine Dihydroiodide
| Property | Value | Reference |
| CAS Number | 5700-49-2 | [1] |
| Molecular Formula | C₂H₁₀I₂N₂ | [1] |
| Molecular Weight | 315.92 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline powder | [1] |
| Solubility | Freely soluble in water | |
| Purity (Typical) | ≥98.0% | [4] |
Table 2: Comparison of Synthesis Methods for this compound
| Parameter | Direct Neutralization Method | Catalytic Hydrogenation Method | Reference |
| Reactants | Ethylenediamine, Hydroiodic Acid | Iodine, Hydrogen, Ethylenediamine, Catalyst (e.g., Platinum black) | [4][5] |
| Reaction Conditions | Aqueous solution, controlled temperature | 50-60°C, 1.5-2.5 MPa pressure | [5] |
| Advantages | Straightforward, classical method | Avoids handling of corrosive hydroiodic acid, potentially higher purity | [4][5] |
| Disadvantages | Requires handling of strong, corrosive acid | Requires specialized high-pressure reactor and catalyst | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Neutralization
This protocol describes the laboratory-scale synthesis of this compound by the direct reaction of ethylenediamine with hydroiodic acid.[4]
Materials:
-
Ethylenediamine (C₂H₈N₂)
-
Hydroiodic acid (HI, 57% in water)
-
Deionized water
-
Isopropanol (for washing)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of ethylenediamine in 50 mL of deionized water.
-
Place the flask in an ice bath and allow the solution to cool to 0-5°C with continuous stirring.
-
Slowly add a stoichiometric amount of 57% hydroiodic acid dropwise from a dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for another hour.
-
Remove the flask from the ice bath and allow it to slowly warm to room temperature while stirring for an additional 2 hours.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified this compound in a vacuum oven at 50°C to a constant weight.
Expected Yield: ~85-95%
Characterization:
-
Melting Point: Determine the melting point of the dried product.
-
Titration: The iodide content can be determined by argentometric titration.[4] The ethylenediamine content can be determined by acid-base titration with a standardized solution of hydrochloric acid.[6][7]
-
Spectroscopy: Confirm the structure using ¹H NMR and IR spectroscopy.[8][9]
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from a patented method and describes the synthesis of this compound through the in-situ generation of hydroiodic acid from iodine and hydrogen using a platinum catalyst.[5]
Materials:
-
Iodine (I₂)
-
Ethylenediamine (C₂H₈N₂)
-
Platinum black catalyst
-
High-pressure reactor with stirrer, temperature and pressure controls
-
Filtration apparatus
-
Crystallization tank with stirrer
-
Ice-salt bath
-
Vacuum drying oven
Procedure:
-
To a 1 L high-pressure reactor, add 50 g of iodine, 9.67 g of ethylenediamine, and 0.25 g of platinum black catalyst.
-
Seal the reactor and replace the air with nitrogen gas.
-
Begin stirring and heat the reactor to 50-60°C.
-
Introduce hydrogen gas into the reactor, maintaining a pressure of 1.5-2.5 MPa.
-
Continue stirring under these conditions until the reaction is complete (pressure uptake ceases).
-
Release the pressure and cool the reactor.
-
Add ethanol to the reaction mixture to dissolve the product and filter to remove the platinum black catalyst.
-
Transfer the filtrate to a crystallization tank and cool to 0-5°C using an ice-salt bath with slow stirring.
-
Allow crystallization to proceed for 15-24 hours.
-
Filter the crystals and wash them with a small amount of cold ethanol.
-
Dry the final product under vacuum to obtain this compound powder.
Expected Purity: High, with reduced iodine impurities compared to other methods.[5]
Mandatory Visualization
Biological Fate of Iodide from EDDI
The primary biological role of this compound is to act as a source of iodide. The iodide ion is essential for the synthesis of thyroid hormones, which regulate metabolism.[10][11][12]
Experimental Workflow for EDDI Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis and subsequent analysis of this compound in a research setting.
Application in Animal Nutrition
This compound is primarily used as a nutritional supplement in animal feed to prevent iodine deficiency.[2][3][13] Iodine is a critical component of thyroid hormones, which regulate numerous metabolic processes, including growth and development.[10][11] Studies have shown that EDDI supplementation in livestock can improve growth rates, reproductive health, and immune function.[2][14] For instance, dietary EDDI has been shown to improve the intestinal health of ducks and can be effective in preventing foot rot in cattle.[14][15]
It is important to note that based on extensive research, this compound is not known to be directly involved in specific cellular signaling pathways beyond its role as a source of iodide for thyroid hormone synthesis. The ethylenediamine moiety is a versatile building block in chemical synthesis and can act as a chelating agent.[16][17] However, in the context of EDDI's application in animal nutrition, its biological effects are attributed to the iodide component.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. calibrechem.com [calibrechem.com]
- 3. eskayiodine.com [eskayiodine.com]
- 4. This compound | 5700-49-2 | Benchchem [benchchem.com]
- 5. Preparation method of ethanediamine dihydroiodide and application to feed additive - Eureka | Patsnap [eureka.patsnap.com]
- 6. Solved 2. Ethylenediamine determination by titration a. A | Chegg.com [chegg.com]
- 7. Ethylenediamine (NH2CH2CH2NH2, abbreviated en) is an organic - McMurry 8th Edition Ch 17 Problem 147 [pearson.com]
- 8. This compound | C2H8N2.2HI | CID 21921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Iodine in biology - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Iodine? [synapse.patsnap.com]
- 13. calibrechem.com [calibrechem.com]
- 14. Dietary this compound improves intestinal health in Cherry Valley ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 17. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Stability of ethylenediamine dihydroiodide under ambient temperatures
Technical Support Center: Ethylenediamine (B42938) Dihydroiodide (EDDI)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ethylenediamine dihydroiodide (EDDI) under ambient temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at ambient temperatures?
A1: this compound is generally stable under ordinary conditions of use and storage.[1][2] However, it is sensitive to environmental factors and can degrade over time.
Q2: What are the primary signs of EDDI degradation?
A2: The most common sign of degradation is a change in color from a white or off-white crystalline powder to a yellow or brownish hue.[3][4] This color change is indicative of the formation of free iodine due to oxidation.[4]
Q3: What environmental factors can affect the stability of EDDI?
A3: EDDI is known to be sensitive to:
-
Moisture: The compound is hygroscopic and can absorb moisture from the air, which can accelerate degradation.[1][3][5]
-
Light: Exposure to light can promote the decomposition of EDDI.
-
Air (Oxygen): Oxidation is a key degradation pathway, leading to the formation of free iodine.[4]
-
Heat: While generally stable at ambient temperatures, elevated temperatures can accelerate decomposition.[2]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, EDDI should be stored in a tightly closed container, in a cool, dry, and well-ventilated area, protected from light.[6] For long-term storage, storing under an inert gas is also recommended.[6]
Q5: What are the known incompatibilities of this compound?
A5: EDDI is incompatible with strong oxidizing agents.[2][4] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Q6: What are the hazardous decomposition products of EDDI?
A6: When heated to decomposition, EDDI may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[2]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Discoloration (Yellowing) of EDDI Powder | Exposure to air, light, or moisture leading to oxidation and formation of free iodine. | - Ensure the storage container is tightly sealed and opaque. - Store in a desiccator to minimize moisture exposure. - For sensitive applications, consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Inconsistent Experimental Results | Degradation of the EDDI reagent, leading to lower active ingredient concentration. | - Use a fresh batch of EDDI for critical experiments. - Visually inspect the material for discoloration before use. - If degradation is suspected, it is advisable to determine the purity of the EDDI sample. |
| Clumping of the Powder | Absorption of moisture due to the hygroscopic nature of EDDI. | - Handle the material in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). - Store the container with a desiccant. - If clumping occurs, gently break up the aggregates before weighing, ensuring homogeneity. |
Quantitative Data Summary
There is a lack of specific published quantitative data on the degradation rate of this compound under various ambient conditions. The following table provides a qualitative summary based on available information, indicating expected trends.
| Condition | Parameter | Expected Impact on Stability | Observed Effect |
| Ambient Temperature | 20-25°C | Generally stable, but slow degradation can occur over time, especially if other adverse conditions are present. | Gradual yellowing over months. |
| Elevated Humidity | >60% RH | Accelerated degradation due to hygroscopicity. | More rapid and pronounced discoloration. |
| Light Exposure | Direct Sunlight | Significant increase in the rate of degradation. | Rapid yellowing of the material. |
| Air Exposure | Open Container | Continuous oxidation leading to decomposition. | Progressive darkening of the material. |
Experimental Protocols
Protocol 1: Visual Inspection for Preliminary Stability Assessment
-
Objective: To quickly assess the qualitative stability of an EDDI sample.
-
Methodology:
-
Obtain a fresh, unopened sample of high-purity this compound to use as a reference standard.
-
Place a small amount of the test sample and the reference standard on separate white watch glasses.
-
Visually compare the color of the test sample to the reference standard under consistent lighting.
-
Any noticeable yellow or brown tint in the test sample suggests potential degradation.
-
Protocol 2: Argentometric Titration for Iodide Content Determination
-
Objective: To quantify the iodide content in an EDDI sample to assess its purity and extent of degradation.
-
Methodology:
-
Accurately weigh approximately 200-300 mg of the EDDI sample and dissolve it in 50 mL of deionized water.
-
Add 1-2 mL of 1 M nitric acid.
-
Add 1 mL of 1% potassium chromate (B82759) solution as an indicator.
-
Titrate the solution with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution.
-
The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate.
-
Record the volume of silver nitrate solution used.
-
Calculate the percentage of iodide in the sample. Each mL of 0.1 M AgNO₃ is equivalent to 12.69 mg of iodine.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified degradation pathway of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound EDDI Manufacturers, with SDS [mubychem.com]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. Ethylenediamine Dihydriodide Manufacturer (EDDI) | Deepwater Chemicals [deepwaterchemicals.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound | 5700-49-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Ethylenediamine Dihydroiodide (EDDI) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and yellowing of ethylenediamine (B42938) dihydroiodide (EDDI). Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your EDDI samples.
Frequently Asked Questions (FAQs)
Q1: Why is my ethylenediamine dihydroiodide turning yellow?
A1: The yellowing of this compound is primarily due to oxidation. The iodide ion (I⁻) in the compound is oxidized to free iodine (I₂), which has a characteristic yellow-brown color. This process can be accelerated by several factors.
Q2: What factors accelerate the yellowing and degradation of EDDI?
A2: The stability of EDDI is influenced by several environmental factors:
-
Moisture: The presence of water facilitates the oxidation of iodide.[1][2]
-
Air (Oxygen): Oxygen is a key reactant in the oxidation process.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidation.[2]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[2][3]
-
Impurities: The presence of metal ions or other oxidizing agents can catalyze the degradation of EDDI.[1]
-
pH: EDDI in solution is acidic (around pH 4), and changes in pH can affect its stability.[4]
Q3: How can I prevent my EDDI from turning yellow?
A3: To prevent oxidation and yellowing, proper storage and handling are crucial. Store EDDI in a cool, dry, and dark place in a tightly sealed container to minimize exposure to moisture, air, and light.[2] Using an inert gas, such as nitrogen or argon, to flush the container before sealing can also help displace oxygen. For solutions, the use of stabilizers or antioxidants may be necessary.
Q4: Are there any chemical stabilizers I can add to my EDDI solution to prevent yellowing?
A4: Yes, certain stabilizers can be effective. Research has shown that materials with both iodine-complexing and reducing properties can stabilize EDDI.[4] Examples include hemicellulose extract, lignosulfonate, caramel, wood sugars, and molasses.[4] These substances are thought to work by complexing any free iodine that forms and by possessing reducing groups that can convert iodine back to iodide.[4]
Q5: Is the yellowed EDDI still usable for my experiments?
A5: The usability of yellowed EDDI depends on the specific requirements of your experiment. The yellow color indicates the presence of free iodine, which may interfere with your reactions or assays. For applications requiring high purity, it is recommended to use fresh, colorless EDDI. If the extent of yellowing is minimal, it may still be suitable for some less sensitive applications. It is advisable to quantify the level of free iodine to make an informed decision.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Solid EDDI turned yellow in the container. | 1. Improper storage (exposure to light, moisture, or air).2. Container not sealed tightly.3. High ambient temperature in the storage area. | 1. Store in a cool, dark, and dry place. Use opaque, airtight containers.2. Ensure the container is properly sealed after each use. Consider using a desiccator for storage.3. Transfer to a temperature-controlled storage environment. |
| Freshly prepared EDDI solution rapidly turns yellow. | 1. Use of non-degassed solvents (containing dissolved oxygen).2. Presence of impurities in the solvent or on glassware.3. Exposure of the solution to light during preparation or storage. | 1. Use solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon).2. Use high-purity solvents and thoroughly clean all glassware.3. Prepare and store the solution in amber glass containers or wrap clear containers in aluminum foil. |
| Inconsistent experimental results using EDDI from different batches. | 1. Varying levels of initial oxidation in different batches.2. Different storage histories of the batches. | 1. Visually inspect each batch for any signs of yellowing before use.2. Quantify the free iodine content in each batch to ensure consistency.3. Standardize storage conditions for all EDDI stock. |
Experimental Protocols
Protocol 1: Visual Assessment of EDDI Stability
This simple qualitative test can be used to quickly assess the presence of free iodine.
Materials:
-
This compound (EDDI) sample
-
Starch solution (1% w/v)
-
Deionized water
-
Test tubes
Procedure:
-
Dissolve a small amount of the EDDI sample in deionized water in a test tube.
-
Add a few drops of the starch solution to the EDDI solution.
-
Observe any color change. The immediate formation of a blue-black color indicates the presence of free iodine, signifying that the EDDI has undergone oxidation.
Protocol 2: Quantitative Determination of Free Iodine by Titration
This method provides a quantitative measure of the free iodine content in an EDDI sample.
Materials:
-
This compound (EDDI) sample
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.01 M)
-
Starch indicator solution (1% w/v)
-
Deionized water
-
Burette, flasks, and other standard laboratory glassware
Procedure:
-
Accurately weigh a known amount of the EDDI sample and dissolve it in a known volume of deionized water in a flask.
-
Titrate the EDDI solution with the standardized sodium thiosulfate solution. The yellow-brown color of the free iodine will begin to fade.
-
When the solution becomes a pale straw color, add a few drops of the starch indicator. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue-black color disappears completely. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the amount of free iodine in your EDDI sample using the stoichiometry of the reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻.
Data on EDDI Stabilization
The following table summarizes data on the effectiveness of various stabilizers in preventing iodine release from EDDI, as adapted from patent literature. The test involved mixing EDDI with a salt-mineral mixture and the stabilizer, and then detecting the release of iodine using iodine-starch test paper.
| Stabilizer | Minimum Amount of Stabilizer to Prevent Iodine Release (% of total mixture) | Weight Ratio of Stabilizer to EDDI |
| Hemicellulose Extract | 0.20% | ~1.14:1 |
| Caramel | 0.20% | ~1.14:1 |
| Lignosulfonate | 0.25% | ~1.43:1 |
| Wood Sugar | 0.30% | ~1.71:1 |
| Molasses | 0.35% | 2:1 |
| Note: The EDDI concentration in the test mixture was 0.175%. |
Visualizations
References
- 1. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 2. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound EDDI Manufacturers, with SDS [mubychem.com]
- 4. US3733405A - Stabilizer for ethylene diamine dihydriodide - Google Patents [patents.google.com]
Technical Support Center: Reactions of Ethylenediamine Dihydroiodide with Diazonium Salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the side reactions of ethylenediamine (B42938) dihydroiodide and diazonium salts.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction between ethylenediamine dihydroiodide and an aryl diazonium salt?
The primary reaction is an azo coupling reaction. Ethylenediamine, a diamine, can react with two equivalents of an aryl diazonium salt to form a bis-azo compound. This reaction typically requires basic conditions to deprotonate the ethylenediammonium dihydroiodide to the free ethylenediamine, which then acts as the coupling agent.
Q2: What are the most common side reactions observed in this process?
The most prevalent side reactions include:
-
Formation of Aryl Iodide: The iodide counter-ion from this compound can react with the diazonium salt in a Sandmeyer-type reaction to produce an aryl iodide.[1][2][3]
-
Formation of Mono-Azo Compound: If the stoichiometry is not carefully controlled, or if the reaction is incomplete, a significant amount of the mono-azo coupled product may be formed.
-
Decomposition of Diazonium Salt: Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C, leading to the formation of phenols and other byproducts.[4][5]
-
Hydrolysis of Diazonium Salt: In aqueous solutions, particularly at elevated temperatures, the diazonium salt can be hydrolyzed to a phenol.[1][4]
Q3: Why is my reaction yield of the bis-azo compound consistently low?
Low yields are often attributable to several factors:
-
Suboptimal pH: The coupling reaction is highly pH-dependent. If the pH is too low, the ethylenediamine will remain protonated and will not couple with the diazonium salt. Conversely, a pH that is too high can promote side reactions of the diazonium salt.[6]
-
Incomplete Diazotization: Ensure that the initial diazotization of the aromatic amine is complete. The presence of unreacted aromatic amine will reduce the overall yield.[6]
-
Premature Decomposition of the Diazonium Salt: Maintaining a low temperature (0-5°C) throughout the synthesis and coupling is critical to prevent the decomposition of the diazonium salt.[5][7]
-
Side Reaction to form Aryl Iodide: The presence of iodide ions can lead to a significant portion of the diazonium salt being converted to the corresponding aryl iodide.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Azo Compound | 1. Incorrect pH of the coupling reaction mixture. 2. Incomplete diazotization of the starting amine. 3. Decomposition of the diazonium salt due to high temperature. | 1. Adjust the pH of the this compound solution to the optimal range (typically slightly alkaline) for coupling. 2. Test for the completion of diazotization using starch-iodide paper to check for excess nitrous acid.[6] 3. Strictly maintain the reaction temperature between 0-5°C during both diazotization and coupling. |
| Formation of a Mixture of Products (e.g., mono- and bis-azo compounds) | 1. Incorrect stoichiometry of reactants. 2. Inefficient mixing of reactants. | 1. Use a slight excess of the diazonium salt to favor the formation of the bis-azo compound. 2. Ensure vigorous and efficient stirring throughout the addition of the diazonium salt to the ethylenediamine solution. |
| Presence of a Halogenated Byproduct (Aryl Iodide) | The iodide ion from this compound is reacting with the diazonium salt. | This is an inherent side reaction. To minimize it, consider using a different salt of ethylenediamine (e.g., dihydrochloride) if the specific properties of the dihydroiodide are not required. If iodide must be present, optimize conditions to favor the azo coupling (e.g., rapid mixing, optimal pH). |
| Color of the Final Product is Inconsistent Between Batches | 1. Variations in the purity of starting materials. 2. Inconsistent reaction conditions (temperature, pH, reaction time). | 1. Use reagents of the same high purity for each batch. 2. Precisely control and monitor all reaction parameters. |
Experimental Protocols
Protocol 1: Diazotization of an Aromatic Amine
-
Dissolve the aromatic amine (1.0 eq.) in a suitable aqueous acid (e.g., HCl, H₂SO₄) at 0-5°C with stirring.
-
In a separate beaker, dissolve sodium nitrite (B80452) (1.05 eq.) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aromatic amine solution, maintaining the temperature between 0-5°C.
-
Stir the mixture for an additional 15-30 minutes at 0-5°C.
-
Confirm the completion of the reaction by testing for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates completion).[6]
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Coupling of Diazonium Salt with this compound
-
In a separate reaction vessel, dissolve this compound (0.5 eq.) in deionized water and cool to 0-5°C.
-
Adjust the pH of the this compound solution to a slightly alkaline range (e.g., pH 8-9) using a suitable base (e.g., sodium carbonate, sodium hydroxide) while maintaining the low temperature.
-
With vigorous stirring, slowly add the freshly prepared cold diazonium salt solution to the ethylenediamine solution.
-
A colored precipitate of the azo compound should form.
-
Continue stirring the reaction mixture at 0-5°C for 1-2 hours to ensure complete reaction.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 4. Diazonium compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing EDDI Concentration in Perovskite Precursors
This guide provides researchers and scientists with troubleshooting advice, frequently asked questions, and detailed protocols for optimizing the concentration of ethylenediammonium diiodide (EDDI) in perovskite precursor solutions to enhance solar cell performance and stability.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process in a direct question-and-answer format.
Q1: My perovskite film shows poor morphology (e.g., pinholes, small grains, incomplete coverage) after adding EDDI. What could be the cause?
A1: Poor film morphology when using EDDI additives can stem from several factors related to concentration, solution chemistry, and processing conditions.
-
Incorrect EDDI Concentration: An excessively high concentration of EDDI can lead to the formation of large, insulating 2D perovskite crystals which disrupt the growth of the desired 3D perovskite film, causing pinholes and poor coverage.[1] Conversely, a concentration that is too low may be insufficient to influence crystal growth positively.
-
Precursor Solution Quality: The chemical purity of the perovskite precursors is critical. Impurities can act as unintended nucleation centers, leading to the formation of rough films and non-functional devices.[2] The precursor solution may also degrade over time, affecting film quality.[3]
-
Solvent and Annealing Parameters: The choice of solvent and the annealing temperature/time are crucial. EDDI can alter the crystallization kinetics, which may require re-optimization of your annealing process.[4] Incomplete solvent removal or improper thermal treatment can lead to defects.
-
Substrate Wettability: EDDI can change the surface tension of the precursor solution. Ensure your substrate is properly cleaned and treated (e.g., with UV-Ozone) to ensure uniform wetting and film formation.[5]
Q2: I've incorporated EDDI, but my device's Power Conversion Efficiency (PCE) has decreased. Why is this happening?
A2: A decrease in PCE after adding EDDI is typically related to suboptimal concentration or resulting film properties.
-
Excessive 2D Phase Formation: While a thin 2D perovskite layer can passivate defects, an overly thick or poorly oriented 2D layer formed from excess EDDI can act as an insulating barrier, hindering charge extraction from the 3D perovskite to the charge transport layers.[6] This often manifests as a lower fill factor (FF) and short-circuit current (Jsc).
-
Energy Level Misalignment: The formation of a 2D/3D heterostructure modifies the energy levels at the interface.[7] An unoptimized EDDI concentration might create an energy barrier that impedes efficient charge carrier transport, thereby reducing device performance.
-
Increased Non-Radiative Recombination: Although EDDI is added to reduce defects, using an incorrect amount can introduce new defects or strain at the 2D/3D interface, potentially increasing non-radiative recombination and lowering the open-circuit voltage (Voc).[6]
Below is a logical workflow for diagnosing the root cause of decreased PCE.
Q3: My device fabrication process lacks reproducibility since I started using EDDI. What are the likely causes?
A3: Lack of reproducibility is a common challenge in perovskite fabrication, which can be exacerbated by additives.[8]
-
Precursor Solution Aging: Perovskite precursor solutions, especially those with additives, can be chemically unstable and may form colloids or precipitates over time.[3][9] Using a precursor solution of a different "age" for different batches can lead to significant variations in film quality and device performance. It is recommended to use freshly prepared solutions.
-
Sensitivity to Ambient Conditions: The crystallization process of perovskites is highly sensitive to humidity and temperature.[8] EDDI can modify this sensitivity. Small variations in the glovebox atmosphere between fabrication runs can lead to different results.
-
Inconsistent Additive Dosing: Ensure precise and accurate measurement of the EDDI additive for each batch. Even minor errors in concentration can significantly alter the crystallization process and final device performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of EDDI in perovskite precursor solutions?
A1: EDDI is a multifunctional additive used to improve the quality and stability of 3D perovskite films.[10] Its primary roles are:
-
Defect Passivation: EDDI reacts with excess lead iodide (PbI₂), a common source of defects, to form a 2D perovskite structure ((EDDI)PbI₄).[6] This process consumes defect-forming species and passivates the surface and grain boundaries of the 3D perovskite film.
-
Crystal Growth Modulation: The presence of EDDI in the precursor solution influences the nucleation and growth of perovskite crystals, often leading to larger, more uniform grains and a more favorable film morphology.[1][7]
-
Stability Enhancement: The organic diammonium cations in EDDI are more hydrophobic than traditional cations (like methylammonium), which helps to repel moisture and improve the environmental stability of the perovskite film.[6][11]
Q2: What is a typical starting concentration range for EDDI optimization?
A2: The optimal concentration of EDDI is highly dependent on the specific perovskite composition (e.g., MAPbI₃, FAPbI₃-based), solvents, and fabrication methods used. However, a common approach is to start with a molar ratio relative to the lead halide (e.g., PbI₂). A typical starting range for optimization studies is between 0.5 mol% and 10 mol% of EDDI with respect to the lead salt. The effect of additive concentration on device performance is profound, as shown in the table below, which summarizes typical trends seen when optimizing similar additives.
Table 1: Representative Impact of Additive Concentration on Perovskite Solar Cell Parameters
| Additive Conc. (mol%) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
|---|---|---|---|---|
| 0 (Control) | 18.2 | 1.08 | 22.1 | 76.1 |
| 0.5 | 19.5 | 1.11 | 22.4 | 78.5 |
| 1.0 | 20.3 | 1.13 | 22.6 | 79.5 |
| 2.0 | 19.1 | 1.10 | 22.3 | 77.8 |
| 5.0 | 17.5 | 1.06 | 21.8 | 75.3 |
Note: This data is illustrative, based on trends reported for similar additives, to show the importance of optimization.[7][11] Actual results will vary based on the specific experimental conditions.
Q3: How does EDDI concentration impact the long-term stability of the device?
A3: EDDI concentration directly impacts long-term stability, primarily against moisture and thermal stress.
-
Optimal Concentration: At an optimized concentration, EDDI forms a stable 2D capping layer on the 3D perovskite. This layer acts as a barrier, preventing moisture ingress and suppressing ion migration, which are major degradation pathways.[8][12] This can significantly improve the device's operational lifetime under accelerated aging conditions.[11]
-
Sub-Optimal Concentration: If the concentration is too low, the 2D layer may be incomplete, offering minimal protection. If the concentration is too high, it can introduce strain and new interfaces within the film that may become pathways for degradation over time.
Experimental Protocols
The following are detailed methodologies for the preparation of EDDI-containing precursor solutions and the fabrication of thin films.
Protocol 1: Preparation of Perovskite Precursor Solution with EDDI
This protocol is for a standard MAPbI₃ perovskite, which can be adapted for other compositions.
-
Environment: Perform all steps inside a nitrogen-filled glovebox with H₂O and O₂ levels below 1 ppm.
-
Materials:
-
Lead (II) iodide (PbI₂): 461 mg
-
Methylammonium iodide (MAI): 159 mg
-
Ethylenediammonium diiodide (EDDI)
-
Anhydrous Dimethylformamide (DMF): 0.8 mL
-
Anhydrous Dimethyl Sulfoxide (DMSO): 0.2 mL
-
-
EDDI Stock Solution (Optional but Recommended): To ensure accurate dosing, prepare a stock solution of EDDI in DMF (e.g., 10 mg/mL).
-
Precursor Preparation: a. Add PbI₂ (461 mg) and MAI (159 mg) to a 4 mL glass vial.[5] b. Add the solvent mixture (0.8 mL DMF and 0.2 mL DMSO). c. Based on your target molar percentage, add the required volume of the EDDI stock solution. For example, for ~1 mol% EDDI, you would add a specific, calculated microliter amount. d. Stir the solution on a hotplate at 60-70 °C for at least 2 hours, or until all solutes are completely dissolved, resulting in a clear, yellow solution.[5] e. Before use, cool the solution to room temperature and filter it through a 0.45 μm PTFE syringe filter to remove any particulates.[5]
Protocol 2: General Workflow for EDDI Concentration Optimization
This protocol outlines the fabrication of a perovskite thin film using the prepared precursor solution via a one-step spin-coating method with an anti-solvent drip.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. What Are the Challenges Scaling Perovskite Production? → Question [energy.sustainability-directory.com]
- 9. researchgate.net [researchgate.net]
- 10. Additive improves perovskite solar cell stability, efficiency [electronicsonline.net.au]
- 11. High-performance and high-durability perovskite photovoltaic devices prepared using ethylammonium iodide as an additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Revealing the compositional effect on the intrinsic long-term stability of perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Improving reaction yield in ethylenediamine dihydroiodide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethylenediamine (B42938) dihydroiodide (EDDI), with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ethylenediamine dihydroiodide that can lead to lower than expected yields.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| EDDI-Y01 | Low or No Product Formation | - Incorrect stoichiometry of reactants: An improper molar ratio of ethylenediamine to the iodine source can lead to incomplete reaction. - Inactive catalyst (if applicable): The platinum black catalyst may have lost its activity. - Reaction temperature is too low: The reaction may not have sufficient energy to proceed. - Poor quality of starting materials: Impurities in ethylenediamine or the iodine source can interfere with the reaction. | - Verify Stoichiometry: Ensure the correct molar ratios of reactants are used. For the reaction with hydriodic acid, a 1:2 molar ratio of ethylenediamine to HI is typical. For the catalytic hydrogenation method, carefully measure the ethylenediamine, iodine, and catalyst.[1] - Catalyst Activation/Replacement: If using a platinum black catalyst, ensure it is active. Consider using a fresh batch of catalyst.[1] - Optimize Temperature: For the catalytic hydrogenation method, maintain the temperature between 50-60°C.[1] For other methods, consider a moderate increase in temperature while monitoring for side reactions. - Use High-Purity Reagents: Utilize purified starting materials to avoid side reactions. |
| EDDI-Y02 | Product is Discolored (Yellow or Brown) | - Presence of unreacted iodine: Excess iodine can be adsorbed onto the product surface, causing discoloration.[1] - Oxidation of iodide: Iodide ions can be oxidized to iodine by air, especially in the presence of light or impurities. - Side reactions: Undesired side reactions can produce colored byproducts. | - Control Iodine Stoichiometry: Use a slight excess of ethylenediamine to ensure all iodine reacts. - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] - Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to remove colored impurities. |
| EDDI-Y03 | Difficulty in Product Isolation/Crystallization | - Supersaturation: The product may be too soluble in the reaction solvent. - Presence of impurities: Impurities can inhibit crystal formation. - Inappropriate crystallization conditions: Incorrect temperature or solvent can hinder crystallization. | - Solvent Selection: If the product is too soluble, consider adding a co-solvent in which the product is less soluble to induce precipitation. For the catalytic hydrogenation method, adding alcohol after the reaction aids in filtration and subsequent crystallization.[1] - Cooling: Slowly cool the solution to 0-5°C to promote crystallization. Seeding with a small crystal of pure product can also be effective.[1] - Purify Before Crystallization: If impurities are suspected, perform a work-up (e.g., washing, extraction) before attempting crystallization. |
| EDDI-P01 | Low Purity of the Final Product | - Incomplete reaction: Unreacted starting materials remain in the product. - Formation of byproducts: Side reactions can lead to impurities. For instance, in syntheses starting from ethylene (B1197577) glycol and urea (B33335) to first produce ethylenediamine, ammonium (B1175870) carbonate can be a significant byproduct that is difficult to remove.[2] | - Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it goes to completion. - Optimize Reaction Conditions: Adjusting temperature, pressure, and reaction time can minimize the formation of byproducts. For the catalytic hydrogenation method, maintaining a pressure of 1.5-2.5 MPa is recommended.[1] - Effective Purification: Employ appropriate purification techniques such as recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: There are several established methods for synthesizing EDDI:
-
Reaction with Hydriodic Acid: This is a straightforward acid-base reaction where aqueous solutions of ethylenediamine and hydriodic acid are mixed.[3][4]
-
Catalytic Hydrogenation: This method involves the reaction of elemental iodine, ethylenediamine, and a platinum black catalyst in a pressure reactor with hydrogen gas. The in-situ generated hydrogen iodide then reacts with ethylenediamine.[1]
-
Reaction with Elemental Iodine and a Reducing Agent: A one-step process where elemental iodine is reacted with ethylenediamine and a reducing agent like hydrazine (B178648) hydrate (B1144303) in a solvent such as water.[3]
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, consider the following:
-
Optimize Reactant Ratios: Ensure the stoichiometry is correct to drive the reaction to completion.
-
Control Reaction Conditions: Maintain optimal temperature and pressure as specified in the protocol. For the catalytic method, a full-pressure reaction is noted to improve yield.[1]
-
Use a Catalyst: The use of a platinum black catalyst in the hydrogenation method can significantly improve reaction efficiency.[1]
-
Ensure Purity of Reagents: Use high-purity ethylenediamine and iodine sources to prevent side reactions.
-
Effective Product Isolation: Optimize the crystallization and filtration process to minimize product loss. This includes using an appropriate solvent and cooling procedure.[1]
Q3: My final product is a yellow powder, but it should be colorless. What is the cause and how can I fix it?
A3: A yellow discoloration is typically due to the presence of elemental iodine. This can happen if there is an excess of iodine used in the reaction or if the iodide in the product has been oxidized by air. To prevent this, you can use a slight excess of ethylenediamine. To purify the discolored product, recrystallization is an effective method.
Q4: What is the role of the platinum black catalyst in the synthesis?
A4: In the catalytic hydrogenation method, the platinum black catalyst facilitates the reaction between hydrogen and iodine to generate hydrogen iodide in situ. This freshly generated hydrogen iodide then immediately reacts with the ethylenediamine in an acid-base neutralization to form this compound.[1]
Experimental Protocols
Method 1: Synthesis via Catalytic Hydrogenation
This protocol is based on a patented method designed to improve product yield and purity.[1]
Materials:
-
Elemental Iodine (I₂)
-
Ethylenediamine (C₂H₄(NH₂)₂)
-
Platinum Black Catalyst (Pt)
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
-
Alcohol (e.g., Ethanol)
-
Ice-salt water bath
Procedure:
-
Reactor Setup: In a pressure reaction kettle, add the elemental iodine, ethylenediamine, and platinum black catalyst.
-
Inerting: Replace the air in the reactor with nitrogen gas.
-
Reaction:
-
Begin continuous stirring.
-
Charge the reactor with hydrogen gas to a pressure of 1.5-2.5 MPa.
-
Maintain the reaction temperature between 50-60°C.
-
-
Work-up:
-
Once the reaction is complete, release the pressure.
-
Add alcohol to the reaction mixture and filter to remove the platinum black catalyst.
-
-
Crystallization:
-
Transfer the filtrate to a crystallizing tank.
-
Slowly stir the solution while cooling with an ice-salt water bath to 0-5°C.
-
Allow the product to crystallize for 15-24 hours.
-
-
Isolation:
-
Filter the crystals from the solution.
-
Dry the collected this compound powder under vacuum.
-
Data Presentation
| Parameter | Method 1: Catalytic Hydrogenation[1] | General Observation |
| Reactants | Ethylenediamine, Iodine, H₂, Pt catalyst | Ethylenediamine, Hydriodic Acid or Iodine + Reducing Agent |
| Temperature | 50-60°C | Generally room temperature for acid-base, may require heating for others. |
| Pressure | 1.5-2.5 MPa | Atmospheric pressure for acid-base and reducing agent methods. |
| Key Advantage | Reported to improve yield, purity, and color while reducing environmental pollution. | Simpler setup for non-catalytic methods. |
| Crystallization Time | 15-24 hours | Varies depending on solvent and temperature. |
| Crystallization Temp. | 0-5°C | Low temperatures generally favor crystallization. |
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. Preparation method of ethanediamine dihydroiodide and application to feed additive - Eureka | Patsnap [eureka.patsnap.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. US4111991A - Process for making halogen salts - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ethylenediamine Dihydroiodide Derivatives
Welcome to the Technical Support Center for the purification of ethylenediamine (B42938) dihydroiodide (EDDI) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of ethylenediamine dihydroiodide and its N,N'-disubstituted derivatives.
Issue 1: Product Discoloration (Yellow to Brown Tint)
-
Question: My isolated this compound product has a yellow or brownish tint. What is the cause, and how can I obtain a colorless product?
-
Answer: A yellow to brown discoloration in this compound is typically due to the presence of free iodine (I₂) from the oxidation of iodide ions.[1] This can be addressed by washing the crude product with a reducing agent solution.
-
Recommended Solution: Wash the crude product with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The thiosulfate will reduce the elemental iodine back to colorless iodide ions.[2]
-
Issue 2: Low Yield After Recrystallization
-
Question: I am experiencing a significant loss of product during recrystallization, resulting in a low yield. What are the possible reasons, and how can I improve the recovery?
-
Answer: Low yield after recrystallization can be attributed to several factors, including the use of an excessive amount of solvent, premature filtration, or the high solubility of the product in the cold solvent.[3]
-
Recommended Solutions:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
-
Ensure the solution is allowed to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.[5]
-
If the product is still too soluble, consider using a mixed solvent system where the compound is soluble in one solvent at high temperatures but much less soluble in the other.[4] For amine salts, mixtures of alcohols and water are often effective.[3]
-
-
Issue 3: Oiling Out Instead of Crystallization
-
Question: During cooling, my product separates as an oil instead of forming crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute is too soluble in the solvent, or the solution is too concentrated, causing it to come out of solution above its melting point.[3]
-
Recommended Solutions:
-
Issue 4: Product is Hygroscopic and Difficult to Handle
-
Question: My purified this compound derivative is highly hygroscopic and quickly absorbs moisture from the air, making it difficult to handle and weigh accurately. How can I manage this?
-
Answer: The hygroscopic nature of amine salts is a common challenge.[7] Proper handling and drying techniques are crucial.
-
Recommended Solutions:
-
Dry the purified product under high vacuum for an extended period.[7]
-
Handle the purified product in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[7]
-
For removing significant amounts of water, azeotropic distillation with a solvent like toluene (B28343) can be effective.[2]
-
-
Issue 5: Ineffective Purification of N,N'-Disubstituted Derivatives by Recrystallization
-
Question: Recrystallization is not effectively removing impurities from my N,N'-disubstituted this compound derivative. What other purification methods can I use?
-
Answer: For more complex derivatives or when impurities have similar solubility profiles, column chromatography is often a more effective purification technique.
-
Recommended Solution: Utilize flash column chromatography. For N,N'-disubstituted ethylenediamine derivatives, silica (B1680970) gel is a common stationary phase.[8][9] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the desired compound.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials and side reactions. These may include:
-
Unreacted ethylenediamine or iodine.
-
By-products from the synthesis of ethylenediamine, such as piperazine (B1678402) and other polyethylene (B3416737) amines.
-
Residual solvents from the reaction or workup.
-
Free iodine, which causes discoloration.[1]
Q2: Which solvents are best for the recrystallization of this compound?
A2: this compound is a salt, so polar solvents are generally required. Common and effective solvents include:
-
Water[10]
-
Alcohols such as ethanol (B145695) or methanol.[3]
-
Aqueous mixtures of alcohols (e.g., ethanol/water).[3] The optimal solvent or solvent mixture should be determined experimentally by testing the solubility of a small amount of the crude product.
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of this compound and its derivatives:
-
Argentometric Titration: This method is used to quantify the iodide content.[11]
-
Total Nitrogen Analysis: The Kjeldahl method can be used to determine the nitrogen content, which corresponds to the ethylenediamine portion of the molecule.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the main product and any impurities.[11]
Q4: What are the recommended storage conditions for purified this compound?
A4: Due to its hygroscopic nature and sensitivity to oxidation, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[12]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Derivatives
| Purification Technique | Typical Impurities Removed | Advantages | Disadvantages | Expected Purity |
| Recrystallization | Unreacted starting materials, soluble by-products | Simple, cost-effective, scalable | Can have lower yields if the product is somewhat soluble in the cold solvent; may not remove impurities with similar solubility. | >98%[11] |
| Washing with Sodium Thiosulfate | Free iodine (I₂) | Effectively removes discoloration | Does not remove other organic or inorganic impurities. | Purity depends on the initial crude product. |
| Column Chromatography | A wide range of impurities with different polarities | High resolution, can separate complex mixtures | More time-consuming and requires more solvent than recrystallization; may not be suitable for very large scale purifications. | >99%[9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a mixture of 95% ethanol and water (e.g., 9:1 v/v) to boiling. Add the minimum amount of the hot solvent mixture to the crude product with stirring until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities other than iodine, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification of an N,N'-Disubstituted this compound Derivative by Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes or a low polarity mixture of hexanes and ethyl acetate). Pack a chromatography column with the slurry.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-silica gel mixture to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[8]
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for a discolored product.
References
- 1. Preparation method of ethanediamine dihydroiodide and application to feed additive - Eureka | Patsnap [eureka.patsnap.com]
- 2. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. US4111991A - Process for making halogen salts - Google Patents [patents.google.com]
- 11. This compound | 5700-49-2 | Benchchem [benchchem.com]
- 12. eskayiodine.com [eskayiodine.com]
Technical Support Center: Managing the Hygroscopic Properties of EDDI in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hygroscopic properties of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDDI or EDC) in experiments.
Frequently Asked Questions (FAQs)
Q1: What is EDDI and why is its hygroscopic nature a concern?
A1: EDDI (also known as EDC) is a water-soluble carbodiimide (B86325) used to activate carboxyl groups for the formation of amide bonds, primarily in bioconjugation and peptide synthesis. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can hydrolyze the EDDI molecule and the reactive O-acylisourea intermediate formed during the coupling reaction, leading to inactivation of the reagent, reduced coupling efficiency, and inconsistent experimental results.[2][3]
Q2: How should I properly store and handle EDDI to minimize moisture exposure?
A2: Proper storage and handling are critical to maintain EDDI's activity.
-
Storage: Store EDDI hydrochloride desiccated at -20°C.[2][4]
-
Handling: Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder upon opening.[2][5] Weigh out the desired amount quickly in a low-humidity environment, such as a glove box, if possible. After use, promptly reseal the container, purge with an inert gas like argon or nitrogen, and return it to -20°C storage.[6] For frequent use, consider preparing single-use aliquots to avoid repeated opening of the main stock container.[4][5]
Q3: Can I prepare stock solutions of EDDI?
A3: It is strongly recommended to prepare EDDI solutions immediately before use.[2] EDDI is unstable in aqueous solutions and will hydrolyze over time, reducing its effectiveness.[7] Do not prepare and store stock solutions for long-term use.[8]
Q4: What are the signs that my EDDI has been compromised by moisture?
A4: Compromised EDDI may appear clumpy or sticky rather than as a free-flowing powder. Experimentally, the primary indicator of degraded EDDI is a significant decrease in the yield of your coupling reaction or a complete failure of the reaction to proceed.
Troubleshooting Guides
Issue 1: Low or No Coupling Yield
Low or no yield in EDDI-mediated coupling reactions is a common problem, often attributable to the hygroscopic nature of the reagent.
Possible Causes and Solutions:
| Possible Cause | Solution | Citation |
| Inactive EDDI due to moisture absorption | Purchase fresh EDDI and handle it using the strict storage and handling protocols described in the FAQs. Consider aliquoting the new batch of EDDI for single use. | [2][4] |
| Hydrolysis of the O-acylisourea intermediate | Perform the reaction promptly after adding EDDI. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) can stabilize the active intermediate by forming a more stable NHS-ester, which is less susceptible to hydrolysis. | [2][8] |
| Inappropriate reaction buffer | Use buffers that do not contain primary amines or carboxylates, such as MES (2-(N-morpholino)ethanesulfonic acid) buffer for the activation step. Avoid buffers like Tris, glycine, and acetate. | [2][8] |
| Suboptimal pH | The activation of carboxyl groups with EDDI is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with a primary amine is more efficient at a pH of 7.0-8.5. For a two-step reaction, perform the activation in MES buffer at pH 5-6, and then raise the pH for the coupling step. | [2][9] |
Data Presentation
Stability of EDDI in Aqueous Solution
The stability of EDDI is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life (t½) of EDDI in a 50 mM MES buffer at 25°C at different pH values. This data highlights the importance of pH control and the prompt use of EDDI solutions in experiments.
| pH | Half-life (t½) in hours |
| 5.0 | 3.9 |
| 6.0 | 20 |
| 7.0 | 37 |
| Data from Gilles MA, Hudson AQ, Borders CL Jr. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical Biochemistry, 184(2), 244-8.[10] |
Experimental Protocols
Protocol: Two-Step EDC/NHS Coupling to Minimize Effects of Hygroscopicity
This protocol is designed for coupling an amine-containing molecule to a carboxyl-containing molecule, incorporating steps to mitigate the impact of EDDI's hygroscopic nature.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing molecule
-
EDDI (EDC) Hydrochloride
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow the vials of EDDI and NHS/sulfo-NHS to equilibrate to room temperature in a desiccator before opening.
-
Immediately before use, prepare solutions of EDDI and NHS/sulfo-NHS in Activation Buffer. A common starting point is a 2- to 5-fold molar excess of both EDDI and NHS over the carboxyl-containing molecule.[2]
-
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Add the freshly prepared EDDI/NHS solution to the carboxyl-containing molecule solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess EDDI and Buffer Exchange (Optional but Recommended):
-
To prevent unwanted side reactions with the amine-containing molecule, remove excess EDDI and byproducts.
-
Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step also serves to raise the pH for the subsequent coupling reaction.
-
-
Coupling Reaction:
-
Immediately add the amine-containing molecule to the activated, buffer-exchanged molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.
-
Visualizations
Experimental Workflow for Handling Hygroscopic EDDI
Caption: Recommended experimental workflow for handling hygroscopic EDDI.
Troubleshooting Logic for Low Coupling Yield
Caption: Troubleshooting decision tree for low coupling yield in EDDI reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. forum.graphviz.org [forum.graphviz.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting phase instabilities in perovskites with EDDI addition
Technical Support Center: Stabilizing Perovskite Phases with EDDI
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perovskite materials, specifically focusing on the use of ethylenediammonium diiodide (EDDI) to mitigate phase instabilities.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of EDDI in perovskite formulations?
A1: Ethylenediammonium diiodide (EDDI) is primarily used as an additive to enhance the stability and performance of perovskite solar cells. Its main functions are to suppress phase instabilities, particularly in mixed-halide perovskites, and to improve the homogeneity and quality of the perovskite film.[1][2] The addition of EDDI can lead to the formation of pinhole-free cubic phase perovskite films and a reduction in both shallow and deep trap states.[3]
Q2: How does EDDI stabilize the perovskite crystal structure?
A2: EDDI, or its precursor ethylenediamine (B42938) (EDA), can interact with the perovskite precursors in the solution. For instance, EDA has been shown to react with formamidinium (FA⁺) to form imidazolinium cations.[1][2] The presence of these larger cations at the crystal grain boundaries and surfaces can passivate defects and relax lattice strain, which in turn stabilizes the desired perovskite phase and prevents degradation into photoinactive phases.[4]
Q3: What is the typical concentration range for EDDI addition?
A3: The optimal concentration of EDDI can vary depending on the specific perovskite composition and fabrication process. However, studies have shown significant improvements with concentrations ranging from 0.5 mol% to 1.5 mol% relative to the lead or tin component.[3] Exceeding the optimal concentration can sometimes lead to the formation of undesirable 2D perovskite phases or negatively impact charge transport.
Q4: Can EDDI improve the performance of all types of perovskite solar cells?
A4: EDDI has been shown to be effective in a variety of perovskite systems, including formamidinium-caesium lead halide, mixed tin-lead, and all-inorganic caesium lead iodide perovskites.[1][4] It is particularly beneficial for high-bromide-content perovskites, which are prone to phase segregation.[1] The effectiveness of EDDI can, however, depend on the specific cations and halides used in the perovskite formulation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the fabrication of perovskite films with EDDI addition.
Problem 1: Persistent phase segregation observed in XRD even after EDDI addition.
-
Possible Cause 1: Suboptimal EDDI Concentration. The amount of EDDI may be insufficient to fully stabilize the perovskite phase.
-
Solution: Systematically vary the concentration of EDDI in your precursor solution (e.g., from 0.5% to 2.0 mol%) and analyze the resulting films using XRD to identify the optimal concentration for phase stability.
-
-
Possible Cause 2: Incomplete Reaction or Poor Distribution. The EDDI may not be uniformly distributed throughout the perovskite film, leading to localized areas of instability.
-
Solution: Ensure thorough mixing of the EDDI in the precursor solution. Consider slightly increasing the stirring time or using gentle heating to ensure complete dissolution and uniform distribution.
-
-
Possible Cause 3: Environmental Factors. High humidity or oxygen levels during film deposition and annealing can still promote degradation.
-
Solution: Conduct the spin-coating and annealing steps in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) with low humidity and oxygen levels.
-
Problem 2: Poor film morphology (pinholes, low coverage) with EDDI.
-
Possible Cause 1: Altered Crystallization Dynamics. EDDI can change the crystallization kinetics of the perovskite, which may require adjustments to the deposition process.
-
Solution: Optimize the spin-coating parameters, such as spin speed, acceleration, and duration. Experiment with the timing and volume of the anti-solvent drip to achieve a uniform and pinhole-free film.
-
-
Possible Cause 2: Solvent Incompatibility. The addition of EDDI might affect the solubility of the perovskite precursors in the chosen solvent system.
-
Solution: Ensure that the EDDI is fully dissolved in the precursor solution. If precipitation occurs, consider using a co-solvent system (e.g., DMF/DMSO) or slightly warming the solution.
-
Problem 3: Low open-circuit voltage (Voc) or fill factor (FF) in the final device.
-
Possible Cause 1: Increased Trap States. While EDDI is known to passivate defects, an inappropriate concentration or poor incorporation could potentially introduce new trap states at the grain boundaries or interfaces.
-
Solution: Perform photoluminescence (PL) spectroscopy to assess the trap state density. Optimize the EDDI concentration to maximize PL intensity and carrier lifetime.[3]
-
-
Possible Cause 2: Energy Level Mismatch. The formation of 2D perovskite layers by EDDI at the interfaces could create an energy barrier for charge extraction if not properly aligned with the charge transport layers.
-
Solution: Use techniques like Ultraviolet Photoelectron Spectroscopy (UPS) to study the energy level alignment at the perovskite/charge transport layer interface and adjust the transport layer materials if necessary.
-
Quantitative Data Summary
The following table summarizes the effect of EDDI concentration on the performance of (CsGA)ₓFA₁₋₂ₓSnI₃ based perovskite solar cells.
| EDDI Conc. (mol%) | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| 0 | - | - | - | 5.01 |
| 0.5 | 0.35 | 24.03 | - | 5.39 |
| 1.0 | 0.33 | 24.32 | - | 5.72 |
| 1.5 | 0.36 | - | 0.75 | 5.69 |
Data adapted from Tosado et al., J. Mater. Chem. A, 2020, 8, 23894-23904.[3]
Experimental Protocols
1. Preparation of Perovskite Precursor Solution with EDDI
-
Materials: Formamidinium iodide (FAI), lead iodide (PbI₂), caesium iodide (CsI), ethylenediammonium diiodide (EDDI), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution of the main perovskite precursors. For a typical formulation like FA₀.₈₅Cs₀.₁₅PbI₃, dissolve FAI, PbI₂, and CsI in a 4:1 v/v mixture of DMF and DMSO to achieve the desired molarity (e.g., 1.2 M).
-
Prepare a separate stock solution of EDDI in DMSO (e.g., 0.1 M).
-
Add the required volume of the EDDI stock solution to the main precursor solution to achieve the target EDDI molar percentage (e.g., 1 mol%).
-
Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.
-
Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter.
-
2. Spin-Coating Deposition of Perovskite Films
-
Substrate Preparation: Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.
-
Procedure:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Deposit the electron transport layer (e.g., SnO₂) and anneal according to standard procedures.
-
Dispense approximately 40 µL of the EDDI-containing perovskite precursor solution onto the substrate.
-
Spin-coat at a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, at approximately 15 seconds, drip 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-15 minutes.
-
Complete the device by depositing the hole transport layer and the metal electrode.
-
3. X-ray Diffraction (XRD) Analysis
-
Purpose: To identify the crystalline phases and assess the phase stability of the perovskite film.
-
Procedure:
-
Place the perovskite film on the sample holder of the diffractometer.
-
Set the 2θ scan range from 10° to 60° with a step size of 0.02°.
-
Analyze the resulting diffraction pattern to identify the characteristic peaks of the desired perovskite phase (e.g., the (110) peak for the α-phase of FAPbI₃) and any impurity or degraded phases (e.g., δ-phase or PbI₂).
-
Visualizations
Below are diagrams illustrating key workflows and mechanisms related to troubleshooting and understanding the role of EDDI in perovskite stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tuning cesium–guanidinium in formamidinium tin triiodide perovskites with an ethylenediammonium additive for efficient and stable lead-free perovskite ... - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00520G [pubs.rsc.org]
- 4. Bication lead iodide 2D perovskite component to stabilize inorganic α-CsPbI3 perovskite phase for high-efficiency solar cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side product formation in EDDI-catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation in EDDI-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in EDDI-catalyzed reactions and how does it form?
A1: The primary side product in 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDDI) catalyzed reactions is N-acylurea. It forms when the highly reactive O-acylisourea intermediate, which is generated upon the reaction of EDDI with a carboxyl group, undergoes an intramolecular rearrangement (an O-to-N acyl migration). This rearrangement is a competing reaction to the desired nucleophilic attack by an amine. The formation of N-acylurea is an irreversible reaction that reduces the yield of the desired amide product.[1][2][3][4]
Q2: How can I minimize the formation of N-acylurea?
A2: The most effective way to minimize N-acylurea formation is to add N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to the reaction mixture.[5][6] NHS reacts with the unstable O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to rearrangement and hydrolysis, thereby increasing the efficiency of the desired amide bond formation.[6][7] Additionally, controlling the reaction conditions, such as lowering the temperature and optimizing the pH, can further suppress this side reaction.[8]
Q3: What are the optimal pH conditions for a two-step EDDI/NHS coupling reaction?
A3: A two-step pH process is recommended for optimal EDDI/NHS coupling.[9][10][11]
-
Activation Step: The initial activation of the carboxyl group with EDDI is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[6][9][10][12][13] MES buffer is a common choice for this step as it does not contain competing amines or carboxylates.[10][14][15]
-
Coupling Step: The subsequent reaction of the NHS-activated molecule with a primary amine is favored at a neutral to slightly basic pH, generally between 7.2 and 8.0.[6][9][14] This higher pH increases the nucleophilicity of the primary amine, promoting an efficient reaction with the NHS ester.[11] Phosphate-buffered saline (PBS) is a suitable buffer for this step.[15]
Q4: I am observing precipitation in my reaction. What could be the cause?
A4: Precipitation during an EDDI/NHS reaction can be due to several factors:
-
Protein Aggregation: If the reaction pH is close to the isoelectric point (pI) of your protein, it can lead to aggregation and precipitation.[10] Ensure your reaction pH is at least 1-2 units away from the pI of your protein.[10]
-
High EDDI Concentration: Using a large excess of EDDI can sometimes cause precipitation.[9][15] If you observe this, try reducing the molar excess of EDDI.[9][15]
-
Reagent Solubility: Ensure all your components, including your molecule of interest, are soluble in the chosen reaction buffer.
Q5: How should I prepare and store my EDDI and NHS reagents?
A5: Both EDDI and NHS are sensitive to moisture and can lose activity if not handled and stored properly.
-
Storage: Store EDDI and NHS desiccated at -20°C.[15]
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation.[15] After use, promptly reseal the vials. For frequent use, consider preparing single-use aliquots.[15]
-
Solution Preparation: Always prepare EDDI and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous solutions.[15]
Q6: What are other potential side products in EDDI-catalyzed reactions?
A6: Besides N-acylurea, another potential side reaction is the hydrolysis of the O-acylisourea intermediate or the NHS-ester. This hydrolysis regenerates the original carboxyl group and releases an N-substituted urea (B33335) byproduct, which is water-soluble in the case of EDDI.[5] This side reaction is more prominent at higher pH values and can be minimized by performing the coupling step promptly after the activation step.[9][10]
Data Presentation
The following tables summarize the impact of various reaction parameters on the efficiency of EDDI-catalyzed reactions and the formation of the N-acylurea side product.
Table 1: Effect of pH on EDDI/NHS Reaction Steps
| pH Range | Reaction Step | Efficiency | Rationale |
| 4.5 - 6.0 | Carboxyl Activation (with EDDI/NHS) | Optimal | Promotes the efficient formation of the O-acylisourea intermediate and its subsequent conversion to the NHS-ester.[6][9][10] |
| 7.2 - 8.0 | Amine Coupling (with NHS-ester) | Optimal | The primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the NHS-ester.[6][9][14] |
| > 8.5 | Amine Coupling (with NHS-ester) | Decreased | The rate of hydrolysis of the NHS-ester increases significantly, leading to lower yields of the desired product.[10] The half-life of a typical NHS-ester at pH 8.6 is only 10 minutes.[10] |
Table 2: Effect of Temperature on N-Acylurea Formation (in the absence of NHS)
| Temperature | N-Acylurea Yield (% of EDC consumed) | Anhydride Yield (% of EDC consumed) | Selectivity (Anhydride vs. N-Acylurea) |
| 5 °C | ~10% | Varies | ~50% |
| 21 °C | ~20% | Varies | ~20% |
| 35 °C | ~20% | Varies | ~18% |
| Data adapted from a study on a carbodiimide-fueled reaction cycle. Actual values may vary depending on the specific substrates and reaction conditions.[8] |
Table 3: Effect of Additives on N-Acylurea Formation
| Additive (10 mM) | N-Acylurea Yield (% of EDC consumed) | Anhydride Yield (% of EDC consumed) |
| None | ~40% | ~60% |
| 1,2,4-Triazole | ~40% | ~60% |
| DMAP | ~40% | ~60% |
| Pyridine | ~5% | ~92% |
| Data from a study on a carbodiimide-fueled reaction cycle, illustrating the significant impact of certain additives on suppressing N-acylurea formation.[8] |
Experimental Protocols
Protocol 1: Two-Step EDDI/Sulfo-NHS Coupling of a Protein
This protocol is designed to covalently couple a molecule with a primary amine to a protein containing carboxyl groups, while minimizing side product formation.
Materials:
-
Protein #1 (with carboxyl groups)
-
Molecule to be coupled (with a primary amine)
-
EDDI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate EDDI and Sulfo-NHS vials to room temperature before opening.
-
Prepare a 1 mg/mL solution of Protein #1 in Activation Buffer.
-
Prepare the amine-containing molecule in Coupling Buffer.
-
Prepare fresh solutions of EDDI and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Protein #1:
-
To 1 mL of the Protein #1 solution, add EDDI to a final concentration of ~2 mM and Sulfo-NHS to a final concentration of ~5 mM. (Note: A 10-fold molar excess of EDDI and a 25-fold molar excess of Sulfo-NHS over the protein is a good starting point and can be optimized).[16]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[9][17]
-
-
Removal of Excess Reagents (Recommended):
-
Coupling Reaction:
-
Immediately add the amine-containing molecule to the activated Protein #1 solution. A 10-20 fold molar excess of the activated acid is a common starting point.[18]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[18]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9][15]
-
-
Quenching the Reaction:
-
Purification:
Visualizations
Caption: EDDI/NHS reaction mechanism and side product formation.
Caption: Troubleshooting workflow for common EDDI/NHS coupling issues.
References
- 1. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. covachem.com [covachem.com]
- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Impact of solvent choice on ethylenediamine dihydroiodide reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylenediamine (B42938) dihydroiodide (EDDI). The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is ethylenediamine dihydroiodide (EDDI) and what are its key properties?
This compound (EDDI) is a water-soluble salt formed from the reaction of ethylenediamine and hydroiodic acid.[1][2] It typically appears as a white to off-white or pale yellow crystalline powder.[1][2] EDDI is known to be hygroscopic, meaning it readily absorbs moisture from the air, and it can be unstable in the presence of moisture, leading to the release of free iodine.[3][4]
Q2: What solvents are suitable for the synthesis of EDDI?
The synthesis of EDDI is most commonly performed in aqueous solutions.[5] Due to its high solubility in water, this solvent is ideal for the acid-base neutralization reaction.[3] EDDI is also soluble in methanol, and moderately soluble in ethanol, making these polar protic solvents viable alternatives.[3] The choice of solvent will influence not only the reaction rate but also the subsequent crystallization and purification steps.
Q3: What are the common methods for synthesizing EDDI?
The most straightforward method is the direct acid-base neutralization of ethylenediamine with hydroiodic acid, typically in a 1:2 molar ratio in an aqueous solution.[5] An alternative approach involves the in-situ generation of hydroiodic acid. For instance, one patented method describes reacting elemental iodine and hydrogen in the presence of a platinum black catalyst, followed by neutralization with ethylenediamine.[6] Another method involves reacting elemental iodine with ethylenediamine in the presence of hydrazine (B178648) hydrate (B1144303) in a water-based medium.[7]
Q4: How does solvent choice generally affect the reaction kinetics of EDDI synthesis?
The synthesis of EDDI is an acid-base neutralization reaction, which is typically very fast. The rate of reaction is influenced by the solvent's ability to facilitate proton transfer and to solvate the resulting ions.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are generally preferred for this reaction. They can stabilize the charged transition states and the resulting ethylenediammonium and iodide ions through hydrogen bonding and dipole-dipole interactions.[8][9] This stabilization can lead to faster reaction rates.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): While these solvents can dissolve the reactants, they are less effective at stabilizing the transition state of proton transfer compared to protic solvents. They are generally not the first choice for this type of acid-base reaction.
-
Nonpolar Solvents (e.g., Benzene, Hexane): These solvents are unsuitable as EDDI is insoluble in them.
Q5: Is EDDI stable, and are there any special storage considerations?
EDDI is stable under anhydrous conditions at ambient temperature. However, it is hygroscopic and can release free iodine in the presence of moisture, which can lead to discoloration (yellowing) of the product.[4][10] For this reason, it should be stored in a tightly sealed container in a cool, dry place, away from light. In some applications, such as animal feed, stabilizers like hemicellulose extract or lignosulfonate are used to prevent the release of iodine.[4]
Troubleshooting Guide
Issue 1: Product Discoloration (Yellow or Brown Product)
Q: My final EDDI product is yellow/brown instead of white. What is the cause and how can I fix it?
A: A yellow to brown discoloration in the final product is a common issue and is typically due to the presence of free iodine (I₂). This can arise from several sources:
-
Oxidation: The iodide ion (I⁻) can be oxidized to iodine (I₂) by atmospheric oxygen, a process that is accelerated by moisture and light.
-
Excess Iodine Reactant: If the synthesis method uses elemental iodine, any unreacted iodine can be adsorbed onto the surface of the final product, causing a yellow tint.[6]
-
Improper pH: If the reaction medium becomes too acidic, it can promote the oxidation of iodide.
Troubleshooting Steps:
-
Control Stoichiometry: Ensure that the molar ratio of ethylenediamine to hydroiodic acid (or its in-situ equivalent) is correct to avoid excess acidic conditions.
-
Recrystallization: The most effective way to remove adsorbed iodine is through recrystallization. Dissolve the impure EDDI in a minimal amount of hot solvent (e.g., water or ethanol) and allow it to cool slowly. The pure EDDI will crystallize out, leaving the iodine impurities in the mother liquor.
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Inert Atmosphere: During the reaction and work-up, using an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Proper Storage: Store the final product in a tightly sealed, amber glass bottle in a desiccator to protect it from moisture and light.
Issue 2: Low Yield
Q: The yield of my EDDI synthesis is lower than expected. What are the potential reasons?
A: Low yields can be attributed to several factors related to the experimental setup and procedure:
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to incorrect stoichiometry, insufficient reaction time, or poor mixing.
-
Losses during Work-up: Significant amounts of the product can be lost during filtration and transfer steps.
-
Sub-optimal Crystallization: If too much solvent is used for crystallization, or if the solution is not cooled sufficiently, a significant portion of the product may remain dissolved in the mother liquor.
-
Side Reactions: While the primary reaction is a straightforward acid-base neutralization, impurities in the starting materials could lead to side reactions.
Troubleshooting Steps:
-
Verify Reagent Purity: Use pure ethylenediamine rather than its salts (e.g., hydrochloride or sulfate) to avoid introducing contaminants.[7]
-
Optimize Crystallization: Carefully determine the optimal amount of solvent for recrystallization. The goal is to use the minimum amount of hot solvent required to fully dissolve the product. After dissolution, cool the solution slowly and then in an ice bath to maximize crystal formation.
-
Minimize Transfers: Plan your experimental workflow to minimize the number of transfers of the solid product.
-
Check Reaction Conditions: Ensure the reaction is stirred adequately and allowed sufficient time to complete. For the direct neutralization reaction, it is typically rapid.
Issue 3: Product is Gummy or Oily
Q: I am getting an oil or a gummy solid instead of a crystalline product. Why is this happening?
A: "Oiling out" during crystallization occurs when the solute is not soluble in the hot solvent but melts at the solvent's boiling point, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Steps:
-
Solvent Selection: The chosen solvent may not be appropriate. An ideal crystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or use a co-solvent system (e.g., ethanol/water).
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote the formation of an oil rather than crystals.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.
Experimental Protocols
Method 1: Direct Neutralization with Hydroiodic Acid
This is the most common and straightforward method for synthesizing EDDI.[5]
Materials:
-
Ethylenediamine (anhydrous)
-
Hydroiodic acid (57% in water)
-
Deionized water
-
Ethanol (for washing, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine in deionized water (e.g., 10 mL of water per 1 g of ethylenediamine). Place the flask in an ice bath to cool.
-
Slowly add a stoichiometric amount (2 molar equivalents) of hydroiodic acid dropwise to the stirred ethylenediamine solution. Monitor the temperature and maintain it below 20°C. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1 hour.
-
Reduce the volume of the solvent using a rotary evaporator until a precipitate begins to form.
-
Cool the solution in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water or ethanol.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Data Presentation
Table 1: Hypothetical Impact of Solvent Choice on EDDI Synthesis Yield and Purity
| Solvent | Dielectric Constant (25°C) | Reaction Time (h) | Yield (%) | Product Purity (%) | Observations |
| Water | 78.5 | 1 | 95 | 99 | Forms a clear solution; crystallizes well upon cooling. |
| Methanol | 32.6 | 1 | 92 | 98 | Good solubility; may require more solvent removal for crystallization. |
| Ethanol | 24.3 | 1.5 | 88 | 98 | Slower dissolution of reactants; good crystal quality. |
Note: The data in this table is illustrative and intended to show how experimental results could be organized. Actual results may vary.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of this compound via direct neutralization.
Caption: A flowchart of the synthesis of EDDI.
Troubleshooting Logic
This diagram provides a decision-making workflow for troubleshooting common issues during EDDI synthesis.
Caption: A decision tree for troubleshooting EDDI synthesis.
References
- 1. Ethylenediamine_dihydroiodide [chemeurope.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. US3733405A - Stabilizer for ethylene diamine dihydriodide - Google Patents [patents.google.com]
- 5. This compound | 5700-49-2 | Benchchem [benchchem.com]
- 6. Preparation method of ethanediamine dihydroiodide and application to feed additive - Eureka | Patsnap [eureka.patsnap.com]
- 7. US4111991A - Process for making halogen salts - Google Patents [patents.google.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Ethylenediamine Dihydriodide Manufacturer (EDDI) | Deepwater Chemicals [deepwaterchemicals.com]
Validation & Comparative
A Comparative Analysis of EDDI and Potassium Iodide as Iodine Sources in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iodine Sources for Chemical Synthesis
In the realm of chemical synthesis, the choice of an appropriate iodine source is critical for achieving desired reaction outcomes, including high yields, purity, and efficiency. Among the various reagents available, potassium iodide (KI) is a well-established and widely utilized source of iodide ions. Ethylenediamine (B42938) dihydroiodide (EDDI), while primarily recognized for its application in animal nutrition as a bioavailable iodine supplement, presents an alternative with distinct physical and chemical properties that warrant consideration in synthetic chemistry. This guide provides a comparative analysis of EDDI and potassium iodide, summarizing their properties, applications, and presenting experimental protocols for key reactions where iodide sources are pivotal.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key physicochemical properties of EDDI and potassium iodide, offering a direct comparison for researchers to consider when selecting an iodine source for a specific synthetic application.
| Property | Ethylenediamine Dihydroiodide (EDDI) | Potassium Iodide (KI) |
| Chemical Formula | C₂H₁₀I₂N₂ | KI |
| Molar Mass | 315.92 g/mol | 166.00 g/mol |
| Iodine Content | ~80% | ~76.5% |
| Appearance | Colorless to light yellow crystalline powder | White crystalline solid |
| Solubility in Water | High | High (140 g/100 mL at 20 °C) |
| Solubility in Organic Solvents | Variable solubility in solvents like ethanol. | Generally soluble in polar protic solvents; solubility varies in other organic solvents. |
| Stability | Known for good stability, particularly in feed applications.[1] | Can be oxidized by air over time, especially in the presence of moisture, leading to the formation of elemental iodine and a yellow discoloration.[2] |
| Primary Use in Synthesis | Emerging use in perovskite synthesis; potential as a ligand and in halogen exchange reactions.[3] | Widely used in Finkelstein reactions, Sandmeyer reactions, and as a catalyst and nucleophile in various organic transformations.[2][4][5] |
Core Applications in Synthesis: Established vs. Emerging Roles
Potassium Iodide (KI): The Versatile Workhorse
Potassium iodide is a cornerstone reagent in organic synthesis, valued for its versatility as a nucleophilic iodide source.[2] Its utility is prominently demonstrated in two classic reactions:
-
The Finkelstein Reaction: This S-N-2 reaction involves the conversion of alkyl chlorides or bromides to the more reactive alkyl iodides.[6] The reaction is often driven to completion by the precipitation of the less soluble sodium or potassium chloride/bromide in a solvent like acetone (B3395972).[6]
-
The Sandmeyer Reaction: In this reaction, an aryl diazonium salt is transformed into an aryl iodide.[7][8] The use of potassium iodide provides the iodide nucleophile for this transformation, often without the need for a copper catalyst that is required for other Sandmeyer reactions.[2][7]
This compound (EDDI): A Potential Newcomer
While detailed studies on the application of EDDI in mainstream organic synthesis are limited, its chemical structure suggests potential utility in several areas:
-
Iodine Source: With a high iodine content of approximately 80%, EDDI can theoretically serve as an effective source of iodide ions for reactions like the Finkelstein and Sandmeyer reactions. Its high water solubility could be advantageous in aqueous reaction media.
-
Ligand in Catalysis: The ethylenediamine moiety in EDDI is a well-known bidentate ligand capable of forming stable complexes with various metal ions.[3] This suggests a potential role for EDDI as a ligand in transition-metal-catalyzed cross-coupling reactions, where the ligand can influence the catalyst's activity and selectivity.[9][10][11]
-
Perovskite Synthesis: EDDI has found a niche application as a precursor in the synthesis of organohalide-based perovskites for solar cell applications.[3] The ethylenediammonium cation from EDDI can be incorporated into the perovskite structure to enhance stability.[3]
Experimental Protocols
Below are detailed experimental protocols for two key reactions where potassium iodide is commonly used. While no specific protocols for EDDI in these reactions were found in the reviewed literature, its potential application as a direct substitute for KI could be explored using similar methodologies, with adjustments for molar equivalents based on its higher iodine content.
Protocol 1: Iodination of an Arylamine via the Sandmeyer Reaction using Potassium Iodide
This protocol describes the conversion of an arylamine to an aryl iodide.
Materials:
-
Arylamine
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve the arylamine (1.0 equivalent) in deionized water and add concentrated sulfuric acid (2.8 equivalents).
-
Cool the mixture in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.2 equivalents) in deionized water dropwise while maintaining the low temperature. Stir for 30 minutes.
-
Add diethyl ether, followed by the dropwise addition of a solution of potassium iodide (4.0 equivalents) in deionized water.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A reported yield for a similar procedure is around 70%.[7]
Protocol 2: Halogen Exchange via the Finkelstein Reaction using Potassium Iodide
This protocol outlines the conversion of an alkyl bromide to an alkyl iodide.
Materials:
-
Alkyl Bromide
-
Potassium Iodide (KI)
-
Acetone
Procedure:
-
Dissolve the alkyl bromide (1.0 equivalent) in acetone in a round-bottom flask.
-
Add an excess of potassium iodide (e.g., 1.5-2.0 equivalents).
-
Reflux the reaction mixture. The reaction progress can be monitored by the formation of a precipitate (potassium bromide), which is insoluble in acetone.
-
After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.
-
Filter off the precipitated potassium bromide.
-
Remove the acetone from the filtrate under reduced pressure.
-
The remaining crude product can be further purified by distillation or chromatography if necessary.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of a typical experimental workflow and the logical relationship between the key properties of EDDI and KI.
Caption: A generalized experimental workflow for a synthesis reaction involving an iodine source.
Caption: A diagram illustrating the comparative properties and applications of EDDI and KI as iodine sources.
Conclusion and Future Outlook
Potassium iodide remains the go-to, well-documented, and versatile source of iodide for a wide range of synthetic transformations. Its reactivity and the wealth of available literature make it a reliable choice for researchers.
This compound, on the other hand, is a more novel reagent in the context of general organic synthesis. Its high iodine content and inherent ligand properties present intriguing possibilities that are yet to be fully explored. The stability of EDDI, a key feature in its nutritional applications, could also translate to advantages in certain synthetic contexts, potentially leading to longer shelf life and more consistent results.
Future research should focus on direct, quantitative comparisons of EDDI and KI in standard synthetic reactions. Such studies would provide the necessary experimental data to fully evaluate EDDI's potential as a mainstream iodine source and to define the specific conditions under which it may offer advantages over the traditional choice of potassium iodide. For now, KI remains the established standard, while EDDI represents an area ripe for investigation and potential innovation in synthetic methodology.
References
- 1. mdpi.com [mdpi.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Finkelstein reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Organic Iodine Compounds in Catalysis: Beyond Ethylenediamine Dihydroiodide (EDDI)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylenediamine dihydroiodide (EDDI) is an organic iodine compound primarily utilized as a nutritional supplement in animal feed and as a precursor in materials science, particularly for perovskite solar cells.[1][2] An extensive review of the scientific literature reveals a notable absence of EDDI's application as a catalyst in mainstream organic synthesis. Consequently, a direct performance comparison with other organic iodine catalysts is not feasible due to the lack of published experimental data.
This guide, therefore, pivots to a comprehensive comparison of well-established and catalytically active organic iodine compounds. It aims to provide researchers, scientists, and drug development professionals with a data-driven overview of the performance of various organic iodine catalysts in two pivotal areas: Oxidation Reactions and Carbon-Nitrogen (C-N) Bond Formation . The comparison focuses on molecular iodine (I₂), iodoarenes (which act as pre-catalysts), and hypervalent iodine(V) reagents, offering insights into their catalytic efficacy, substrate scope, and reaction conditions. This guide serves as a valuable resource for selecting the appropriate iodine-based catalytic system for specific synthetic transformations.
Introduction to Organic Iodine Catalysis
Organic iodine compounds have emerged as a powerful class of catalysts, often serving as an environmentally benign and less toxic alternative to traditional transition metal catalysts.[3][4] Their utility spans a wide range of organic transformations, primarily leveraging the ability of the iodine atom to exist in multiple oxidation states (I, III, and V). In catalytic cycles, a stoichiometric oxidant is typically used to regenerate the active hypervalent iodine species from the iodide or iodoarene precursor.[3][5] This guide will delve into the comparative performance of key organic iodine catalysts in oxidation and C-N bond formation reactions.
Part 1: Catalytic Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Organic iodine compounds are effective catalysts for this conversion, often in the presence of a terminal oxidant like Oxone® or m-chloroperbenzoic acid (mCPBA).
Performance Comparison of Iodine Catalysts in Alcohol Oxidation
| Catalyst System | Substrate | Product | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 2-Iodo-N-isopropyl-5-methoxybenzamide / Oxone® | 1-Phenylethanol (B42297) | Acetophenone | 10 | Oxone® | CH₃CN/H₂O | 1 | 95 | [5] |
| 2-tert-Butylsulfonyl-iodobenzene / O₂ | 1-(4-Methoxyphenyl)ethanol | 4-Methoxyacetophenone | 10 | O₂ (aerobic) | Acetonitrile (B52724) | 24 | 91 | [5] |
| Sodium 2-iodobenzenesulfonate / Oxone® | 5-(Hydroxymethyl)furfural | 2,5-Diformylfuran | 10 | Oxone® | Nitromethane | 2 | 87 | [5] |
| Molecular Iodine (I₂) / O₂ | Dodecane-1-thiol* | Didodecyl disulfide | 5 | O₂ (aerobic) | Ethyl Acetate | 4 | >98 | [6] |
Note: While the oxidation of a thiol to a disulfide is shown for molecular iodine, it demonstrates its catalytic activity in aerobic oxidation. Direct catalytic oxidation of alcohols by I₂ often requires specific conditions or co-catalysts.
Experimental Protocols for Alcohol Oxidation
Protocol 1: Oxidation of 1-Phenylethanol using 2-Iodo-N-isopropyl-5-methoxybenzamide [5]
-
To a solution of 1-phenylethanol (1 mmol) in a mixture of acetonitrile and water (3:1, 4 mL) is added 2-iodo-N-isopropyl-5-methoxybenzamide (0.1 mmol, 10 mol%).
-
Oxone® (2.5 mmol) and Bu₄NHSO₄ (1 mmol) are added to the mixture.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford acetophenone.
Catalytic Cycle for Iodine(V)-Catalyzed Alcohol Oxidation
The catalytic cycle typically involves the oxidation of an iodoarene pre-catalyst to a hypervalent iodine(V) species by a terminal oxidant. This active species then oxidizes the alcohol, regenerating the iodoarene for the next catalytic turnover.
Caption: Catalytic cycle for the oxidation of alcohols.
Part 2: Catalytic Carbon-Nitrogen (C-N) Bond Formation
The formation of C-N bonds is crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Iodine-catalyzed methods provide a metal-free alternative for these important transformations.
Performance Comparison of Iodine Catalysts in C-N Bond Formation
| Catalyst System | Substrate 1 | Substrate 2 | Product | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| Molecular Iodine (I₂) / TBHP | Quinoxalinone | Morpholine | 3-Morpholinoquinoxalin-2(1H)-one | 5 | TBHP | Dioxane | 12 | 92 | [7] |
| Iodobenzene / Peracetic Acid | Anisole | 3-Aminopyridine | N-(4-methoxyphenyl)pyridin-3-amine | 20 | Peracetic Acid | Dichloroethane | 12 | 85 | [5] |
| 1,2-Diiodo-4,5-dimethoxybenzene / Electrocatalysis | N-Phenylbenzamide | - (Intramolecular) | Phenanthridin-6(5H)-one | 0.5 | Electricity | HFIP | ~14 | 92 | [8] |
Experimental Protocols for C-N Bond Formation
Protocol 2: Synthesis of 3-Aminoquinoxalinones using Molecular Iodine [7]
-
To a solution of quinoxalin-2(1H)-one (0.5 mmol) and the corresponding amine (0.6 mmol) in dioxane (2 mL) is added molecular iodine (0.025 mmol, 5 mol%).
-
Aqueous tert-butyl hydroperoxide (TBHP, 70% in water, 1.0 mmol) is added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 3-aminoquinoxalinone.
Proposed Catalytic Cycle for Iodine-Catalyzed C-N Bond Formation
In this proposed pathway, molecular iodine reacts with the amine to form an N-iodo intermediate. This is followed by reaction with the quinoxalinone, facilitated by the oxidant, to form the C-N bond and regenerate the iodine catalyst.
Caption: Proposed cycle for iodine-catalyzed C-N bond formation.
Conclusion
While EDDI does not appear to be a viable catalyst in organic synthesis based on current literature, the field of organic iodine catalysis offers a rich and diverse toolbox for synthetic chemists. Molecular iodine, iodoarenes, and hypervalent iodine reagents demonstrate significant catalytic activity in a range of important transformations, including alcohol oxidation and C-N bond formation. These catalysts often provide mild, efficient, and environmentally friendly alternatives to traditional metal-based systems. The data and protocols presented in this guide offer a starting point for researchers to explore and apply the power of organic iodine catalysis in their own synthetic endeavors. Further research into novel organic iodine structures and their catalytic applications will undoubtedly continue to expand the capabilities of this exciting area of chemistry.
References
- 1. This compound | 5700-49-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Iodine-Catalyzed C-N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions [organic-chemistry.org]
- 8. Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Ethylenediamine Dihydroiodide: A Comparative Guide to Titrimetric Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of methods for validating the purity of ethylenediamine (B42938) dihydroiodide, with a focus on titration techniques. Experimental data and detailed protocols are provided to assist in the selection of the most appropriate method for your laboratory.
Introduction to Purity Validation
Ethylenediamine dihydroiodide (EDDI) is a salt composed of the ethylenediammonium dication and iodide anions.[1] Its purity is crucial for its applications, which include its use as an iodine supplement in animal feed.[1] While various analytical techniques can be employed to assess the purity of EDDI, titration methods offer a classic, cost-effective, and reliable approach. This guide will primarily focus on argentometric titration for the quantification of iodide content and discuss acid-base titration as a method to assay the ethylenediamine component.
Primary Titration Method: Argentometric Titration
Argentometric titration is a quantitative analytical method used to determine the iodide content in this compound.[2] This method relies on the reaction of iodide ions with a standardized solution of silver nitrate (B79036), which forms a silver iodide precipitate.[2] The endpoint of the titration indicates the complete precipitation of iodide, allowing for the calculation of the iodide percentage in the sample.[2]
Experimental Protocol: Argentometric Titration of this compound
Objective: To determine the percentage of iodide in a synthesized sample of this compound.
Materials:
-
Synthesized this compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium chromate (B82759) (K₂CrO₄) indicator solution
-
Distilled water
-
Burette, pipette, conical flasks, and analytical balance
Procedure (Mohr Method):
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the synthesized this compound and dissolve it in 50 mL of distilled water in a conical flask.
-
Indicator Addition: Add 1 mL of 5% potassium chromate indicator solution to the flask. The solution will have a yellow color.
-
Titration: Titrate the sample solution with the standardized 0.1 M silver nitrate solution from a burette. A white precipitate of silver iodide (AgI) will form.
-
Endpoint Determination: Continue the titration, with constant swirling, until the first appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄), which indicates the endpoint.
-
Calculation: Record the volume of silver nitrate solution used. The percentage of iodide can be calculated using the following formula:
% Iodide = (V_AgNO3 * M_AgNO3 * Molar_Mass_Iodide) / (Mass_of_Sample) * 100
Where:
-
V_AgNO3 is the volume of AgNO₃ solution used in liters.
-
M_AgNO3 is the molarity of the AgNO₃ solution.
-
Molar_Mass_Iodide is the molar mass of iodine (126.9 g/mol ).
-
Mass_of_Sample is the initial mass of the this compound sample in grams.
-
Alternative Titration Method: Acid-Base Titration
Given that ethylenediamine is a diprotic weak base, it can be titrated with a strong acid like hydrochloric acid (HCl).[3][4] This titration would have two equivalence points, corresponding to the protonation of the two amine groups.[3] This method directly quantifies the ethylenediamine content of the salt.
Conceptual Protocol: Acid-Base Titration
-
Sample Preparation: An accurately weighed sample of this compound is dissolved in water.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Endpoint Detection: The pH is monitored throughout the titration using a pH meter to generate a titration curve. The two inflection points on the curve correspond to the two equivalence points. Alternatively, an appropriate indicator can be chosen to signal the endpoint.[5]
-
Calculation: The volume of acid consumed at the second equivalence point is used to calculate the amount of ethylenediamine in the sample.
A back titration approach is also feasible, where a known excess of a strong acid is added to the sample, and the remaining acid is then titrated with a standardized strong base.[5]
Comparison of Purity Validation Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity Specification |
| Argentometric Titration | Precipitation titration to quantify iodide content.[2] | Well-established, reliable, and provides a direct measure of the iodide component.[2] | Does not directly measure the ethylenediamine content. | >98.0%[6] |
| Acid-Base Titration | Neutralization titration to quantify the basic ethylenediamine component.[4] | Directly quantifies the organic base component. | The two equivalence points may not be sharply defined, potentially affecting accuracy.[7] | Not typically cited as a primary method in certificates of analysis. |
| Total Nitrogen Analysis | Methods like Kjeldahl determine the total nitrogen content.[2] | Provides a measure of the ethylenediamine content.[2] | Can be more complex and time-consuming than titration. | >98.0% (by Total Nitrogen)[6] |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities based on their physicochemical properties.[2] | Highly sensitive and can detect and quantify trace impurities. | Requires more expensive equipment and skilled operators. | Not typically cited as a primary method in certificates of analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR).[2][8] | Confirms the chemical structure and can identify organic impurities.[2] | Requires sophisticated instrumentation and expertise in spectral interpretation. | Confirms structure.[9] |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and subsequent purity validation of this compound.
Caption: Workflow for the synthesis and purity validation of this compound.
Conclusion
For the routine validation of synthesized this compound purity, argentometric titration offers a robust, reliable, and cost-effective method for quantifying the iodide content. While acid-base titration provides a direct measure of the ethylenediamine moiety, its practical application may be complicated by the nature of the titration curve. For a more comprehensive analysis, especially in a drug development setting, combining titration with spectroscopic methods like NMR for structural confirmation and chromatographic techniques like HPLC for impurity profiling is recommended. The choice of method will ultimately depend on the specific requirements of the research, available instrumentation, and the desired level of analytical detail.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 5700-49-2 | Benchchem [benchchem.com]
- 3. wyzant.com [wyzant.com]
- 4. Ethylenediamine (NH2CH2CH2NH2, abbreviated en) is an organic - McMurry 8th Edition Ch 17 Problem 147 [pearson.com]
- 5. Sciencemadness Discussion Board - Titration of ethylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound | 5700-49-2 | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
Performance comparison of EDDI and tetrabutylammonium iodide in phase transfer catalysis
A Comparative Guide to Ethyltriphenylphosphonium Iodide (EDDI) and Tetrabutylammonium (B224687) Iodide (TBAI) in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two common phase transfer catalysts: ethyltriphenylphosphonium iodide (EDDI), a phosphonium (B103445) salt, and tetrabutylammonium iodide (TBAI), a quaternary ammonium (B1175870) salt. The selection of an appropriate phase transfer catalyst is crucial for optimizing reaction outcomes, including yield, reaction time, and selectivity. This document summarizes available data, outlines experimental protocols for representative reactions, and provides visualizations to aid in catalyst selection and experimental design.
Executive Summary
Both EDDI and TBAI are effective phase transfer catalysts that facilitate reactions between reactants in immiscible phases by transporting a reactive anion from an aqueous or solid phase into an organic phase. The key differences in their performance stem from the nature of the cation—phosphonium versus ammonium.
Generally, phosphonium salts like EDDI are reported to exhibit higher thermal and chemical stability compared to their ammonium counterparts like TBAI. This can be a significant advantage in reactions requiring elevated temperatures or strongly basic conditions, as ammonium salts can be susceptible to Hofmann elimination. However, TBAI is a widely used and effective catalyst for a broad range of reactions, often favored for its accessibility and extensive documentation in the literature.
Performance Comparison: Phosphonium vs. Ammonium Salts
The choice between a phosphonium and an ammonium salt as a phase transfer catalyst can significantly impact reaction efficiency.
| Feature | Phosphonium Salts (e.g., EDDI) | Quaternary Ammonium Salts (e.g., TBAI) |
| Thermal Stability | Generally higher; not susceptible to Hofmann elimination. | Lower; can undergo Hofmann elimination at high temperatures in the presence of a strong base. |
| Chemical Stability | More stable in strongly basic conditions. | Can degrade under harsh basic conditions. |
| Catalytic Activity | Often show higher activity and yields in specific reactions due to the lipophilicity of the cation. | Effective in a wide range of reactions; performance can be influenced by the nature of the anion.[1][2][3] |
| Lipophilicity | Generally higher due to the larger phosphorus atom, which can enhance solubility in organic phases. | Varies with the length of the alkyl chains. TBAI is significantly lipophilic. |
| Cost | Can be more expensive than common ammonium salts. | Generally less expensive and widely available. |
Quantitative Data from Representative Reactions
While direct comparative data is limited, the following tables summarize the performance of catalysts from the respective classes in relevant reactions.
Table 1: Alkylation of Sodium Benzoate with Butyl Bromide
This reaction provides a basis for comparing the catalytic efficiency of a phosphonium salt to an ammonium salt.
| Catalyst | Catalyst Type | Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tri Capryryl methyl Ammonium Chloride (Aliquat 336) | Ammonium Salt | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium Salt | 91 |
This data is from a comparative study and not a direct comparison of EDDI and TBAI, but illustrates the potential for higher yields with phosphonium salts.
Table 2: Representative Applications and Reported Yields
This table provides examples of reactions where EDDI and TBAI have been successfully employed.
| Reaction Type | Catalyst | Substrates | Product | Yield (%) |
| Algar−Flynn−Oyamada Synthesis | EDDI | Chalcones | 3-Hydroxyflavones | Not specified |
| N,N-dimethylation | EDDI | Primary aromatic amines, methyl alkyl carbonates | N,N-dimethylated amines | Not specified |
| Oxidative α-azidation | TBAI | β-Ketocarbonyl compounds, NaN₃ | α-Azido carbonyl compounds | Up to 95% |
| N-Alkylation | TBAI | Acetamide, Ethyl bromide | N-Ethylacetamide | Not specified |
| N-Alkylation | TBAI | Indazole, Methyl chloroacetate | N-Alkylated indazole | Not specified |
| Williamson Ether Synthesis | TBAI (as part of a system) | Alcohols, Alkyl halides | Ethers | 50-95% (general) |
Experimental Protocols
1. General Procedure for Phase-Transfer-Catalyzed Alkylation of Hydantoins (using an ammonium salt catalyst)
This protocol describes a C5-selective alkylation of hydantoins using tetrabutylammonium bromide (TBAB), a close analog of TBAI.[4]
-
Materials:
-
Hydantoin (B18101) (0.25 mmol)
-
Tetrabutylammonium bromide (TBAB) (2 mol %)
-
Toluene (0.3 mL)
-
50% w/w aqueous Potassium Hydroxide (KOH) (0.2 mL)
-
Electrophile (e.g., alkyl halide) (0.75 mmol, 3 equiv)
-
Deionized Water
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the hydantoin and TBAB in toluene, add the 50% w/w aqueous KOH, followed by the addition of the electrophile at room temperature.
-
Stir the reaction vigorously at the same temperature until complete conversion of the starting material is observed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with 10 mL of water.
-
Extract the aqueous phase with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
-
2. General Procedure for Oxidative α-Azidation of β-Ketocarbonyl Compounds (using TBAI)
This protocol details the use of TBAI in an oxidative azidation reaction.[5][6]
-
Materials:
-
β-Ketocarbonyl compound (1.0 mmol)
-
Sodium azide (B81097) (NaN₃) (1.2 mmol)
-
Dibenzoyl peroxide (DBPO) (1.2 mmol)
-
Tetrabutylammonium iodide (TBAI) (0.2 mmol, 20 mol%)
-
Solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)
-
-
Procedure:
-
Combine the β-ketocarbonyl compound, sodium azide, dibenzoyl peroxide, and TBAI in the chosen solvent.
-
Stir the reaction mixture at the appropriate temperature (as determined by optimization) until the reaction is complete (monitored by TLC or other suitable analytical method).
-
Upon completion, perform an appropriate work-up, which may include washing with aqueous solutions to remove inorganic salts and the catalyst.
-
Dry the organic phase and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Visualizations
Mechanism of Phase Transfer Catalysis
The following diagram illustrates the general mechanism of phase transfer catalysis, which is applicable to both EDDI (a phosphonium salt, Q = R₄P⁺) and TBAI (an ammonium salt, Q = R₄N⁺).
Caption: General mechanism of phase transfer catalysis.
Experimental Workflow for a Typical Phase Transfer Catalysis Reaction
This diagram outlines the typical steps involved in setting up and carrying out a phase transfer catalyzed reaction.
Caption: Experimental workflow for a phase transfer catalysis reaction.
Conclusion
The selection between EDDI and TBAI for phase transfer catalysis should be guided by the specific requirements of the reaction. Phosphonium salts like EDDI offer potential advantages in terms of thermal and chemical stability, which may lead to higher yields in demanding applications. Ammonium salts like TBAI are versatile, widely used, and often more cost-effective. For initial explorations, TBAI is a reliable choice due to the extensive literature on its use. For reactions requiring high temperatures or prolonged reaction times in the presence of strong bases, EDDI may prove to be the superior catalyst. Further direct comparative studies are needed to provide more definitive quantitative guidance.
References
- 1. News - Tetrabutylammonium Iodide: High-Quality Reagents for Research & Development [hschemraw.com]
- 2. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabutylammonium iodide-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
Comparative Efficacy of EDDI in Stabilizing α-Phase Cesium Lead Triiodide Perovskites
A Guide for Researchers in Optoelectronics and Materials Science
The pursuit of stable and efficient perovskite solar cells has highlighted the critical challenge of stabilizing the photoactive alpha-phase of cesium lead triiodide (α-CsPbI₃). This inorganic perovskite boasts a desirable bandgap for photovoltaic applications but is notoriously prone to converting into a non-photoactive "yellow" δ-phase under ambient conditions. This guide provides a comparative analysis of ethylenediammonium diiodide (EDDI) as a stabilizing agent for α-CsPbI₃, benchmarking its performance against other prominent stabilization strategies.
Performance Comparison of α-CsPbI₃ Stabilization Strategies
The efficacy of various stabilization methods can be quantified by their impact on key performance metrics of resulting perovskite solar cells (PSCs). The following table summarizes the power conversion efficiency (PCE) and long-term stability of α-CsPbI₃ PSCs stabilized by EDDI and other common alternative methods.
| Stabilization Method | Additive/Modification | Power Conversion Efficiency (PCE) | Stability |
| EDDI Additive | Ethylenediammonium diiodide (EDDI) | 11.8%[1] | Stable for months at room temperature and >150 hours at 100°C.[1] |
| Organic Cation Doping | Dimethylammonium (DMA⁺) | Improved phase stability, specific PCE varies with concentration. | Enhanced phase stability by compressing the transition temperature.[2] |
| Organic Cation Doping | Formamidinium (FA⁺) / Methylammonium (MA⁺) | PCEs can exceed 21%.[3] | Improved stability over time compared to single-cation perovskites. |
| Surface Engineering | Phenylethylammonium iodide (PEAI) | 15.07% | Device retains 92% of initial efficiency after 2 months in ambient conditions. |
| B-site Doping | Bismuth (Bi³⁺) | 13.21% | Retains 68% of initial PCE for 168 hours under ambient conditions without encapsulation. |
| Zwitterion Additive | Sulfobetaine | 11.4% | Significantly improved phase stability in air.[4] |
| Surface Treatment | Choline Iodide | 18.4% | Highly reproducible and stable efficiencies at 45 ± 5°C.[5] |
Mechanism of EDDI Stabilization
The stabilizing effect of EDDI on α-CsPbI₃ is primarily attributed to the in-situ formation of a two-dimensional (2D) perovskite layer, ethylenediammonium lead iodide (EDAPbI₄), at the grain boundaries and surface of the 3D CsPbI₃ perovskite.[1] This 2D capping layer provides a physical barrier against environmental stressors like moisture and passivates surface defects, thereby inhibiting the detrimental α-to-δ phase transition.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for advancing perovskite research. Below are representative protocols for the synthesis of α-CsPbI₃ stabilized by EDDI and two alternative methods.
EDDI Stabilization Protocol
This protocol is based on the introduction of a 2D perovskite component to stabilize the α-CsPbI₃ phase.[1]
-
Precursor Solution Preparation:
-
A precursor solution of CsPbI₃ is prepared by dissolving CsI and PbI₂ in a molar ratio of 1:1 in a suitable solvent such as a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
-
A separate solution of ethylenediammonium diiodide (EDDI) is prepared in DMSO.
-
-
Film Deposition:
-
A small amount of the EDDI solution is added to the CsPbI₃ precursor solution. The optimal concentration of EDDI needs to be determined experimentally but is typically in the range of 1-5 mol%.
-
The resulting solution is then spin-coated onto a substrate (e.g., FTO-coated glass with a TiO₂ electron transport layer) in a nitrogen-filled glovebox.
-
-
Annealing:
-
The spin-coated film is subsequently annealed at a temperature range of 100-150°C for a specific duration (e.g., 10-30 minutes) to promote the crystallization of the perovskite and the formation of the 2D capping layer.
-
-
Device Completion:
-
A hole-transport layer (e.g., Spiro-OMeTAD) and a metal contact (e.g., gold) are deposited on top of the perovskite layer to complete the solar cell device.
-
Alternative Protocol: Organic Cation Doping (FAI)
Formamidinium iodide (FAI) can be used to partially replace Cs⁺ in the A-site of the perovskite structure, leading to improved phase stability.
-
Precursor Solution Preparation:
-
A mixed-cation precursor solution is prepared by dissolving CsI, FAI, and PbI₂ in a specific molar ratio (e.g., Cs₀.₁₅FA₀.₈₅PbI₃) in a DMF:DMSO solvent mixture.
-
-
Film Deposition:
-
The precursor solution is spin-coated onto the substrate. An anti-solvent dripping step (e.g., with chlorobenzene) is often employed during spin-coating to induce rapid crystallization and form a uniform film.
-
-
Annealing:
-
The film is annealed at approximately 150°C for 10-20 minutes to form the desired black perovskite phase.
-
-
Device Completion:
-
The subsequent layers (hole-transport layer and metal contact) are deposited as described for the EDDI-stabilized device.
-
Alternative Protocol: B-site Doping (Bi³⁺)
Incorporating a small amount of a trivalent cation like Bismuth (Bi³⁺) into the Pb²⁺ site can enhance stability.
-
Precursor Solution Preparation:
-
A precursor solution is prepared by dissolving CsI, PbI₂, and a bismuth source (e.g., BiI₃) in a desired molar ratio (e.g., CsPb₀.₉₇Bi₀.₀₃I₃) in a suitable solvent.
-
-
Film Deposition:
-
The solution is spin-coated onto the substrate, potentially with an anti-solvent treatment.
-
-
Annealing:
-
The film is annealed at a temperature typically between 140-160°C to facilitate the incorporation of Bi³⁺ into the perovskite lattice and crystallize the film.
-
-
Device Completion:
-
The device is completed by depositing the hole-transport and metal contact layers.
-
Conclusion
The stabilization of α-CsPbI₃ is a multifaceted challenge that can be addressed through various chemical and engineering strategies. EDDI has proven to be an effective additive, primarily through the formation of a protective 2D perovskite layer, leading to significant improvements in phase stability and respectable power conversion efficiencies. While other methods, such as mixed-cation doping and B-site substitution, have also demonstrated considerable success, often achieving higher PCEs, the choice of stabilization strategy will ultimately depend on the specific application requirements, including the desired balance between efficiency, long-term stability, and processing complexity. The experimental protocols provided herein offer a starting point for researchers to explore and optimize these promising stabilization techniques.
References
- 1. Bication lead iodide 2D perovskite component to stabilize inorganic α-CsPbI3 perovskite phase for high-efficiency solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamically stabilized β-CsPbI3-based perovskite solar cells with efficiencies >18 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of EDDI and Inorganic Iodides in Research Models
For researchers and professionals in drug development and animal nutrition, understanding the bioavailability of different iodine sources is crucial for effective formulation and dosing. This guide provides a detailed comparison of Ethylenediamine (B42938) Dihydriodide (EDDI), an organic source of iodine, with inorganic iodides such as potassium iodide (KI) and sodium iodide (NaI), based on available experimental data.
Overview of Iodine Bioavailability
Iodine is an essential trace element vital for the synthesis of thyroid hormones, which regulate metabolism in animals.[1][2] The effectiveness of iodine supplementation depends on its bioavailability, which is the proportion of the ingested iodine that is absorbed and becomes available for metabolic processes. While inorganic iodides are commonly used, organic forms like EDDI are also utilized, particularly in animal feed.[2][3] EDDI is noted for its high bioavailability and its role in preventing conditions like foot rot in cattle.[1][3]
Comparative Bioavailability Studies: EDDI vs. Inorganic Iodides
A key study conducted by Harold Wayne Hutton in 1975 provides a direct comparison of the metabolism of iodine from EDDI versus NaI and KI in dairy cows. The research involved multiple experiments to track the distribution and excretion of iodine from these different sources.
Experimental Protocols
Experiment I: Single Dose Administration in Lactating Twin Cows
-
Subjects: Two sets of twin lactating dairy cows.
-
Treatment: One twin from each set received a single oral dose of EDDI labeled with Iodine-125 (¹²⁵I) and NaI labeled with Iodine-131 (¹³¹I). The other twin received an intravenous dose of the same labeled compounds.
-
Sample Collection: Milk, urine, feces, and blood were collected for six consecutive days.
-
Objective: To compare the metabolism of iodine from a single dose of EDDI and NaI.
Experiment II: Daily Oral Dosing in Non-Lactating Cows
-
Subjects: Three non-lactating cows.
-
Treatment: The cows received daily oral doses of EDD¹²⁵I and Na¹³¹I for six days.
-
Sample Collection: Blood, urine, and feces were sampled for six days. Twenty-four hours after the last dose, the animals were sacrificed, and tissue samples were collected from the digestive tract and other organs.
-
Objective: To assess tissue retention and excretion of iodine from EDDI and NaI after repeated dosing.
Experiment III: Varied Level Feeding in Lactating Dairy Cows
-
Subjects: Twelve lactating dairy cows.
-
Treatment: Cows were fed varying levels of KI and EDDI for seven weeks.
-
Sample Collection: Samples of blood, milk, urine, and feces were taken every seventh day.
-
Objective: To compare the long-term effects of EDDI and KI on iodine levels in various biological samples.
Below is a visual representation of the general experimental workflow for these comparative studies.
Caption: Experimental workflow for comparing EDDI and inorganic iodide metabolism.
Quantitative Data Summary
The results from these experiments indicated notable differences in the metabolism of iodine from EDDI compared to inorganic iodides.
| Parameter | EDDI (Organic Iodine) | NaI/KI (Inorganic Iodide) | Research Model | Key Findings | Reference |
| Fecal Excretion | Lower | 17% higher than EDDI | Non-Lactating Cows | Iodine from NaI was more readily excreted in the feces. | |
| Tissue Retention | 11% higher than NaI | Lower | Non-Lactating Cows | EDDI was retained more efficiently in the tissues. | |
| Urinary Excretion | Lower | Twice as high as EDDI | Lactating Cows | A significantly larger amount of iodine from KI was excreted in the urine. | |
| Milk Iodine Concentration | Twice as high as KI | Lower | Lactating Cows | Iodine from EDDI was more readily transferred to milk. | |
| Milk Iodine Concentration (ng/ml) | 467 (1 mg/kg diet) 535 (2 mg/kg diet) 869 (4 mg/kg diet) | 404 (1 mg/kg diet) 477 (2 mg/kg diet) 757 (4 mg/kg diet) | Lactating Holstein Cows | Milk iodine concentrations increased with dietary intake for both sources, with EDDI resulting in slightly higher concentrations. | [4] |
| Serum & Feces Iodine | Similar to KI | Similar to EDDI | Lactating Cows | No significant difference in the amount of iodine appearing in the feces and serum between the two compounds on an equal iodine basis. |
Discussion of Findings
The collective data suggests that while the metabolism of a single dose of EDDI and NaI appears similar, long-term administration reveals significant differences. EDDI demonstrates a greater affinity for tissue retention, particularly in cartilage, which may contribute to its effectiveness as a preventive agent for conditions like foot rot in cattle.
The lower urinary excretion and higher milk concentration of iodine from EDDI compared to KI suggest a different metabolic pathway or a more sustained release of iodine into the system. The higher retention in tissues and transfer to milk indicates that EDDI is a highly bioavailable source of iodine, potentially offering advantages for specific therapeutic or nutritional applications.
It is important to note that while these studies provide valuable insights, the economic and therapeutic implications of these metabolic differences have not been fully elucidated.[5] Further research is needed to explore the specific mechanisms underlying the differential metabolism and to translate these findings into optimized iodine supplementation strategies in various animal models and, potentially, in human applications.
References
- 1. Dietary ethylenediamine dihydroiodide mitigated Escherichia coli O78-induced immune and intestinal damage of ducks via suppression of NF-κB signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary this compound improves intestinal health in Cherry Valley ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Iodine in milk and meat of dairy cows fed different amounts of potassium iodide or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Comparison of the Metabolism of Iodine from Ethylenediamine Dihydriodi" by Harold Wayne Hutton [trace.tennessee.edu]
X-ray crystallography of ethylenediamine dihydroiodide for structural validation
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and materials science, the precise structural elucidation of small molecules is paramount. Ethylenediamine (B42938) dihydroiodide, a compound with applications ranging from a feed additive to a precursor in synthesis, requires rigorous structural validation to ensure its purity, stability, and predictable behavior in various applications. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of ethylenediamine dihydroiodide, supported by experimental data from analogous compounds and detailed methodologies.
X-ray Crystallography: The Gold Standard
Expected Crystal Structure of this compound:
Based on the structures of its analogs, the ethylenediammonium dication in this compound is expected to adopt a trans (anti-periplanar) conformation. The crystal lattice would be stabilized by an extensive network of N-H···I hydrogen bonds, which are crucial in defining the crystal packing and overall stability.
Comparative Crystallographic Data:
| Parameter | Ethylenediamine Dihydrochloride[1] | Ethylenediammonium Dibromide | This compound (Predicted) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c[1] | C 1 2/m 1 | P2₁/c or similar |
| a (Å) | 4.44 ± 0.02[1] | 15.144 | ~4.6 - 4.8 |
| b (Å) | 6.88 ± 0.02[1] | 4.7598 | ~7.0 - 7.2 |
| c (Å) | 9.97 ± 0.02[1] | 4.8146 | ~10.2 - 10.5 |
| β (°) ** | 92 ± 1[1] | 101.323 | ~91 - 93 |
| C-C Distance (Å) | 1.54[1] | - | ~1.54 |
| C-N Distance (Å) | 1.48[1] | - | ~1.48 |
| C-C-N Bond Angle (°) ** | 109.07[1] | - | ~109 |
| N-H···X H-bond (Å) | 3.14, 3.16, 3.22 (N-H···Cl)[1] | - | Expected > 3.2 (N-H···I) |
Alternative Structural Validation Methods
While X-ray crystallography provides unparalleled detail, other spectroscopic techniques offer complementary and often more accessible means of structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, NMR can confirm the presence of the ethylenediammonium dication and the symmetry of the molecule.
Expected NMR Data for this compound:
| Nucleus | Solvent | Expected Chemical Shift (ppm) | Rationale |
| ¹H | D₂O | ~3.4 - 3.6 | A single peak for the four equivalent methylene (B1212753) protons (CH₂), shifted downfield due to the electron-withdrawing effect of the adjacent ammonium (B1175870) groups. |
| ¹³C | D₂O | ~40 - 42 | A single peak for the two equivalent methylene carbons, consistent with a symmetrical molecule. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint." For amine salts like this compound, specific vibrational bands associated with the N-H and C-N bonds are of particular interest.
Expected FTIR Data for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretching | 3200 - 2800 (broad) | Characteristic of the ammonium group (NH₃⁺) and indicative of strong hydrogen bonding. |
| N-H Bending | ~1600 - 1500 | Deformation vibrations of the NH₃⁺ group. |
| C-N Stretching | ~1100 - 1000 | Stretching of the carbon-nitrogen bond. |
| C-H Stretching | ~3000 - 2850 | Stretching vibrations of the methylene groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectrometry Data for this compound:
| Ion | Expected m/z |
| [H₂N(CH₂)₂NH₃]⁺ | 61.07 |
| [H₃N(CH₂)₂NH₃]²⁺ | 30.54 |
Experimental Protocols
Synthesis of this compound
A straightforward method for synthesizing this compound is through a direct acid-base neutralization reaction.
-
In a reaction vessel equipped with a magnetic stirrer and cooling bath, dissolve ethylenediamine in deionized water.
-
Slowly add a stoichiometric amount (2 equivalents) of hydroiodic acid (HI) dropwise while stirring and maintaining a low temperature.
-
The reaction is exothermic; control the temperature to prevent side reactions.
-
After the addition is complete, continue stirring for a period to ensure complete reaction.
-
The resulting salt can be isolated by cooling the solution to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent (e.g., ethanol (B145695) or diethyl ether), and dry under vacuum.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction, typically by slow evaporation of a saturated aqueous or alcoholic solution.
-
Data Collection: Mount a selected crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the collected data to obtain unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
FTIR Spectroscopy
-
Sample Preparation: Prepare a sample for analysis, typically as a KBr pellet (for solid samples) or by placing a small amount of the solid on the crystal of an attenuated total reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the empty sample holder or ATR crystal.
-
Sample Analysis: Collect the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for electrospray ionization, such as a mixture of water and methanol.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Data Analysis: Identify the peaks corresponding to the expected ionic species.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Caption: Logical relationship of analytical techniques for structural elucidation.
References
Safety Operating Guide
Safe Disposal of Ethylenediamine Dihydroiodide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of ethylenediamine (B42938) dihydroiodide (EDDI), a compound commonly used in various research and development applications.
I. Essential Safety and Handling Information
Ethylenediamine dihydroiodide is a water-soluble salt that appears as a white to off-white or light yellow crystalline powder.[1][2][3] While not classified as a hazardous material for transport, it is an irritant and requires careful handling to avoid exposure.[4]
Key Hazards:
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Ingestion: Harmful if swallowed.
-
Inhalation: May cause respiratory irritation.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Safety glasses or goggles
-
Lab coat
-
Nitrile gloves
II. Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂H₁₀I₂N₂ |
| Molecular Weight | 315.92 g/mol |
| Appearance | White to off-white or light yellow crystalline powder[1][2][3] |
| Solubility | Soluble in water and methanol; Insoluble in benzene[6] |
| Melting Point | 150 °C (423.15 K)[3] |
| Boiling Point | 334 °C (607.15 K)[3] |
| Density | 2.2405 g/cm³[3] |
| pH | 4.5-5.0 in a saturated solution[7] |
III. Disposal Procedures
The primary principle for the disposal of this compound is to adhere to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain without appropriate treatment.[8] For bulk quantities, a licensed professional waste disposal service should be contacted.[8][9] For small quantities of dilute aqueous solutions, a chemical neutralization protocol can be followed in the laboratory.
This protocol details the chemical conversion of the iodide in the solution to a less hazardous form, which may then be permissible for drain disposal, pending local regulations. The fundamental principle is the reduction of iodide (I⁻) or any residual iodine (I₂) to a non-hazardous state. A common and effective method involves the use of sodium thiosulfate (B1220275).
Objective: To neutralize dilute aqueous solutions of this compound for safe disposal.
Materials:
-
Dilute this compound waste solution
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (optional, to test for the presence of iodine)
-
Appropriate PPE (safety goggles, lab coat, nitrile gloves)
-
Labeled waste container
Procedure:
-
Preparation: Ensure you are working in a well-ventilated area, such as a fume hood. Don all required PPE.
-
Neutralization: While stirring the dilute this compound waste solution, slowly add the 10% sodium thiosulfate solution.[5] The reaction reduces any elemental iodine that may be present to colorless iodide ions.
-
Verification of Neutralization (if iodine is present): If you suspect the presence of elemental iodine (indicated by a yellowish or brownish tint), you can verify its neutralization. Add a few drops of starch indicator solution. If a blue-black color appears, continue to add sodium thiosulfate solution dropwise until the color disappears, indicating that all the iodine has been reduced.
-
Final Disposal: Once neutralization is complete, the resulting solution should be assessed for any other hazardous components. If no other hazards are present and local regulations permit, the neutralized aqueous solution can be disposed of down the drain with copious amounts of water.[9] Otherwise, it should be collected in a labeled hazardous waste container for pickup by a licensed waste disposal service.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety and waste disposal guidelines before proceeding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. calibrechem.com [calibrechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C2H8N2.2HI | CID 21921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 7. Ethylenediamine Dihydriodide Manufacturer (EDDI) | Deepwater Chemicals [deepwaterchemicals.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethylenediamine Dihydroiodide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethylenediamine dihydroiodide (EDDI), a compound that, while valuable in various applications, requires careful management to mitigate potential hazards. Adherence to these protocols is critical for protecting personnel and maintaining the integrity of your research.
This compound is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[3][4] Ingestion is harmful.[3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][5] | Protects against splashes and dust particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., rubber, nitrile, PVC coated, neoprene, vinyl, or butyl).[6] A lab coat or chemical-resistant suit is also recommended.[6] | Prevents skin contact which can cause irritation.[1][6] |
| Respiratory Protection | A NIOSH-approved P95 or P100 respirator is recommended, especially when engineering controls are not sufficient or when handling large quantities.[6] Use in a well-ventilated area is crucial. | Protects against inhalation of dust which may cause respiratory tract irritation.[3][6] |
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the initial steps to be taken. In all cases of exposure, seek medical attention.[7]
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5][6] |
| Skin Contact | Immediately remove all contaminated clothing.[1][5] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[2] If the person is conscious, have them drink one or two glasses of water.[5] Seek immediate medical attention.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow should be followed:
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Labeling :
-
Label the waste container with "Hazardous Waste" and the specific chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage :
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6]
-
-
Disposal :
Emergency Spill Response
In the event of a spill, immediate and decisive action is necessary.
Caption: Emergency Spill Response Protocol.
For containment, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][6] Avoid using combustible materials like sawdust.[6] After collection, clean the affected area thoroughly.[5]
By adhering to these detailed safety and handling protocols, you can significantly minimize the risks associated with this compound, ensuring a secure environment for your critical research and development activities. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound EDDI Manufacturers, with SDS [mubychem.com]
- 4. deepwaterchemicals.com [deepwaterchemicals.com]
- 5. Ethanediamine dihydroiodide - Safety Data Sheet [chemicalbook.com]
- 6. Ethylenediamine Dihydriodide Manufacturer (EDDI) | Deepwater Chemicals [deepwaterchemicals.com]
- 7. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
